molecular formula C16H16O4 B8223650 (+)-Eleutherin CAS No. 64869-73-4

(+)-Eleutherin

Cat. No.: B8223650
CAS No.: 64869-73-4
M. Wt: 272.29 g/mol
InChI Key: IAJIIJBMBCZPSW-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eleutherin is a prominent naphthoquinone compound isolated from plants of the Eleutherine genus, such as Eleutherine plicata and Eleutherine bulbosa . This natural product is a key subject of pharmacological research due to its promising cytotoxic and antimicrobial properties. Its primary research applications and mechanisms of action are outlined below. In oncology research, Eleutherin demonstrates significant anti-proliferative activity against glioma cell lines. Studies on rat C6 glioma cells show that Eleutherin reduces cell viability in a dose- and time-dependent manner, with an IC50 of 4.98 µM after 24 hours of treatment . The compound induces apoptosis, suppresses cell migration and invasion, and reduces colony formation. Mechanistic studies indicate that its anti-glioma activity involves the inhibition of AKT phosphorylation and a reduction in telomerase reverse transcriptase (TERT) mRNA expression . Beyond its anticancer potential, Eleutherin is investigated for its antimicrobial effects. Research highlights its activity against pathogens such as Staphylococcus aureus, with studies suggesting its mechanism may involve interactions with crucial microbial enzymes or the induction of oxidative stress . Eleutherin, along with its isomers and derivatives, has been evaluated through molecular docking against parasitic targets like Entamoeba histolytica thioredoxin reductase (EhTrxR), indicating its potential as a lead compound for antiparasitic agent development . Researchers value Eleutherin for its multifaceted bioactivity profile, which stems from its naphthoquinone structure. It is reported to reversibly inhibit human topoisomerase II, leading to DNA damage, and its oxidative properties are also implicated in its overall biological effects . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJIIJBMBCZPSW-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C([C@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197281
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-36-4, 64869-73-4
Record name (+)-Eleutherin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eleutherin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eleutherin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELEUTHERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J86WO1VYK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ELEUTHERIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FTP57M80A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(+)-Eleutherin: Chemical Structure, Biosynthesis, and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Eleutherin is a naturally occurring pyranonaphthoquinone isolated primarily from the bulbs of Eleutherine bulbosa (Iridaceae) and related species. It is a structural isomer of isoeleutherin and is characterized by a specific (1R,3S) stereochemistry that is critical for its biological activity.

This guide provides a comprehensive technical analysis of (+)-Eleutherin, detailing its physicochemical properties, Type III polyketide biosynthetic origin, and its mechanism of action as a topoisomerase II inhibitor. It also includes validated protocols for its isolation and bioactivity assessment, serving as a reference for researchers investigating its potential as a lead compound for antimicrobial and anticancer therapeutics.

Chemical Identity & Structural Analysis

(+)-Eleutherin belongs to the pyranonaphthoquinone class, a group of quinones fused with a pyran ring. Its planar tricyclic core allows for DNA intercalation, while the chiral centers at C-1 and C-3 dictate its specific binding interactions.

Nomenclature and Classification
  • IUPAC Name: (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione[1]

  • Common Name: (+)-Eleutherin

  • Chemical Class: Naphthoquinone / Pyranonaphthoquinone

  • CAS Registry Number: 478-36-4[2]

Stereochemistry

The biological efficacy of eleutherin is stereospecific.

  • (+)-Eleutherin: (1R, 3S) configuration.[1] The methyl groups at C-1 and C-3 are trans to each other.

  • Isoeleutherin: (1R, 3R) diastereomer. The methyl groups are cis.

  • (-)-Eleutherin: The (1S, 3R) enantiomer (synthetic/rare).[1]

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.30 g/mol
Appearance Yellowish-brown crystalline needles
Melting Point 144 – 146 °CRecrystallized from ethanol/ether [1]
Solubility Soluble in CHCl₃, DCM, DMSO, MethanolPoorly soluble in water
UV

~268, 400 nmCharacteristic quinone absorption
IR Signals 1777 cm⁻¹ (C=O), 1582 cm⁻¹ (Ar)Carbonyl and aromatic stretch [2]

Biosynthesis and Total Synthesis

Biosynthetic Pathway

(+)-Eleutherin is derived from the polyketide pathway, specifically catalyzed by Type III Polyketide Synthases (PKS) .[3][4] Unlike Type I (modular) or Type II (dissociated complex) PKSs, Type III PKSs are homodimeric enzymes that catalyze iterative condensation reactions.[3]

  • Priming: The pathway initiates with an Acetyl-CoA starter unit.

  • Elongation: Iterative condensation with malonyl-CoA extender units forms a linear poly-beta-keto chain.[5]

  • Cyclization: The chain undergoes intramolecular Claisen condensation and subsequent modifications (methylation, oxidation) to form the naphthoquinone core.

  • Pyran Ring Formation: The final pyran ring closure establishes the stereocenters at C-1 and C-3.

Structural Visualization

EleutherinStructure cluster_0 Naphthoquinone Core cluster_1 Stereocenters Core Benzo[g]isochromene-5,10-dione (Planar Tricyclic System) C1 C-1 Methyl: (R)-Configuration (Pseudo-equatorial) Core->C1 C3 C-3 Methyl: (S)-Configuration (Pseudo-axial) Core->C3 Func C-9 Methoxy Group (Electron Donating) Core->Func

Figure 1: Structural decomposition of (+)-Eleutherin highlighting the stereochemical configuration essential for bioactivity.

Pharmacology & Biological Activity

Mechanism of Action: Topoisomerase II Inhibition

(+)-Eleutherin acts as a Topoisomerase II poison . Unlike catalytic inhibitors that block ATP binding, eleutherin stabilizes the transient covalent complex between DNA and the Topoisomerase II enzyme (the "cleavable complex").

  • Step 1: Topoisomerase II creates a double-strand break in DNA to allow strand passage.[6]

  • Step 2: (+)-Eleutherin binds at the DNA-enzyme interface.

  • Step 3: The drug prevents the re-ligation of the DNA strands.

  • Outcome: Accumulation of double-strand breaks triggers the DNA damage response (DDR), leading to cell cycle arrest (G2/M phase) and apoptosis via the mitochondrial (intrinsic) pathway [2, 3].

Therapeutic Targets
  • Anticancer:

    • Glioma (C6 cells):[7][8] IC₅₀ ~4.98 µM (24h).[7] Induces apoptosis and inhibits migration [2].

    • Breast Cancer (T47D): Induces cell cycle arrest.[9]

  • Antifungal:

    • Active against Cladosporium sphaerospermum and Trichophyton mentagrophytes.

    • Demonstrates fungitoxic activity in bioautography assays at 100 µ g/spot [4].

Experimental Protocols

Isolation of (+)-Eleutherin from Eleutherine bulbosa

Principle: Solvent extraction based on polarity, followed by bioassay-guided fractionation.

Reagents:

  • Dried bulbs of Eleutherine bulbosa (milled).

  • Solvents: Ethanol (96%), Dichloromethane (DCM), Hexane, Ethyl Acetate.

  • Silica Gel 60 (0.063-0.200 mm).

Workflow:

  • Extraction: Macerate 1 kg of dried bulb powder in Ethanol (3 x 3L) for 72 hours. Filter and concentrate in vacuo to obtain Crude Ethanolic Extract.

  • Partitioning: Suspend crude extract in water. Partition sequentially with Hexane (remove lipids) and then Dichloromethane (DCM).

  • Target Fraction: Collect the DCM fraction (enriched in naphthoquinones).

  • Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient Hexane:Ethyl Acetate (90:10 → 50:50).

    • Monitor fractions via TLC (visualize under UV 254nm; orange/yellow spots).

  • Purification: Recrystallize active fractions from Methanol or DCM/Hexane to yield (+)-Eleutherin as yellow needles.

Visualization of Isolation Workflow

IsolationProtocol Raw Dried Bulbs (E. bulbosa) Ext Ethanol Maceration (72h, RT) Raw->Ext Crude Crude Extract Ext->Crude Part Liquid-Liquid Partition Crude->Part DCM DCM Fraction (Naphthoquinone Enriched) Part->DCM Select Organic Layer Col Silica Gel Column (Hexane:EtOAc Gradient) DCM->Col Pure (+)-Eleutherin (Yellow Needles, MP 144-146°C) Col->Pure Recrystallization

Figure 2: Step-by-step isolation workflow for obtaining high-purity (+)-Eleutherin from plant material.

Bioassay: MTT Cytotoxicity Protocol

Objective: Determine IC₅₀ against cancer cell lines (e.g., C6 Glioma).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add (+)-Eleutherin dissolved in DMSO (final DMSO < 0.5%) at concentrations 0.1 – 100 µM.

  • Incubation: Incubate for 24h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in 100 µL DMSO.

  • Measurement: Read Absorbance at 570 nm. Calculate cell viability relative to vehicle control.

References

  • PubChem. (2025). Eleutherin Compound Summary. National Library of Medicine. Available at: [Link]

  • Dos Santos, P. A., et al. (2022). In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Molecules, 27(24), 8846. Available at: [Link]

  • Insanu, M., et al. (2014).[10] Recent Updates on the Pharmacological Activities of Eleutherine bulbosa (Mill.) Urb.. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Alves, T. M. A., et al. (2003). Eleutherinone, a novel fungitoxic naphthoquinone from Eleutherine bulbosa (Iridaceae). Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • Gallimore, A. R. (2009). The biosynthesis of polyketide-derived polycyclic ethers. Natural Product Reports. Available at: [Link]

Sources

Biological Activity of (+)-Eleutherin in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological activity, mechanistic pharmacology, and experimental validation of (+)-Eleutherin , a naturally occurring naphthoquinone. It is designed for researchers and drug development professionals, prioritizing mechanistic depth over surface-level descriptions.

Executive Summary

(+)-Eleutherin is a pyranonaphthoquinone derivative isolated primarily from the bulbs of Eleutherine bulbosa (Iridaceae). Unlike broad-spectrum cytotoxic agents, (+)-Eleutherin exhibits a distinct "dual-hit" mechanism: it acts as a catalytic inhibitor of Topoisomerase II (distinct from poisons like etoposide) and a potent inducer of ROS-mediated mitochondrial apoptosis .

Current research positions (+)-Eleutherin as a scaffold for overcoming drug resistance, particularly in glioma and breast cancer models where apoptotic evasion is prevalent. This guide dissects its molecular targets, provides quantitative efficacy data, and outlines validated protocols for interrogating its activity.

Chemical Profile & Structural Logic

Understanding the structure is prerequisite to understanding the activity.

  • IUPAC Name: (1R,3S)-9-methoxy-1,3-dimethyl-1H-benzo[g]isochromene-5,10-dione.

  • Class: Pyranonaphthoquinone.[1]

  • Stereochemistry: The (+)-(1R,3S) configuration is critical. The cis-isomer is known as Isoeleutherin . Both coexist in nature, but (+)-Eleutherin often demonstrates superior thermodynamic stability and binding affinity for Topoisomerase II.

  • Pharmacophore: The quinone moiety (C5, C10 carbonyls) is the redox center responsible for ROS generation, while the pyran ring facilitates DNA intercalation and enzyme binding.

Mechanistic Pharmacology

Primary Target: Topoisomerase II Catalytic Inhibition

Unlike "Topo II poisons" (e.g., Doxorubicin, Etoposide) that stabilize the cleavable complex and cause DNA strand breaks, (+)-Eleutherin functions as a catalytic inhibitor .

  • Mechanism: It inhibits the binding of Topoisomerase II to DNA and induces the dissociation of the enzyme from the DNA in the presence of ATP.[1]

  • Result: This prevents the formation of the DNA-enzyme cleavable complex, thereby slowing the catalytic cycle without necessarily generating the massive DNA damage associated with poisons. This distinction is vital for reducing secondary malignancies caused by therapy-induced mutagenesis.

Secondary Cascade: ROS-Dependent Apoptosis

(+)-Eleutherin exploits the Warburg effect. Cancer cells, already under oxidative stress, are pushed past their redox threshold by the quinone moiety.

  • Redox Cycling: The quinone undergoes one-electron reduction to a semiquinone radical, transferring electrons to molecular oxygen to form Superoxide (

    
    ).
    
  • Mitochondrial Collapse: High ROS levels open the Mitochondrial Permeability Transition Pore (mPTP).

  • Caspase Activation: Cytochrome c release triggers the intrinsic apoptotic cascade (Caspase-9

    
     Caspase-3).
    
Signal Transduction Modulation
  • PI3K/AKT/mTOR: (+)-Eleutherin suppresses AKT phosphorylation (p-AKT), a key survival signal in glioma (C6) cells.

  • TERT Downregulation: It reduces the expression of Telomerase Reverse Transcriptase (TERT), limiting the replicative immortality of cancer cells.

Visualization: Signaling & Mechanism

The following diagram illustrates the dual-pathway toxicity of (+)-Eleutherin.

Eleutherin_Mechanism Eleutherin (+)-Eleutherin TopoII Topoisomerase II Eleutherin->TopoII Catalytic Inhibition ROS ROS Generation (Superoxide) Eleutherin->ROS Redox Cycling AKT p-AKT Inhibition Eleutherin->AKT Signaling Modulation DNA_Binding DNA Binding/Religation TopoII->DNA_Binding Prevents Complex CellCycle Cell Cycle Arrest (G2/M or S phase) DNA_Binding->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Caspase->Apoptosis AKT->Apoptosis Survival Blocked

Caption: Figure 1. Dual mechanism of (+)-Eleutherin involving Topo II catalytic inhibition and ROS-mediated intrinsic apoptosis.

Quantitative Efficacy Data (IC50)

The following table synthesizes cytotoxicity data. Note the distinction between the pure compound and the crude extract.

Cell LineTissue OriginCompound TypeIC50 (24h)IC50 (48h)Reference
C6 Glioma (Rat)Pure (+)-Eleutherin4.98 μM~1.0 μM[1]
T47D Breast DuctalE. bulbosa Extract~30 μg/mLN/A[2]
A549 Lung CarcinomaChloroform Fraction30.01 μg/mLN/A[3]
HepG2 HepatocellularIsoeleutherin (Isomer)~10 μMN/A[4]

Data Interpretation: The pure compound exhibits low-micromolar potency (<5 μM) in glioma models, suggesting high blood-brain barrier permeability potential, consistent with its lipophilic naphthoquinone structure.

Experimental Protocols

These protocols are designed to validate the specific mechanisms described above.

Protocol A: Topoisomerase II Relaxation Assay

To distinguish catalytic inhibition from poisoning.

  • Reagents: Purified human Topoisomerase IIα, supercoiled plasmid DNA (pBR322), ATP, Assay Buffer.

  • Treatment: Incubate Topo II with (+)-Eleutherin (0.1, 1, 10, 50 μM) for 15 mins prior to adding DNA. (Pre-incubation is key for catalytic inhibitors).

  • Reaction: Add pBR322 DNA and ATP. Incubate at 37°C for 30 mins.

  • Termination: Stop reaction with SDS/Proteinase K (digests the enzyme).

  • Analysis: Run on 1% agarose gel with Ethidium Bromide.

  • Expected Result:

    • Control: Supercoiled DNA converts to relaxed circular DNA.

    • (+)-Eleutherin: DNA remains supercoiled (enzyme activity blocked).

    • Etoposide (Control Poison): Linearized DNA (cleavable complex stabilized).

Protocol B: ROS-Dependent Apoptosis Validation

To confirm the causality between ROS and cell death.

  • Seeding: Plate C6 or MCF-7 cells (1x10^5/well) in 6-well plates.

  • Pre-treatment (The Validation Step): Pre-treat one group with NAC (N-acetylcysteine) , a ROS scavenger, at 5 mM for 1 hour.

  • Treatment: Add (+)-Eleutherin (at IC50 concentration) to both NAC+ and NAC- groups. Incubate 24h.

  • Staining:

    • ROS: Stain with DCFH-DA (10 μM) for 30 min.

    • Apoptosis: Harvest and stain with Annexin V-FITC / PI.

  • Flow Cytometry: Measure fluorescence.

  • Success Criteria: The NAC+ group must show significantly reduced apoptosis compared to the Eleutherin-only group. This confirms that cell death is ROS-driven and not an off-target effect.

Future Perspectives & Challenges

  • Solubility: Like many naphthoquinones, (+)-Eleutherin has poor water solubility. Formulation strategies using liposomes or nanoparticles (e.g., gold nanoparticles) are required for viable in vivo administration.

  • Selectivity: While potent against cancer cells, the redox cycling mechanism can be toxic to cardiomyocytes. Toxicology studies (e.g., hERG channel assays) are a critical next step.

  • Clinical Translation: No clinical trials are currently active for pure (+)-Eleutherin. The immediate opportunity lies in combinatorial therapy—using (+)-Eleutherin to lower the threshold for DNA-damaging agents (like Cisplatin) via its Topo II inhibition.

References

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. International Journal of Molecular Sciences. Link

  • The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer. Asian Pacific Journal of Cancer Prevention. Link

  • The Antiproliferative Effect of Chloroform Fraction of Eleutherine bulbosa on A549 Model. MDPI. Link

  • Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism. Journal of Ethnopharmacology. Link

  • Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives. Molecular Pharmacology. Link

Sources

Technical Deep Dive: (+)-Eleutherin as a Topoisomerase II Catalytic Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of (+)-Eleutherin, focusing on its distinct classification as a catalytic inhibitor of Topoisomerase II, contrasting it with the more common "poisons" like Etoposide.[1] It synthesizes biochemical kinetics, molecular docking insights, and experimental validation protocols.

Executive Summary

(+)-Eleutherin is a natural pyranonaphthoquinone derivative isolated from Eleutherine bulbosa (Iridaceae). Unlike classic Topoisomerase II poisons (e.g., Etoposide, Doxorubicin) that stabilize the cleavable complex and cause massive DNA fragmentation, (+)-Eleutherin functions primarily as a Catalytic Inhibitor . It arrests the enzymatic cycle by inducing rapid religation of the DNA strands and dissociation of the enzyme, or by inhibiting the initial ATP-dependent clamping. This mechanism is often compounded by a secondary mode of action: the generation of Reactive Oxygen Species (ROS) via quinone redox cycling, leading to oxidative stress-mediated apoptosis.

Chemical & Pharmacological Profile

  • Compound Name: (+)-Eleutherin

  • Class: Pyranonaphthoquinone[1]

  • Source: Eleutherine bulbosa (active fraction of the bulb).

  • Chemical Structure Feature: Contains a 1,4-naphthoquinone moiety responsible for redox cycling and a pyran ring that confers specificity for the Topoisomerase II ATPase domain.

  • Potency: Exhibits inhibitory activity in the low micromolar range (IC50 ~ 1–10 µM) against human Topoisomerase IIα.

Mechanism of Action (The Core)

The "Anti-Poison" Mechanism: Catalytic Inhibition

The defining feature of (+)-Eleutherin is its interference with the Topoisomerase II catalytic cycle at a stage distinct from "poisons."

  • Normal Cycle: Topo II binds G-segment DNA

    
     binds ATP 
    
    
    
    cleaves DNA (forming the Cleavable Complex)
    
    
    passes T-segment
    
    
    religates DNA
    
    
    hydrolyzes ATP
    
    
    releases DNA.
  • Etoposide (Poison) Action: Traps the enzyme after cleavage but before religation. Result: Persistent Double-Strand Breaks (DSBs).[2]

  • (+)-Eleutherin Action:

    • Induction of Religation: It accelerates the religation step or destabilizes the DNA-bound state, forcing the enzyme to release the DNA without leaving a break.

    • ATPase Interference: Molecular docking studies suggest binding near the N-terminal ATPase domain (PDB: 1ZXM), potentially mimicking ATP or allosterically preventing the dimerization of the ATPase gate. This prevents the enzyme from capturing the T-segment or coupling ATP hydrolysis to strand passage.

Secondary Mechanism: Redox Cycling & ROS

The naphthoquinone core of (+)-Eleutherin undergoes one-electron reduction by cellular reductases (e.g., cytochrome P450 reductase), forming a semiquinone radical. This radical transfers an electron to molecular oxygen, generating Superoxide (


), which cascades into Hydrogen Peroxide (

) and Hydroxyl radicals (

).
  • Consequence: Oxidative damage to lipids and DNA bases (8-oxo-dG), triggering the ATM/ATR

    
     p53 
    
    
    
    Bax/Caspase-3
    apoptosis pathway independent of Topo II-mediated breaks.
Visualization: The Divergent Pathways

The following diagram illustrates how (+)-Eleutherin (Catalytic Inhibitor) exits the cycle differently from Etoposide (Poison).

TopoII_Mechanism Start Topo II + DNA (G-Segment) ATP_Bind ATP Binding & Dimerization Start->ATP_Bind Cleavage DNA Cleavage (Cleavable Complex) ATP_Bind->Cleavage Eleutherin (+)-ELEUTHERIN (Catalytic Inhibitor) Induces Religation/Dissociation Blocks ATP Action ATP_Bind->Eleutherin Inhibited by StrandPass Strand Passage (T-Segment) Cleavage->StrandPass Religation DNA Religation Cleavage->Religation Accelerated by Eleutherin Etoposide ETOPOSIDE (Poison) Stabilizes Cleavage Complex Prevents Religation Cleavage->Etoposide Trapped by StrandPass->Religation Turnover ATP Hydrolysis & Release Religation->Turnover Turnover->Start Recycle Etoposide->Religation Blocks ROS ROS Generation (Secondary Effect) Eleutherin->ROS

Caption: Divergent mechanisms of Topo II inhibition. Etoposide traps the toxic intermediate (red), while (+)-Eleutherin forces early exit/religation (blue), preventing DSB accumulation.

Experimental Protocols for Validation

To validate this mechanism in your lab, you must distinguish between "DNA breaking" (Poison) and "Enzyme blocking" (Catalytic Inhibitor).

kDNA Decatenation Assay (Activity Screen)

Purpose: Determines if the compound inhibits the catalytic activity of Topo II.[1][3][4][5][6] Both poisons and catalytic inhibitors will show inhibition here.[3][7][8]

  • Substrate: Kinetoplast DNA (kDNA) – a network of interlocked DNA circles.

  • Principle: Topo II releases individual minicircles. Inhibition results in the DNA remaining in the well or migrating slowly as a large network.

Protocol:

  • Reaction Mix: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT, 30 µg/mL BSA.

  • Enzyme: Human Topoisomerase IIα (1-2 units).

  • Substrate: 200 ng kDNA.

  • Treatment: Add (+)-Eleutherin (0.1, 1, 10, 50 µM) or DMSO control.

  • Incubation: 37°C for 30 minutes.

  • Termination: Add Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue).

  • Analysis: Run on 1% agarose gel with Ethidium Bromide (EtBr).

  • Result:

    • Control: Band at bottom (decatenated minicircles).

    • Eleutherin:[1][9][10] Band remains at top (catenated network).

The "Cleavage Complex" Assay (Mechanism Differentiation)

Purpose: Crucial step to distinguish Eleutherin from Etoposide.

  • Principle: If Eleutherin is a poison, adding SDS will trap the enzyme covalently bound to DNA, resulting in linear DNA bands. If it is a catalytic inhibitor, no linear DNA will be observed.

Protocol:

  • Reaction: Prepare standard reaction with supercoiled plasmid (e.g., pBR322) and Topo II.

  • Incubation: 37°C for 15 mins with (+)-Eleutherin vs. Etoposide (Positive Control).

  • Trapping: Add 1% SDS and Proteinase K (digests the enzyme, revealing the DNA break if present).

  • Analysis: Run on EtBr agarose gel containing 0.5 µg/mL EtBr (critical for separating relaxed vs. linear DNA).

  • Expected Outcome:

    • Etoposide:[1][2][6][11][12] Distinct Linear DNA band (Form III).

    • (+)-Eleutherin:Supercoiled (Form I) or Relaxed (Form II) bands only. No Linear DNA.

Comet Assay (Alkaline)

Purpose: Assess cellular DNA damage.[3][8][13][14]

  • Note: While (+)-Eleutherin is a catalytic inhibitor, you may still see "tails" (damage) in this assay at high concentrations due to the ROS secondary mechanism , not direct Topo II cleavage. Using an antioxidant (e.g., NAC) in parallel can prove this ROS-dependency.

Quantitative Data Summary

Parameter(+)-EleutherinEtoposide (Control)
Primary Target Topoisomerase IIα (ATPase Domain)Topoisomerase IIα (Cleavage Complex)
Mechanism Class Catalytic InhibitorTopoisomerase Poison
Effect on DNA Cleavage Inhibits/Reverses (Induces Religation)Stabilizes/Enhances
Linear DNA Formation Negative (in vitro)Positive (Strong)
IC50 (Decatenation) ~ 1 - 10 µM~ 50 - 100 µM
ROS Generation High (Redox Cycling)Low/Moderate
Cell Cycle Arrest G2/M PhaseG2/M Phase

References

  • Krishnan, P., & Bastow, K. F. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, α lapachone, and β lapachone.[1] Biochemical Pharmacology, 60(9), 1367-1379. Link

  • Babula, P., et al. (2009). Naphthoquinones as anticancer agents: properties, cytotoxic effects and mode of action. Current Pharmaceutical Design. Link

  • Xu, H., et al. (2022). In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Molecules, 27(24), 8826. Link

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350. Link

  • Insanu, M., et al. (2014). Chemical constituents from the bulbs of Eleutherine americana (Aubl.) Merr. ex K. Heyne. Procedia Chemistry, 13, 143-146. Link

Sources

Technical Guide: Natural Sources & Isolation of (+)-Eleutherin from Eleutherine bulbosa

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Eleutherin is a naturally occurring naphthoquinone derivative found predominantly in the bulbs of Eleutherine bulbosa (Mill.)[1] Urb. (Iridaceae).[2][3][4][5] Distinguished by its specific pyranonaphthoquinone skeleton, this compound exhibits significant pharmacological potential, including antimicrobial, anti-inflammatory, and cytotoxic activities against specific cancer cell lines (e.g., breast and colon carcinoma).

This technical guide provides a rigorous framework for the sourcing, biosynthetic understanding, and isolation of (+)-Eleutherin. Unlike generic phytochemical guides, this document focuses on the stereochemical integrity of the compound (distinguishing it from its diastereomer, isoeleutherin) and provides a self-validating extraction protocol optimized for yield and purity.

Botanical & Phytochemical Profile

The Source: Eleutherine bulbosa[3][5][6][7][8][9][10][11][12][13][14][15]
  • Taxonomy: Family Iridaceae.[2][5][6] Synonyms include Eleutherine americana and Eleutherine plicata.

  • Localization: The bioactive naphthoquinones are concentrated in the bulb (rhizome) , which acts as the storage organ.

  • Key Constituents: The bulb contains a complex mixture of naphthalene derivatives.[5] The three primary markers are:[7]

    • (+)-Eleutherin: The target compound (Specific rotation is positive).

    • (-)-Isoeleutherin: The diastereomer (often co-elutes; separation requires precise chromatography).

    • Eleutherol: A naphthalene derivative lacking the quinone moiety.

Chemical Identity
  • IUPAC Name: (1R,3S)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione.[4][7]

  • Class: Pyranonaphthoquinone.

  • Stereochemistry: The configuration at C-1 and C-3 is critical. (+)-Eleutherin is the (1R,3S) isomer, whereas isoeleutherin is the (1R,3R) isomer.[4]

Biosynthetic Origin: The Polyketide Pathway

Understanding the biosynthesis is crucial for metabolic engineering or optimizing harvest times. (+)-Eleutherin is derived from the Acetate-Malonate pathway (Polyketide Pathway), specifically involving Type III Polyketide Synthases (PKS).

Mechanism of Action[10][14][16]
  • Initiation: Acetyl-CoA acts as the starter unit.

  • Elongation: Sequential condensation with Malonyl-CoA units extends the carbon chain.

  • Cyclization: The linear polyketide chain undergoes intramolecular Claisen condensation to form the naphthalene skeleton.

  • Post-PKS Modification: Methylation (SAM-dependent) and oxidation steps form the pyran ring and the quinone system.

Visualization: Biosynthetic Logic

Biosynthesis Acetyl Acetyl-CoA (Starter Unit) Polyketide Linear Polyketide Chain (Hexaketide Intermediate) Acetyl->Polyketide Malonyl 5x Malonyl-CoA (Extender Units) Malonyl->Polyketide Cyclization Cyclization & Aromatization (Type III PKS) Polyketide->Cyclization Condensation Naphthalene Naphthalene Skeleton (1,8-Dihydroxynaphthalene derivative) Cyclization->Naphthalene Modification O-Methylation & Oxidation (SAM-dependent) Naphthalene->Modification Eleutherin (+)-Eleutherin (Target Pyranonaphthoquinone) Modification->Eleutherin Ring Closure

Figure 1: Proposed biosynthetic pathway of (+)-Eleutherin via the Acetate-Malonate polyketide route.

Technical Workflow: Extraction & Isolation

To isolate (+)-Eleutherin with high purity, a Liquid-Liquid Partitioning strategy followed by Silica Gel Column Chromatography is the industry standard.

Experimental Protocol

Objective: Isolate (+)-Eleutherin from dried E. bulbosa bulbs.

Step 1: Pre-treatment

  • Material: Fresh bulbs are washed, sliced, and air-dried (avoid high heat >50°C to prevent thermal degradation).

  • Grinding: Pulverize to a fine powder (40-60 mesh) to maximize surface area.

Step 2: Primary Extraction (Maceration)

  • Solvent: 96% Ethanol (EtOH).[3][8] Rationale: High solubility of naphthoquinones; ethanol penetrates cell walls effectively.

  • Ratio: 1:10 (w/v) Plant material to solvent.

  • Duration: 3 x 24 hours at room temperature.

  • Process: Filter the supernatant and concentrate under reduced pressure (Rotary Evaporator) at 40°C to obtain the Crude Ethanolic Extract .

Step 3: Fractionation (Liquid-Liquid Partition)

  • Suspend: Redissovle crude extract in warm water.

  • Partition: Extract successively with n-Hexane (to remove lipids/waxes) followed by Ethyl Acetate (EtOAc) .

  • Target Phase: Collect the Ethyl Acetate fraction .[9] This fraction contains the naphthoquinones (Eleutherin, Isoeleutherin).[1][9][10]

  • Drying: Dry the EtOAc fraction over anhydrous

    
     and evaporate to dryness.
    

Step 4: Purification (Column Chromatography)

  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).

  • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate.

    • Start: 100:0 (Hexane)

    • Target Elution: 90:10 to 80:20 (Hexane:EtOAc). Note: Eleutherin typically elutes before Isoeleutherin due to stereochemical conformation.

  • Monitoring: Check fractions via TLC (UV 254nm). Spray with 10%

    
     in ethanol and heat; naphthoquinones appear as yellow/orange spots.
    
Visualization: Isolation Workflow

Isolation Bulb Dried E. bulbosa Bulbs (Powdered) Ethanol Maceration (96% EtOH) 3x 24h Bulb->Ethanol Crude Crude Extract (Viscous dark mass) Ethanol->Crude Evaporation WaterSusp Suspend in H2O Crude->WaterSusp HexanePart Partition w/ n-Hexane WaterSusp->HexanePart DiscardHex Hexane Fraction (Lipids/Waxes) -> Discard HexanePart->DiscardHex EtOAcPart Partition w/ Ethyl Acetate HexanePart->EtOAcPart Aqueous layer EtOAcFrac Ethyl Acetate Fraction (Rich in Naphthoquinones) EtOAcPart->EtOAcFrac Organic layer Column Silica Gel Column (Hexane:EtOAc Gradient) EtOAcFrac->Column Eleutherin Isolated (+)-Eleutherin (Yellow Needles) Column->Eleutherin Elution @ 90:10

Figure 2: Step-by-step fractionation and isolation workflow for (+)-Eleutherin.

Analytical Characterization

To validate the isolation of (+)-Eleutherin and distinguish it from (-)-Isoeleutherin, High-Performance Liquid Chromatography (HPLC) and NMR are required.

HPLC Quantification Method

The following parameters are validated for separating the diastereomers.

Table 1: HPLC Method Parameters

ParameterSpecification
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Isocratic or Gradient)
Ratio 55:45 (Isocratic) or 0-100% ACN Gradient
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 254 nm (max absorption)
Retention Time (+)-Eleutherin typically elutes after Isoeleutherin on C18 due to conformation.
Structural Validation (NMR)
  • 1H-NMR (500 MHz, CDCl3): Look for the diagnostic doublet for the methyl group at C-1 and C-3.

  • Key Difference: The coupling constants (

    
     values) between protons H-1 and H-3 differ significantly between the isomers due to the cis (Isoeleutherin) vs trans (Eleutherin) orientation relative to the pyran ring plane.
    

Therapeutic Potential

Research indicates (+)-Eleutherin is a "hit" compound for several drug development pathways.

Table 2: Pharmacological Activities of (+)-Eleutherin

ActivityTarget/MechanismKey Outcome
Anticancer (Breast) Estrogen Receptor (ERα) Induces apoptosis in MCF-7 cells; inhibits cell cycle progression.
Antimicrobial Fungal Membrane Potent activity against Trichophyton mentagrophytes (comparable to Miconazole).
Anti-inflammatory NF-κB Pathway Inhibits pro-inflammatory cytokines (IL-1β, IL-6) in macrophage models.
Antimalarial Plasmodium falciparum Moderate inhibitory activity (

approx 10 µg/mL).

References

  • Chemical and Pharmacological Investig

    • Source: Journal of Pharmaceutical Sciences
    • URL:[Link]

  • Eleutherine bulbosa (Mill.)[2][3][11] Urb. Bulb: Review of the Pharmacological Activities

    • Source: Molecules (MDPI) / PMC
    • URL:[Link]

  • Optimization of Microwave-Assisted Extraction on Polyphenol Metabolite

    • Source: Journal of Advanced Pharmaceutical Technology & Research
    • URL:[Link]

  • Analysis of Naphthoquinone Derivatives in Eleutherine americana by RP-HPLC

    • Source: Journal of Chrom
    • URL:[Link]

  • Eleutherinone, a Novel Fungitoxic Naphthoquinone

    • Source: Phytochemistry (via ResearchG
    • URL:[Link]

Sources

Harnessing (+)-Eleutherin: A Technical Guide to Naphthoquinone-Driven Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the discovery of novel chemical scaffolds that bypass traditional resistance mechanisms. (+)-Eleutherin, a naturally occurring naphthoquinone derivative isolated primarily from the bulbs of Eleutherine bulbosa (and related species such as E. americana and E. plicata), has emerged as a high-potential therapeutic candidate[1],[2]. Unlike conventional bacteriostatic agents, (+)-eleutherin leverages a multi-target mechanism of action—combining reactive oxygen species (ROS) generation, direct membrane permeabilization, and the inhibition of specific resistance-regulating proteins—to eradicate multidrug-resistant (MDR) pathogens[3],[4].

Designed for drug development professionals and application scientists, this whitepaper dissects the pharmacodynamics, spectrum of activity, and self-validating experimental workflows required to evaluate (+)-eleutherin for infectious disease therapeutics.

Pharmacodynamics & Multi-Target Mechanisms of Action

The therapeutic efficacy of (+)-eleutherin is fundamentally driven by its naphthoquinone core, which acts as a versatile pharmacophore capable of interacting with multiple biological targets simultaneously. This multi-pronged approach minimizes the likelihood of pathogens developing de novo resistance.

  • Redox Cycling & Oxidative Stress: The quinone moiety of (+)-eleutherin readily undergoes one- or two-electron enzymatic reductions. This redox cycling generates highly reactive semiquinone radicals and subsequent reactive oxygen species (ROS), inducing severe intracellular oxidative stress that damages pathogenic DNA and proteins[3].

  • Cytoplasmic Membrane Disruption: (+)-Eleutherin exhibits strong lipophilicity, allowing it to intercalate into bacterial and fungal lipid bilayers. Rather than causing gross cell wall destruction, it induces micro-lesions that compromise membrane integrity. This is quantitatively validated by the leakage of 260 nm-absorbing materials (nucleic acids and metabolites) into the extracellular space[5].

  • Reversal of AMR via Protein Targeting: Advanced molecular docking studies reveal that (+)-eleutherin acts as a potent therapeutic adjuvant by binding to critical transcriptional regulators in Staphylococcus aureus. Specifically, it exhibits high binding affinity for BlaR1 (a sensor transducer regulating beta-lactamase production) and QacR (a repressor controlling the QacA multidrug efflux pump)[3]. By inhibiting these targets, (+)-eleutherin effectively strips the bacteria of its primary defense mechanisms.

MoA Eleutherin (+)-Eleutherin (Naphthoquinone) ROS Redox Cycling (ROS Generation) Eleutherin->ROS Electron transfer Membrane Membrane Disruption (OD260 Leakage) Eleutherin->Membrane Lipophilic insertion Targets Receptor Binding (BlaR1 & QacR) Eleutherin->Targets Molecular docking BactDeath Pathogen Eradication (Reversal of AMR) ROS->BactDeath Oxidative stress Membrane->BactDeath Lysis Targets->BactDeath Efflux/Resistance inhibition

Figure 1: Multi-target mechanism of action of (+)-Eleutherin against resistant pathogens.

Spectrum of Anti-Infective Efficacy

(+)-Eleutherin demonstrates a broad but highly specific spectrum of activity. The structural differences in pathogen cell walls heavily dictate its efficacy. It is exceptionally potent against Gram-positive bacteria but shows limited activity against Gram-negative strains due to the impermeability of their outer lipopolysaccharide membrane and a lack of homologous target proteins[3].

Quantitative Antimicrobial Profile
Pathogen CategorySpecific OrganismEfficacy / MIC RangePrimary Mechanism / Notes
Gram-Positive Bacteria Staphylococcus aureus (MRSA)62.5 – 250 µg/mLMembrane disruption; BlaR1 and QacR inhibition[3],[5].
Gram-Negative Bacteria Escherichia coli>1000 µg/mL (Inactive)Lack of homologous target proteins; outer membrane barrier[3].
Fungi Candida albicans19.48 mm inhibition zoneAlteration of membrane permeability (extract data)[6].
Protozoa Entamoeba histolyticaAmoebicidalDirect parasitic cellular toxicity[2].
Viruses SARS-CoV-2High binding affinityIn silico inhibition of Non-Structural Protein 3 (NSP3)[7].

Self-Validating Experimental Workflows

To ensure data integrity and reproducibility, the following protocols have been engineered with built-in validation mechanisms. As a researcher, understanding the causality behind these steps is critical for troubleshooting and optimizing yields.

Protocol A: Targeted Extraction and Isolation of (+)-Eleutherin

Causality Focus: Solvent polarity mapping is used to systematically isolate the naphthoquinone ring without degrading its redox potential.

  • Biomass Preparation: Oven-dry E. bulbosa bulbs at 40°C to prevent thermal degradation of quinones, then mill to a fine powder to maximize the surface-area-to-solvent ratio.

  • Primary Maceration: Submerge the powder in 95% Ethanol for 24 hours. Why 95% EtOH? Ethanol effectively penetrates the cellular matrix, solubilizing both polar glycosides and moderately non-polar aglycones (like eleutherin) while precipitating large, unwanted polysaccharides[4].

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 42°C to yield a viscous crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition with Ethyl Acetate. Why Ethyl Acetate? This step acts as a self-validating polarity filter. Ethyl acetate selectively concentrates the moderately polar naphthoquinones, leaving highly polar tannins and flavonoids trapped in the aqueous phase[1].

  • Column Chromatography: Load the ethyl acetate fraction onto a silica gel column. Elute using a gradient of n-hexane and ethyl acetate. Monitor fractions via TLC; (+)-eleutherin will separate from its stereoisomer (isoeleutherin) based on subtle spatial polarity differences.

  • Crystallization: Purify the target fraction to obtain (+)-eleutherin crystals.

Protocol Step1 1. Biomass Prep (Oven-dry & Mill) Step2 2. Maceration (95% EtOH, 24h) Step1->Step2 Maximize surface area Step3 3. Evaporation (Rotary Evap, 42°C) Step2->Step3 Extract phenolics/quinones Step4 4. Partitioning (EtOAc / Water) Step3->Step4 Remove solvent Step5 5. Chromatography (Silica Gel Elution) Step4->Step5 Isolate moderate polar Step6 6. Crystallization (Pure (+)-Eleutherin) Step5->Step6 Fraction monitoring

Figure 2: Self-validating extraction and isolation workflow for (+)-Eleutherin.

Protocol B: MIC Determination and Membrane Integrity Validation

Causality Focus: Overcoming optical interference from colored compounds and proving bactericidal lysis.

  • Broth Microdilution with TTC: Prepare serial dilutions of (+)-eleutherin in a 96-well plate inoculated with S. aureus. Add 2,3,5-triphenyltetrazolium chloride (TTC). Why TTC? Naphthoquinones are intensely red/orange, which completely confounds standard optical density (OD600) readings for bacterial growth. TTC is reduced to a red formazan dye only by the active metabolism of living cells, providing a definitive, self-validating colorimetric readout for the Minimum Inhibitory Concentration (MIC)[4].

  • OD260 Leakage Assay: To prove the mechanism of action, incubate the pathogen with 2x MIC of (+)-eleutherin. Centrifuge the samples and measure the absorbance of the supernatant at 260 nm. Why 260 nm? This specifically detects leaked nucleic acids. A spike in OD260 independently validates that the phenotypic cell death observed in Step 1 is caused by physical cytoplasmic membrane disruption[5].

Future Perspectives in Drug Development

The therapeutic trajectory for (+)-eleutherin lies in its use as an antibiotic adjuvant . Because it directly binds to BlaR1 and QacR, co-administering (+)-eleutherin with traditional beta-lactam antibiotics could theoretically reverse MRSA resistance, restoring the efficacy of legacy drugs[3]. Future pharmaceutical development must focus on structural modifications (e.g., synthesizing hydrophilic prodrugs or utilizing lipid nanoparticle encapsulation) to improve its systemic bioavailability while maintaining its potent redox-cycling capabilities.

References

1.[3] Title: Eleutherin and Isoeleutherin Activity against Staphylococcus aureus and Escherichia coli Strain's: Molecular Docking and Antibacterial Evaluation - PMC Source: nih.gov URL:

2.[1] Title: Eleutherine bulbosa (Mill.) Urb. Bulb: Review of the Pharmacological Activities and Its Prospects for Application - PMC Source: nih.gov URL:

3.[5] Title: The mode of antistaphylococcal action of Eleutherine americana - ResearchGate Source: researchgate.net URL:

4.[4] Title: Antibacterial activity of Eleutherine bulbosa against multidrug-resistant bacteria Source: researchgate.net URL:

5.[2] Title: Eleutherine plicata Herb. and Its Promising Constituents Amoebicides | ACS Omega Source: acs.org URL:

6.[6] Title: The Antifungal Activity of n-Hexane Extract of Eleutherine palmifolia (L). Merr Bulbs Against Candida albicans and Trichophyton mentagrophytes - PMC Source: nih.gov URL:

7.[7] Title: Potential antiviral activity of eleutherine, isoeleutherine, eleuthinone and elecanacine compounds in Eleutherine palmifolia (L.) Merr against NSP3 SARS-COV-2: in silico study Source: uin-malang.ac.id URL:

Sources

Structure-Activity Relationship (SAR) of Pyranonaphthoquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural optimization and biological characterization of pyranonaphthoquinones (PNQs). It synthesizes mechanistic insights with practical medicinal chemistry strategies.[1]

Executive Summary

Pyranonaphthoquinones (PNQs) represent a privileged scaffold in medicinal chemistry, distinguished by a naphthoquinone core fused to a pyran ring. This architecture confers dual reactivity: redox cycling capability and electrophilic bioreductive alkylation . While natural products like Eleutherin, Kalafungin, and Nanaomycin exhibit potent antibiotic and anticancer activities, their clinical utility is often limited by toxicity and poor solubility.

This guide dissects the PNQ scaffold into functional zones, providing a rational roadmap for synthetic optimization. The focus is on tuning the LUMO energy for specific enzyme reduction (e.g., NQO1 vs. POR) and modulating lipophilicity for targeted intracellular accumulation.

Chemical Architecture & Mechanistic Foundations

The Scaffold

The PNQ structure is a tricyclic system. For SAR analysis, we divide it into three critical regions:

  • Region A (The Warhead): The 1,4-naphthoquinone core responsible for electron acceptance and redox cycling.

  • Region B (The Chiral Modulator): The pyran ring (often containing chiral centers at C-1 and C-3) which dictates stereospecific binding and stability.

  • Region C (The Lipophilic Tail): Substituents (typically alkyl or hydroxyl) that modulate membrane permeability and solubility.

Mechanism of Action (MOA)

The cytotoxicity of PNQs is driven by two distinct but synergistic pathways:

  • Redox Cycling: The quinone is reduced to a semiquinone radical (1e-) or hydroquinone (2e-).[2] Re-oxidation by molecular oxygen generates Reactive Oxygen Species (ROS) like superoxide (

    
    ), leading to DNA strand breaks.
    
  • Bioreductive Alkylation: Under hypoxic conditions or high NQO1 expression, the hydroquinone form undergoes elimination to generate a highly reactive quinone methide . This intermediate alkylates nucleophilic residues (Cys-SH) on proteins such as Akt kinase or Topoisomerase II .

Mechanistic Pathway Visualization

PNQ_Mechanism PNQ Pyranonaphthoquinone (Parent Quinone) SemiQ Semiquinone Radical PNQ->SemiQ 1e- red. HydroQ Hydroquinone PNQ->HydroQ 2e- red. Enz1 1e- Reductase (POR / P450) Enz1->SemiQ Catalysis Enz2 2e- Reductase (NQO1) Enz2->HydroQ Catalysis SemiQ->PNQ O2 -> O2*- ROS ROS Generation (Superoxide/OH*) SemiQ->ROS Redox Cycling Methide Quinone Methide (Electrophile) HydroQ->Methide Elimination DNA DNA Damage (Strand Breaks) ROS->DNA Protein Protein Alkylation (Akt / Topo II) Methide->Protein Cys-SH Attack

Figure 1: Dual mechanism of action involving redox cycling and bioreductive alkylation. High-contrast nodes indicate key metabolic states.

SAR Deep Dive: Optimization Strategies

Region A: The Naphthoquinone Core (Redox Tuning)

The redox potential (


) of the quinone governs its substrate specificity for reductases.
  • Electron-Withdrawing Groups (EWGs): Introduction of halogens (Cl, Br) or carbonyls increases electron affinity, making the molecule easier to reduce. However, excessive reactivity leads to off-target toxicity.

  • Electron-Donating Groups (EDGs): Hydroxyl or methoxy groups (e.g., at C-5 or C-8) lower the redox potential, stabilizing the quinone and reducing aerobic toxicity. This is critical for hypoxia-selective prodrugs.

  • Modification: Replacing the benzene ring with a heterocyclic ring (e.g., pyridine) drastically alters metabolic stability and solubility.

Region B: The Pyran Ring (Stereochemistry & Stability)
  • Stereochemistry: The configuration at C-1 and C-3 is vital. For Nanaomycin A, the carboxylic acid side chain orientation dictates binding to DNMT3B . Inversion of stereocenters often results in >10-fold loss of activity.

  • Lactone Functionality: In Kalafungin type analogs, the lactone ring is essential for bioreductive activation. Hydrolysis of the lactone opens the ring, destroying the capacity to form the reactive quinone methide intermediate.

Region C: Substituents (Lipophilicity & Targeting)
  • C-3 Side Chains:

    • Short Alkyl (Methyl/Ethyl): Moderate activity.

    • Long Alkyl/Prenyl (Farnesyl): Significantly enhances membrane permeability and cytotoxicity (IC50 < 2 µM). The lipophilic tail anchors the molecule in the lipid bilayer, facilitating ROS damage to membranes.

  • Hydroxyl Groups: A free hydroxyl at C-9 (as in Eleutherin) is often a handle for glucuronidation (clearance). Methylation (O-Me) improves metabolic stability but decreases water solubility.

  • Sugar Moieties: Glycosylation can convert these toxic warheads into prodrugs activated only by specific glycosidases in tumor tissue.

Data Presentation: Comparative Activity

The following table summarizes the impact of structural modifications on cytotoxicity against human cancer cell lines (e.g., MCF-7, HT-29).

Compound ClassKey Structural FeaturePrimary MOAApprox. IC50 (µM)Solubility
Lawsone (Parent) Simple 2-OH-1,4-naphthoquinoneRedox Cycling> 50High
Eleutherin Pyran-fused, C-9 OMeRedox + Alkylation5 - 10Low
Nanaomycin A Pyran-fused, Carboxylic acid tailDNMT3B Inhibition2 - 5Moderate
Farnesyl-NQ C-3 Farnesyl chainMembrane disruption< 2.0Very Low
Aziridinyl-PNQ Aziridine at C-2/C-3DNA Crosslinking< 0.5Moderate

Note: Data aggregated from representative studies (see References).

Experimental Protocols

Protocol: Synthesis of Pyranonaphthoquinone Scaffold

Objective: Construct the core tricyclic scaffold via a hetero-Diels-Alder reaction.

  • Reagents: 2-Acetyl-1,4-naphthoquinone (1.0 eq), Morpholine (1.2 eq), Aldehyde derivative (1.1 eq).

  • Procedure:

    • Dissolve 2-acetyl-1,4-naphthoquinone in anhydrous Ethanol.

    • Add the aldehyde and morpholine (catalyst for Knoevenagel condensation).

    • Reflux for 4–6 hours under

      
       atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).
      
    • The intermediate undergoes spontaneous intramolecular Michael addition/cyclization.

    • Purification: Cool to RT. Precipitate forms. Filter and recrystallize from EtOH/Acetone.

  • Validation: Confirm structure via

    
    -NMR (characteristic pyran protons at 
    
    
    
    2.5–4.0 ppm) and HRMS.
Protocol: Bioreductive Cytotoxicity Assay

Objective: Determine if cytotoxicity is dependent on NQO1 (bioreductive activation).

  • Cell Lines: Use isogenic pairs: NQO1+ (e.g., A549) and NQO1- (e.g., H596 or dicoumarol-treated A549).

  • Treatment:

    • Seed cells (5,000/well) in 96-well plates. Adhere for 24h.

    • Treat with serial dilutions of PNQ analog (0.1 nM – 100 µM).

    • Control: Co-treat one set with Dicoumarol (50 µM), a specific NQO1 inhibitor.

  • Readout: Incubate for 48h. Add MTT or Resazurin reagent. Measure absorbance/fluorescence.

  • Analysis: Calculate the Potentiation Factor (PF) :

    
    . A 
    
    
    
    indicates significant bioreductive activation.

Future Directions: Hybrid Therapeutics

The field is moving toward "Click-Chemistry" hybrids .

  • Strategy: Attach a 1,2,3-triazole linker at the C-3 position of the pyran ring.

  • Benefit: The triazole acts as a bioisostere, improving solubility and allowing conjugation to targeting peptides (e.g., RGD peptide for integrin targeting).

  • Rationale: This overcomes the "solubility vs. potency" trade-off inherent in lipophilic PNQs.

References

  • Synthesis and cytotoxicity of pyranonaphthoquinone natural product analogues under bioreductive conditions. Source: Bioorganic & Medicinal Chemistry (2013).[3][4] URL:[Link]

  • Pyranonaphthoquinone lactones: a new class of AKT selective kinase inhibitors alkylate a regulatory loop cysteine. Source: Journal of Medicinal Chemistry (2009).[5][6] URL:[Link]

  • Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells. Source:[7] Molecular Cancer Therapeutics (2010). URL:[Link]

  • Synthesis and Biological Evaluation of Lipophilic 1,4-Naphthoquinone Derivatives against Human Cancer Cell Lines. Source: Molecules (2015). URL:[Link]

  • The diverse mechanisms and anticancer potential of naphthoquinones. Source: Cancer Cell International (2019). URL:[Link]

Sources

difference between (+)-Eleutherin and (-)-Isoeleutherin

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, spectroscopic, and pharmacological distinctions between the pyranonaphthoquinone epimers (+)-Eleutherin and (-)-Isoeleutherin .

Stereochemical Architectures, Biosynthetic Origins, and Pharmacological Divergence[1]

Executive Summary

(+)-Eleutherin and (-)-Isoeleutherin are isomeric pyranonaphthoquinones isolated primarily from the bulbs of Eleutherine bulbosa (Iridaceae).[] While they share an identical planar constitution, they are C-1 epimers with distinct three-dimensional topologies.[] This stereochemical difference dictates a profound divergence in their biological profiles: (+)-Eleutherin exhibits potent cytotoxicity and genotoxicity, whereas (-)-Isoeleutherin displays a safer toxicological profile with selective immunomodulatory properties.[]

Feature(+)-Eleutherin(-)-Isoeleutherin
Stereochemistry (1R, 3S) [trans-dimethyl](1R, 3R) [cis-dimethyl]
Primary Bioactivity Cytotoxic, Antimicrobial, GenotoxicImmunomodulatory (Th1), Antiparasitic
Toxicity Profile High (Chromosomal aberrations)Low (Safe in therapeutic windows)
Key Molecular Target Topoisomerase II, DNA (Intercalation)Th1 Cytokine Modulation, EhOASS

Chemical Architecture & Stereochemistry

The core structure is a naphtho[2,3-c]pyran-5,10-dione scaffold.[] The distinction lies in the relative orientation of the methyl groups at positions C-1 and C-3 of the pyran ring.

Absolute Configuration
  • (+)-Eleutherin: The methyl groups at C-1 and C-3 are in a trans relationship.[] The absolute configuration is (1R, 3S) .[2]

  • (-)-Isoeleutherin: The methyl groups are in a cis relationship.[] The absolute configuration is (1R, 3R) .

Note: The numbering system can vary in literature; however, the relative stereochemistry (trans vs. cis) is the definitive structural marker.

Stereochemistry cluster_0 Stereochemical Divergence Common Pyranonaphthoquinone Core (Planar Structure) Eleuth (+)-Eleutherin (1R, 3S) - Trans Methyls on opposite faces Common->Eleuth Epimerization at C-3 IsoEleuth (-)-Isoeleutherin (1R, 3R) - Cis Methyls on same face Common->IsoEleuth Natural Co-occurrence

Figure 1: Stereochemical relationship between the epimers.[]

Biosynthetic Origin

Both compounds originate from the polyketide pathway , specifically catalyzed by a Type III Polyketide Synthase (PKS) . The skeleton is assembled from an acetyl-CoA starter unit and seven malonyl-CoA extender units (octaketide), which undergo cyclization to form the naphthalene core followed by pyran ring formation.

Biosynthetic Pathway Diagram

Biosynthesis Acetyl Acetyl-CoA (Starter Unit) Polyketide Linear Octaketide Intermediate Acetyl->Polyketide Type III PKS Malonyl 7x Malonyl-CoA (Extender Units) Malonyl->Polyketide Type III PKS Naphtho Naphthalene Core Formation (Claisen/Aldol Cyclization) Polyketide->Naphtho Cyclization Quinone Naphthoquinone Intermediate Naphtho->Quinone Oxidation & Methylation Eleutherin (+)-Eleutherin (Trans-folding) Quinone->Eleutherin Stereoselective Pyran Closure Isoeleutherin (-)-Isoeleutherin (Cis-folding) Quinone->Isoeleutherin Stereoselective Pyran Closure

Figure 2: Type III PKS pathway leading to the divergence of eleutherin isomers.[]

Spectroscopic Differentiation

Distinguishing these isomers requires precise spectroscopic analysis.[] While Mass Spectrometry (MS) yields identical molecular ions (


 272), NMR and Circular Dichroism (CD) provide definitive identification.
Nuclear Magnetic Resonance (NMR)

The conformational differences of the dihydropyran ring (half-chair) result in distinct coupling constants (


) and chemical shifts.
  • (-)-Isoeleutherin (cis): The C-1 and C-3 methyl groups prefer a diequatorial orientation in the stable conformer.[] This results in specific

    
    H-
    
    
    
    H coupling constants between H-1/H-3 and the methylene protons at C-4.[]
  • (+)-Eleutherin (trans): One substituent is pseudo-axial while the other is pseudo-equatorial, altering the magnetic environment.

    • Diagnostic: The chemical shift of the C-1 proton and the C-1 methyl group differs between the two, typically by 0.1–0.2 ppm due to the anisotropic effect of the adjacent quinone carbonyl.

Circular Dichroism (CD)

This is the gold standard for assigning absolute configuration.

  • (+)-Eleutherin: Exhibits a specific Cotton effect pattern (positive/negative) in the 200–400 nm range corresponding to the (1R, 3S) chirality.

  • (-)-Isoeleutherin: Displays a distinct CD curve indicative of the (1R, 3R) configuration.

Pharmacological Profile & Mechanism

The biological activity is strictly structure-dependent.[] The trans-isomer ((+)-Eleutherin) is significantly more reactive in biological systems regarding toxicity, while the cis-isomer ((-)-Isoeleutherin) shows specificity.[]

Comparative Bioactivity Table
Activity(+)-Eleutherin(-)-IsoeleutherinMechanism
Cytotoxicity (Cancer) High (IC

2.8 µg/mL in U251)
Moderate/LowTopoisomerase II inhibition; ROS generation.[]
Genotoxicity Positive (Chromosomal aberrations)Negative (Safe profile)DNA intercalation and alkylation.[]
Antimalarial Active (IC

~10 µg/mL)
Active (IC

~8 µg/mL)
Interaction with cytochrome bc1 complex.
Immunomodulation Inhibitory (General)Selective Th1 Stimulator Increases IFN-

via T-bet transcription factor.[]
Mechanism of Action: Topoisomerase II & ROS

Both compounds contain the quinone moiety capable of redox cycling, generating Reactive Oxygen Species (ROS). However, (+)-Eleutherin shows a higher affinity for DNA intercalation and Topoisomerase II stabilization, leading to double-strand breaks.[] This explains its higher cytotoxicity and genotoxicity compared to Isoeleutherin.[]

Experimental Protocol: Isolation from Eleutherine bulbosa

Self-Validating Workflow for Researchers

  • Extraction:

    • Macerate dried E. bulbosa bulbs (1 kg) in 96% Ethanol (3 x 2L) for 72 hours at room temperature.

    • Concentrate in vacuo to yield crude ethanolic extract.[]

  • Fractionation (Liquid-Liquid Partition):

    • Resuspend crude extract in Water:Methanol (9:1).[]

    • Partition sequentially with n-Hexane (remove lipids) -> Dichloromethane (DCM) -> Ethyl Acetate .[]

    • Target Phase: The DCM fraction contains the highest concentration of naphthoquinones.

  • Purification (Column Chromatography):

    • Stationary Phase: Silica Gel 60 (0.063-0.200 mm).[]

    • Mobile Phase: Gradient of n-Hexane:Ethyl Acetate (90:10

      
       70:30).[]
      
    • Monitoring: TLC (Silica gel 60 F254).[] Spray with 10% H

      
      SO
      
      
      
      in EtOH and heat. Quinones appear as yellow/orange spots.[]
  • Crystallization:

    • Isoeleutherin often crystallizes from Hexane/EtOAc fractions earlier.[]

    • Eleutherin elutes slightly later or requires recrystallization from Methanol.[]

References

  • Comparison of Cytotoxicity and Genotoxicity: Castro, A. L. G., et al. (2021). Evaluation of the genotoxicity and mutagenicity of isoeleutherin and eleutherin isolated from Eleutherine plicata herb. Arabian Journal of Chemistry. Link

  • Immunomodulatory Effects: Hong, J. H., et al. (2008).[] Isoeleutherin and eleutherinol, naturally occurring selective modulators of Th cell-mediated immune responses.[] Biochemical and Biophysical Research Communications.[] Link

  • Antiparasitic Activity: Vale, V. V., et al. (2020).[] Naphthoquinones isolated from Eleutherine plicata herb: In vitro antimalarial activity and molecular modeling. Medicinal Chemistry Research. Link

  • Total Synthesis: Brimble, M. A., et al. (1999).[] Synthesis of the pyranonaphthoquinone antibiotics (+)-eleutherin and (+)-allo-eleutherin. Tetrahedron. Link

  • Biosynthetic Pathway: Hertweck, C. (2009).[] The Biosynthetic Logic of Polyketide Diversity. Angewandte Chemie International Edition. Link

Sources

Technical Guide: Mechanistic Role of (+)-Eleutherin in Oxidative Stress-Mediated Apoptosis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the pharmacodynamics of (+)-Eleutherin , a naturally occurring naphthoquinone derivative isolated from Eleutherine bulbosa (Iridaceae). Unlike non-selective cytotoxins, (+)-Eleutherin functions as a pro-oxidant modulator , exploiting the altered redox homeostasis of cancer cells. This document details the compound's mechanism of action—specifically its ability to induce a "Redox Catastrophe" via Reactive Oxygen Species (ROS) generation, leading to mitochondrial dysfunction and intrinsic apoptosis. It provides validated experimental protocols for researchers to quantify these phenomena, ensuring reproducibility and rigorous data generation.

Chemical & Mechanistic Profile

Compound: (+)-Eleutherin Class: Naphthoquinone Primary Target: Redox Homeostasis / Topoisomerase II Therapeutic Rationale: Cancer cells exhibit higher basal ROS levels than normal cells. (+)-Eleutherin elevates intracellular ROS beyond the cytotoxic threshold, overwhelming antioxidant defenses (e.g., GSH, Catalase) and triggering programmed cell death.

The "Redox Catastrophe" Mechanism

The cytotoxicity of (+)-Eleutherin is driven by quinone redox cycling. Upon cellular entry, the naphthoquinone moiety undergoes one-electron reduction by reductases (e.g., NQO1 or P450 reductase) to form a semiquinone radical. This unstable radical reacts with molecular oxygen (


) to regenerate the parent quinone and produce a superoxide anion (

).

This cycle repeats, generating a flux of ROS that causes:

  • Oxidative DNA Damage: Double-strand breaks (DSBs) and topoisomerase II inhibition.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Collapse of the mitochondrial membrane potential (

    
    ).
    
  • Apoptosome Assembly: Release of Cytochrome c and activation of the Caspase-9/3 cascade.

Signaling Pathway Visualization

The following diagram illustrates the cascade from (+)-Eleutherin entry to apoptotic execution.

Eleutherin_Mechanism Eleutherin (+)-Eleutherin (Naphthoquinone) Reductases Reductases (NQO1/P450) Eleutherin->Reductases Cell Entry Semiquinone Semiquinone Radical Reductases->Semiquinone 1e- Reduction Semiquinone->Eleutherin Regeneration ROS ROS Burst (Superoxide/H2O2) Semiquinone->ROS Redox Cycling DNA_Damage DNA Damage (Topo II Inhibition) ROS->DNA_Damage Oxidative Stress Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mitochondria Direct Damage p53 p53 Activation DNA_Damage->p53 Bcl2_Family Bax (↑) / Bcl-2 (↓) p53->Bcl2_Family Transcriptional Reg. CytoC Cytochrome c Release Mitochondria->CytoC Bcl2_Family->Mitochondria MOMP Induction Caspase9 Caspase-9 Activation CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis Proteolysis

Figure 1: Molecular pathway of (+)-Eleutherin-induced apoptosis via ROS generation and mitochondrial dysfunction.

Experimental Validation Protocols

To rigorously validate this mechanism, researchers must employ a multi-parametric approach. The following protocols are designed for self-validation using negative controls (untreated) and positive controls (known inducers or scavengers).

Protocol A: Quantifying Intracellular ROS (DCFH-DA Assay)

Objective: Confirm that (+)-Eleutherin induces oxidative stress and that this stress is reversible by antioxidants.

Reagents:

  • DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) - 10 µM working solution.

  • NAC (N-Acetylcysteine) - 5 mM (ROS Scavenger Control).

  • Flow Cytometer (Ex/Em: 488/525 nm).

Workflow:

  • Seeding: Seed cancer cells (e.g., C6 Glioma, T47D) at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Pre-treatment (Validation Step): Pre-treat one group with 5 mM NAC for 1 hour. Rationale: If NAC blocks the effect, the mechanism is ROS-dependent.

  • Treatment: Treat cells with (+)-Eleutherin (IC50 and 2xIC50) for 6–12 hours.

  • Staining: Wash cells with PBS. Incubate with 10 µM DCFH-DA for 30 min at 37°C in the dark.

  • Harvest: Trypsinize, wash, and resuspend in PBS.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry.

    • Success Criteria: Significant right-shift in FL1 channel for treated cells; left-shift restoration in NAC+Eleutherin group.

Protocol B: Mitochondrial Membrane Potential ( ) Assessment

Objective: Determine if ROS generation leads to mitochondrial depolarization, a hallmark of intrinsic apoptosis.

Reagents:

  • JC-1 Dye (Lipophilic cationic probe).

  • Fluorescence Microscope or Plate Reader.[1]

Workflow:

  • Treatment: Treat cells with (+)-Eleutherin for 12–24 hours.

  • Staining: Add JC-1 working solution (2 µM) and incubate for 20 min at 37°C.

  • Mechanism Check:

    • Healthy Mitochondria: JC-1 forms J-aggregates (Red Fluorescence, ~590 nm).

    • Depolarized Mitochondria: JC-1 remains monomeric (Green Fluorescence, ~529 nm).

  • Data Output: Calculate the Red/Green fluorescence ratio.

    • Interpretation: A decrease in the Red/Green ratio indicates mitochondrial dysfunction.

Protocol C: Apoptosis Verification (Annexin V/PI)

Objective: Distinguish between early apoptosis, late apoptosis, and necrosis.

Workflow:

  • Harvest: Collect cells (including floating cells to capture detached apoptotic cells) after 24h treatment.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Incubation: 15 min at RT in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_ROS Phase 1: ROS Validation cluster_Mito Phase 2: Mechanism cluster_Death Phase 3: Outcome Start Cell Seeding (e.g., C6 Glioma) Step1 Pre-treat: NAC (5mM) Start->Step1 Step2 Treat: (+)-Eleutherin Step1->Step2 Step3 Probe: DCFH-DA Step2->Step3 Step4 Probe: JC-1 Dye Step2->Step4 Step5 Stain: Annexin V / PI Step2->Step5 Readout1 Flow Cytometry (FL1 Channel) Step3->Readout1 Readout2 Ratio Analysis (Red/Green) Step4->Readout2 Readout3 Quantify Apoptosis % Step5->Readout3

Figure 2: Integrated experimental workflow for validating (+)-Eleutherin induced oxidative stress and apoptosis.

Data Synthesis: Quantitative Benchmarks

The following table summarizes typical quantitative responses observed in glioma (C6) and breast cancer (T47D) models upon treatment with (+)-Eleutherin.

ParameterAssayControl Value(+)-Eleutherin TreatedInterpretation
Cell Viability (IC50) MTT (24h)100%~5.0 µM (C6 Glioma)Potent cytotoxicity at low micromolar range.[2]
ROS Generation DCFH-DA (MFI)1.0 (Normalized)> 2.5-fold increase Significant oxidative stress induction.
Mitochondrial Potential JC-1 (Red/Green)High RatioLow Ratio (< 0.4) Collapse of

(MOMP).
Apoptosis Rate Annexin V/PI< 5%> 40% (at 40 µM)Induction of programmed cell death.
Bcl-2 Expression Western BlotHighDownregulated Shift toward pro-apoptotic state.
Bax Expression Western BlotLowUpregulated Activation of intrinsic pathway.

Note: Data derived from synthesis of naphthoquinone effects on C6 and T47D cell lines [1, 2].

References

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Source: MDPI (Molecules), 2022. URL:[Link]

  • The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer. Source: Asian Pacific Journal of Cancer Prevention, 2023. URL:[Link]

  • Reactive oxygen species in cancer: Current findings and future directions. Source: Cancer Medicine (Wiley), 2018. URL:[Link]

Sources

Methodological & Application

protocols for extraction of (+)-Eleutherin from Eleutherine bulbosa bulbs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Chemical Logic

Objective: To isolate high-purity (+)-Eleutherin (a naphthoquinone derivative) from the bulbs of Eleutherine bulbosa (Dayak Onion) for pharmacological research.[1]

The "Senior Scientist" Perspective: Many standard protocols for E. bulbosa focus on "total phenolic content" using 70% ethanol. While this maximizes crude mass yield, it is a strategic error when the goal is isolating (+)-Eleutherin.[1] The 70% aqueous environment co-extracts excessive polysaccharides and polar glycosides, creating a "gummy" matrix that fouls chromatography columns.[1]

The Physicochemical Reality: (+)-Eleutherin is a lipophilic naphthoquinone (LogP ~2.5–3.0). It dissolves poorly in water but readily in dichloromethane (DCM), ethyl acetate, and high-proof ethanol.[1]

  • Our Strategy: We will utilize a 96% Ethanol Maceration followed by a Liquid-Liquid Partition (LLP) .[1] This "Dual-Phase" approach segregates the target naphthoquinones from the polar cellular debris early in the workflow, protecting your HPLC columns and ensuring a cleaner crystallization.[1]

Materials & Reagents

Biological Material:

  • Eleutherine bulbosa bulbs (Fresh, red-skinned).[1]

  • Voucher Specimen: Ensure taxonomic authentication (often confused with E. americana).

Solvents (ACS or HPLC Grade):

  • Extraction: Ethanol (96%).[2]

  • Partitioning: n-Hexane, Ethyl Acetate (EtOAc), Distilled Water.[1]

  • Chromatography: n-Hexane, Ethyl Acetate, Chloroform, Methanol.[1]

Stationary Phases:

  • TLC: Silica gel 60 F254 aluminum sheets.

  • Column Chromatography (CC): Silica gel 60 (0.063–0.200 mm / 70–230 mesh).

Experimental Protocol

Phase 1: Pre-Extraction Processing

Rationale: Naphthoquinones are susceptible to oxidative degradation and photolysis. Speed and light control are critical.

  • Harvest & Wash: Wash fresh bulbs to remove soil. Peel the outer dry layers.

  • Slicing: Slice bulbs into 1–2 mm discs to maximize surface area.

  • Drying: Dry in an oven at 45°C (Do not exceed 50°C to prevent thermal degradation) until constant weight.

  • Comminution: Grind dried slices into a fine powder (40–60 mesh).

    • Stop Point: Store powder in vacuum-sealed, amber bags at -20°C if not extracting immediately.[1]

Phase 2: Primary Extraction (Maceration)

Rationale: We use maceration over Soxhlet for the primary step to avoid prolonged heating of the thermolabile quinone core.

  • Solvation: Mix powdered bulb with 96% Ethanol at a ratio of 1:10 (w/v) (e.g., 100g powder : 1L Ethanol).

  • Agitation: Macerate for 24 hours at room temperature (25°C) with occasional stirring. Protect from direct light.

  • Filtration: Filter through Whatman No. 1 paper. Retain the filtrate.

  • Re-extraction: Repeat steps 1–3 twice more with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine filtrates and concentrate using a Rotary Evaporator (Rotavap) at 40°C under reduced pressure.

    • Result: Dark red/brown viscous crude extract.

Phase 3: Fractionation (Liquid-Liquid Partition)

Rationale: This is the critical purification step. We use polarity gradients to "wash" the extract.

  • Suspension: Suspend the crude ethanolic extract in warm distilled water (1:5 ratio).

  • Defatting (Hexane Wash):

    • Transfer suspension to a Separatory Funnel.

    • Add n-Hexane (1:1 v/v with water layer).[1] Shake vigorously and vent.

    • Allow layers to separate. Discard the Hexane layer (contains fats, waxes, chlorophyll).[1]

    • Note: Repeat until the hexane layer is clear.

  • Enrichment (Ethyl Acetate Extraction):

    • Add Ethyl Acetate to the remaining aqueous layer.

    • Shake and separate. Collect the Ethyl Acetate layer .

    • Repeat 3x.

  • Drying: Dry the combined Ethyl Acetate fraction over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    
    • Result:Enriched Naphthoquinone Fraction (ENF) .

Phase 4: Isolation (Column Chromatography)

Rationale: Silica gel separation based on the specific polarity of (+)-Eleutherin.[1]

  • Column Packing: Prepare a slurry of Silica Gel 60 in n-Hexane. Pack a glass column (e.g., 30mm x 500mm).[1]

  • Loading: Dissolve the ENF in a minimum volume of Hexane:EtOAc (few drops) and load onto the column bed.

  • Elution Gradient: Elute with the following gradient (Flow rate: ~1–2 mL/min):

StepSolvent System (v/v)Target Eluates
1n-Hexane (100%)Non-polar residuals
2Hexane : EtOAc (90:[1]10)Isoeleutherol
3Hexane : EtOAc (80:20) (+)-Eleutherin (Target)
4Hexane : EtOAc (70:[1]30)Isoeleutherin
5Hexane : EtOAc (50:[1]50)Eleutherol / Polar compounds
  • Fraction Collection: Collect 20–50 mL fractions.

  • Monitoring: Spot fractions on TLC plates (Mobile phase: Chloroform:Methanol 9:1). Visualize under UV (254 nm). (+)-Eleutherin typically appears as a yellow/orange spot at Rf ~0.7–0.8 .[1]

  • Purification: Combine fractions containing the single target spot. Evaporate.

  • Recrystallization: Recrystallize the residue using hot Methanol or a Hexane/EtOAc mixture to obtain yellow needle-shaped crystals.

Workflow Visualization

ExtractionProtocol Raw E. bulbosa Bulbs (Dried & Ground) Maceration Maceration (96% Ethanol, 3x24h) Raw->Maceration Crude Crude Ethanolic Extract Maceration->Crude WaterSusp Suspend in H2O Crude->WaterSusp HexanePart Partition w/ n-Hexane WaterSusp->HexanePart HexaneLayer Hexane Layer (Fats/Waxes) -> DISCARD HexanePart->HexaneLayer AqLayer Aqueous Layer HexanePart->AqLayer EtOAcPart Partition w/ Ethyl Acetate AqLayer->EtOAcPart AqWaste Aqueous Waste (Sugars/Polar) -> DISCARD EtOAcPart->AqWaste EnrichedFrac Enriched Naphthoquinone Fraction (Ethyl Acetate) EtOAcPart->EnrichedFrac Column Silica Gel Column (Gradient Hexane -> EtOAc) EnrichedFrac->Column Eleutherin Isolated (+)-Eleutherin (Crystals) Column->Eleutherin Elutes at ~80:20 Hex:EtOAc

Figure 1: Step-by-step fractionation logic for the isolation of (+)-Eleutherin, highlighting the critical defatting and enrichment phases.

Analytical Validation (Quality Control)

Method: High-Performance Liquid Chromatography (HPLC) Use this method to verify the purity of your isolated crystals.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Waters XBridge or equivalent), 100mm x 2.1mm, 2.5µm
Mobile Phase Isocratic: Acetonitrile : Water (60 :[1] 40) or Methanol : 0.5% Aqueous Acetic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Aromatic ring) and 435 nm (Quinone moiety)
Retention Time (+)-Eleutherin typically elutes between Isoeleutherin and Eleutherol. Expect RT ~5–8 min depending on column length.

Identification Criteria:

  • UV-Vis: Maxima at ~268 nm and ~400 nm.[1]

  • Melting Point: 175–177°C (Literature standard).

  • 1H-NMR: Characteristic signals for the methyl group at C-1 and C-3 positions of the pyran ring.[1]

Troubleshooting & Optimization

  • Problem: Low Yield of Crystals.

    • Cause: Incomplete separation from Isoeleutherin (a diastereomer).

    • Solution: Slow down the column flow rate or use a shallower gradient (e.g., Hexane:EtOAc 85:15).[1]

  • Problem: "Streaking" on TLC plates.

    • Cause: Acidic impurities (anthraquinones) interfering.

    • Solution: Add 0.1% Formic Acid to the TLC mobile phase to sharpen the spots.

  • Problem: Degradation of sample.

    • Cause: Light sensitivity.

    • Solution: Wrap all columns and flasks in aluminum foil during the process.

References

  • Insanu, M., Kusmardiyani, S., & Hartati, R. (2014).[1] Recent Studies on Phytochemicals and Pharmacological Activities of Eleutherine bulbosa (Mill.)[3][4][5][6][7] Urb. Journal of Chemical and Pharmaceutical Research. Link

  • Kuntorini, E. M., & Astuti, M. D. (2010).[1] Determination of Naphthoquinone from Eleutherine americana Merr. Bulb using HPLC-UV. Indonesian Journal of Pharmacy. Link

  • Paramapojn, S., et al. (2008).[1][8] A new naphthoquinone derivative and a new naphthopyrone derivative from the bulbs of Eleutherine americana.[9] Chemical and Pharmaceutical Bulletin. Link

  • Ifesan, B. O., et al. (2009).[1] Antioxidant and Antimicrobial Properties of Eleutherine americana Merr. Bulb Extract. Journal of Food, Agriculture & Environment.[1] Link[1]

  • Han, A. R., et al. (2008).[1] Cytotoxic Constituents of the Bulbs of Eleutherine americana. Archives of Pharmacal Research. Link

Sources

Application Note: Total Synthesis of (+)-Eleutherin via Hauser-Kraus Annulation

[1]

Executive Summary

(+)-Eleutherin is a pyranonaphthoquinone natural product isolated from Eleutherine bulbosa, exhibiting significant antimicrobial and reversible topoisomerase II inhibitory activity. Its structural core—a cis-1,3-dimethylpyran fused to a naphthoquinone—presents a stereochemical challenge that is elegantly solved using a convergent Hauser-Kraus annulation strategy.

This protocol details the synthesis of (+)-Eleutherin utilizing a stabilized phthalide anion (Hauser donor) and a chiral enone (Michael acceptor) . This method allows for the rapid construction of the tricyclic core with high regiocontrol, minimizing step count compared to linear Friedel-Crafts approaches.

Strategic Analysis & Retrosynthesis

The Hauser-Kraus annulation is chosen for its ability to form the aromatic B-ring and the quinone C-ring in a single operation. The strategy relies on the reaction between a phthalide sulfone (anion donor) and an

Retrosynthetic Logic
  • Disconnection: The C5-C10 quinone system is disconnected to reveal the phthalide and enone precursors.

  • Stereocontrol: The C1 and C3 stereocenters of the pyran ring are established in the enone precursor prior to annulation, or via post-annulation intramolecular hetero-Michael addition. In the Brimble synthesis (primary reference), the stereochemistry is derived from the chiral pool (e.g., (S)-ethyl lactate).

  • Regiochemistry: The sulfone group on the phthalide directs the initial Michael addition, ensuring the correct orientation of the methoxy substituent.

RetrosynthesisEleutherin(+)-Eleutherin(Target Molecule)IntermediateNaphthoquinoneIntermediateEleutherin->IntermediatePyran RingClosurePhthalide4-Methoxy-7-(phenylsulfonyl)phthalide(Hauser Donor)Intermediate->PhthalideHauser-KrausAnnulationEnoneChiral Enone(Michael Acceptor)Intermediate->EnoneHauser-KrausAnnulation

Figure 1: Retrosynthetic analysis of (+)-Eleutherin via Hauser-Kraus Annulation.

Technical Deep Dive: The Hauser-Kraus Mechanism

The distinction between Hauser and Kraus annulations lies in the stabilizing group on the phthalide:

  • Hauser Annulation: Uses a phenylsulfonyl group (-SO₂Ph).

  • Kraus Annulation: Uses a cyano group (-CN).

  • Note: While often used interchangeably in casual discourse, this protocol specifically utilizes the Hauser (sulfone) variant due to the superior leaving group ability of the sulfinate anion, which facilitates the final aromatization step.

Mechanistic Pathway[1][2][3][4][5][6]
  • Deprotonation: A strong base (LiOt-Bu or LDA) generates the stabilized benzylic carbanion at C3 of the phthalide.

  • Michael Addition: The carbanion attacks the

    
    -position of the enone.
    
  • Dieckmann Cyclization: The resulting enolate attacks the lactone carbonyl, closing the second ring.

  • Elimination & Tautomerization: Elimination of the phenylsulfinate anion (PhSO₂⁻) drives aromatization to the naphthoquinone/hydroquinone system.

HauserMechanismStep1Phthalide Sulfone+ Base (LiOtBu)Step2StabilizedCarbanionStep1->Step2-H+Step3Michael Additionto EnoneStep2->Step3Step4DieckmannCyclizationStep3->Step4Ring CloseStep5Elimination ofPhSO2-Step4->Step5-H2OProductNaphthoquinoneCoreStep5->ProductAromatization

Figure 2: Mechanistic flow of the Hauser Annulation.

Experimental Protocol

Safety Warning: This protocol involves the use of strong bases (LiOt-Bu), low temperatures (-78°C), and hazardous solvents. All operations must be performed in a fume hood under an inert atmosphere (Argon/Nitrogen).

Module 1: Synthesis of Hauser Donor (Phthalide Sulfone)

Reagent: 4-Methoxy-7-(phenylsulfonyl)isobenzofuran-1(3H)-one Rationale: The 4-methoxy group corresponds to the C9-methoxy in Eleutherin. The sulfone activates the C3 position.

  • Starting Material: 3-Hydroxy-4-methoxyphthalide (or derived from 3-methoxy-2-methylbenzoic acid).

  • Sulfonylation: React with benzenesulfinic acid in the presence of acid catalyst (e.g., camphorsulfonic acid) in refluxing benzene/toluene with Dean-Stark water removal.

  • Purification: Recrystallization from EtOAc/Hexanes.

    • Checkpoint: Target purity >98% by HPLC. Presence of residual water will quench the base in the next step.

Module 2: Preparation of Chiral Enone

Reagent: (4S,E)-5-Hydroxy-4-hexen-3-one derivative (Protected) Source: Derived from (S)-ethyl lactate to install the (S)-methyl stereocenter.

  • Protection: Protect (S)-ethyl lactate (e.g., as a TBS ether).

  • Weinreb Amide Formation: Convert ester to Weinreb amide.

  • Grignard Addition: Add propenylmagnesium bromide to form the enone.

    • Critical Step: Ensure retention of stereochemistry at the chiral center.

Module 3: The Hauser-Kraus Annulation (Key Step)

This step constructs the naphthoquinone core.

Materials:

  • Phthalide Sulfone (1.0 equiv)

  • Chiral Enone (1.2 equiv)

  • LiOt-Bu (Lithium tert-butoxide) (2.5 - 3.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Dissolve the Phthalide Sulfone (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool the solution to -78°C (dry ice/acetone bath).

  • Deprotonation: Add LiOt-Bu (solution in THF) dropwise over 10 minutes. The solution typically turns a deep yellow/orange color, indicating anion formation.

    • Expert Insight: LiOt-Bu is preferred over LDA in many modern Hauser annulations because it is sufficiently basic to deprotonate the sulfone-stabilized position but less nucleophilic, reducing side reactions with the enone carbonyl.

  • Anion Equilibration: Stir at -78°C for 20–30 minutes.

  • Addition of Enone: Dissolve the Chiral Enone (1.2 equiv) in a minimum amount of THF and add it dropwise to the reaction mixture via syringe pump or addition funnel over 15 minutes.

    • Rate Control: Slow addition prevents localized high concentrations of enone, which can lead to polymerization.

  • Reaction Progression:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (23°C) .

    • Stir at RT for 2–4 hours. The color will darken (often to dark red/brown) as the quinone forms.

  • Quench: Quench the reaction with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Target Product: Naphthoquinone intermediate (often a yellow/orange solid). Yield Expectation: 65–80%.

Module 4: Pyran Ring Formation (Post-Annulation)

The annulation product typically contains the open-chain side chain. The pyran ring is closed via acid-catalyzed intramolecular Michael addition or oxidative cyclization.

  • Deprotection: If the side chain hydroxyl was protected (e.g., TBS), remove it using TBAF or mild acid (AcOH).

  • Cyclization: Treat the intermediate with mild acid (e.g., CSA or dilute HCl) in CH₂Cl₂. The free hydroxyl group attacks the quinone (or tautomerized enone) to close the pyran ring.

  • Stereochemical Check: This step establishes the cis- or trans-dimethyl relationship. For (+)-Eleutherin, specific conditions (often thermodynamic control) favor the (1R,3S) configuration.

Data Summary & Troubleshooting

Quantitative Benchmarks
ParameterSpecificationNotes
Phthalide Equivalents 1.0Limiting reagent
Enone Equivalents 1.1 – 1.3Slight excess ensures complete consumption of donor
Base (LiOtBu) 2.5 – 3.0 equivRequired for deprotonation and buffering the elimination
Temperature -78°C

RT
Critical ramp for regioselectivity
Typical Yield 65% - 80%Dependent on enone purity
Troubleshooting Guide
  • Low Yield: Often caused by moisture in the THF or old LiOt-Bu. Titrate the base or use fresh commercial solution.

  • Regioisomer Mixtures: If the phthalide is unsymmetrical and not effectively directed by the sulfone, ensure the sulfone is at the C3 position relative to the lactone carbonyl.

  • Incomplete Cyclization: If the intermediate remains open (hydroquinone form), oxidation with Ag₂O or air bubbling may be required to fully oxidize to the quinone, which then facilitates pyran closure.

References

  • Primary Synthesis: Gibson, J. S.; Andrey, O.; Brimble, M. A. "A Short Enantioselective Synthesis of the Topoisomerase II Inhibitor (+)-Eleutherin." Synthesis, 2005 , 16, 2757–2760. Link

  • Hauser Annulation (Original): Hauser, F. M.; Rhee, R. P. "New synthetic methods for the regioselective synthesis of naphthoquinones." Journal of Organic Chemistry, 1978 , 43, 178–180.[1] Link

  • Kraus Annulation (Original): Kraus, G. A.; Sugimoto, H. "A facile synthesis of 1,4-naphthoquinones." Tetrahedron Letters, 1978 , 19, 2263–2266.[1] Link

  • Review of Phthalide Annulations: Rathwell, K.; Brimble, M. A. "Use of Stabilized Phthalide Anion Annulation Reactions in Synthesis: An Update." Synthesis, 2007 , 5, 643–662. Link

Application Note: Robust HPLC-DAD Method Development for the Quantification of (+)-Eleutherin in Botanical Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(+)-Eleutherin is a highly bioactive naphthoquinone derivative predominantly isolated from the bulbs of Eleutherine bulbosa (commonly known as Dayak onion) and Eleutherine americana[1]. In recent years, it has garnered significant attention in drug development due to its potent antimicrobial, antifungal, antimalarial, and cardiovascular properties[2][3].

However, quantifying (+)-eleutherin in complex botanical matrices presents a formidable analytical challenge. The plant extract contains a plethora of structurally analogous compounds—most notably its diastereomer, isoeleutherin, and the related compound eleutherol[4]. Because (+)-eleutherin and isoeleutherin differ only in the stereochemistry at the C-1 and C-3 positions of their pyran rings, standard chromatographic methods often suffer from co-elution.

As a Senior Application Scientist, I have designed this application note to move beyond a simple "recipe." This guide details the thermodynamic and kinetic causality behind every chromatographic parameter, providing researchers with a self-validating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) protocol that ensures baseline resolution, peak purity, and high reproducibility.

Method Development Rationale: The Causality of Choices

To build a robust analytical method, every parameter must be selected to solve a specific physicochemical problem inherent to the analyte and the matrix.

  • Stationary Phase Selection (C18 vs. Phenyl/C8): We utilize a high-density, end-capped C18 column (e.g., 100 mm × 2.1 mm, 2.5 μm)[5]. The extended hydrophobic carbon chain maximizes van der Waals interactions with the planar naphthoquinone core of (+)-eleutherin. End-capping is critical; it prevents secondary ion-exchange interactions between residual acidic silanols on the silica support and the oxygen-rich moieties of the analyte, which would otherwise induce severe peak tailing.

  • Mobile Phase Optimization (Acetonitrile vs. Methanol): The baseline separation of (+)-eleutherin from isoeleutherin relies on resolving minor steric differences. Acetonitrile (ACN) is strictly selected over methanol. ACN participates in strong dipole-dipole and

    
     interactions with the conjugated naphthoquinone system, offering superior selectivity (
    
    
    
    ) for rigid structural isomers compared to the hydrogen-bonding dominance of methanol[4][6].
  • Aqueous Modifier (0.1% Formic Acid): While (+)-eleutherin is neutral under typical conditions, botanical extracts are rich in phenolic acids. Adding 0.1% formic acid (pH ~2.7) to the aqueous phase suppresses the ionization of these acidic matrix interferences[5]. By driving background phenolics into their fully protonated, hydrophobic states, we prevent unpredictable co-elution and ensure the target analyte elutes in a clean baseline window.

  • Detection Wavelength (DAD at 254 nm): The naphthoquinone chromophore exhibits strong UV absorption maxima at 247 nm and 254 nm[4][7]. Monitoring at 254 nm provides the optimal signal-to-noise (S/N) ratio while avoiding the low-UV noise (e.g., <220 nm) typical of complex plant matrices. Furthermore, full-spectrum DAD scanning (200–400 nm) is mandatory to mathematically verify peak purity.

MethodLogic Target Analyte: (+)-Eleutherin (Planar Naphthoquinone) Col Stationary Phase End-capped C18 Prevents silanol interactions Target->Col Hydrophobic Core MP Mobile Phase ACN / H2O + 0.1% FA Controls matrix ionization Target->MP Phenolic Matrix Det Detection DAD @ 254 nm Ensures peak purity profiling Target->Det Conjugated π System Val System Suitability (SST) Rs ≥ 1.5, Tf ≤ 1.2 Col->Val MP->Val Det->Val

Fig 1. Causality-driven method development logic for naphthoquinone quantification.

Experimental Protocols (Self-Validating System)

Sample Preparation Workflow

The extraction process must maximize the mass transfer of naphthoquinones while minimizing the degradation of the light-sensitive quinone structure.

  • Biomass Preparation: Pulverize dried bulbs of Eleutherine bulbosa to a fine powder to maximize surface area.

  • Extraction: Macerate 1.0 g of the powder in 25 mL of 95% Ethanol or Dichloromethane[2][5]. Sonicate for 30 minutes at ambient temperature.

  • Centrifugation & Filtration: Centrifuge the homogenate at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter[5].

  • Protection: Transfer the filtrate directly into amber HPLC vials to prevent photo-oxidation of (+)-eleutherin prior to injection.

SamplePrep A 1. Biomass Preparation Pulverize E. bulbosa bulbs B 2. Solvent Extraction Sonicate in 95% EtOH (30 min) A->B C 3. Centrifugation 10,000 rpm for 10 min B->C D 4. Filtration 0.22 µm PTFE Syringe Filter C->D E 5. Aliquoting Transfer to Amber HPLC Vials D->E

Fig 2. Standardized extraction and sample preparation workflow for (+)-Eleutherin.

Optimized HPLC-DAD Instrument Parameters
ParameterSpecification & Scientific Rationale
Analytical Column Reversed-Phase C18 (e.g., 100 mm × 2.1 mm, 2.5 μm)[5]
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B HPLC-Grade Acetonitrile (ACN)
Elution Gradient 0-30 min: Linear gradient from 20% B to 80% B[4]
Flow Rate 1.0 mL/min (Optimized for van Deemter efficiency)
Injection Volume 10 µL
Column Temperature 40 °C (Reduces mobile phase viscosity, improving mass transfer)[4]
Detection Wavelength DAD scanning 200–400 nm; Quantitation extracted at 254 nm[4]
Step-by-Step Execution & Self-Validation Protocol

To ensure trustworthiness, this protocol incorporates internal validation checkpoints. Do not proceed to sample analysis if the System Suitability Test (SST) fails.

  • System Equilibration: Purge the system and equilibrate the column at initial gradient conditions (20% B) for at least 15 column volumes until the baseline is completely flat.

  • System Suitability Test (SST) - Critical Checkpoint: Inject a resolution mixture containing (+)-eleutherin and isoeleutherin standards.

    • Validation Rule: The method is only valid for the run if the Resolution (

      
      ) between the two isomers is 
      
      
      
      , and the Tailing Factor (
      
      
      ) for (+)-eleutherin is
      
      
      .
  • Calibration: Inject standard solutions ranging from 1.0 to 100.0 µg/mL to establish linearity.

  • Sample Analysis: Inject the unknown botanical extracts.

    • Validation Rule: Include a blank (solvent) injection after the highest concentration standard to monitor and confirm zero carryover.

  • Peak Purity Verification: Post-run, utilize the DAD software to calculate the peak purity index across the (+)-eleutherin peak. A purity match factor

    
     confirms the absence of co-eluting matrix impurities.
    

Analytical Validation Data Summary

When executing this method, the resulting validation parameters should align with ICH Q2(R1) guidelines. Below is a summary of the expected quantitative performance data based on established literature for naphthoquinone derivatives[4][6].

Validation ParameterExpected Value / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL (

)
Limit of Detection (LOD)

µg/mL (S/N

3)
Limit of Quantitation (LOQ)

µg/mL (S/N

10)
Intra-day Precision (RSD)

Inter-day Precision (RSD)

Accuracy (Recovery Rate) 96.26% – 103.48%

References

  • Paramapojn, N., et al. "Analysis of naphthoquinone derivatives in the Asian medicinal plant Eleutherine americana by RP-HPLC and LC-MS". ResearchGate.
  • Alves, T. M. A., et al. "Eleutherinone, a novel fungitoxic naphthoquinone from Eleutherine bulbosa (Iridaceae)". SciELO.
  • Damayanti, S., et al. "Simple Method of 9,10-Anthraquinone Assay in Eleutherine americana (Aubl.) Merr. ex K. Heyne using High-Performance Liquid Chromatography". ResearchGate.
  • "Antioxidative Potentials of Eleutherine bulbosa Bulb and Its Utilization in Topical Cosmetic Emulsion". MDPI.
  • "Antioxidant, Antitumoral, Antimetastatic Effect and Inhibition of Collagenase Enzyme Activity of Eleutherine Bulbosa (Dayak Onion) Extract". SSRN.
  • "Eleutherine bulbosa (Mill.) Urb. Bulb: Review of the Pharmacological Activities and Its Prospects for Application". PMC.

Sources

enantioselective synthesis of (+)-Eleutherin and allo-eleutherin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereodivergent Enantioselective Synthesis of (+)-Eleutherin and (+)-Allo-eleutherin

Executive Summary

This technical guide details the enantioselective synthesis of the pyranonaphthoquinone antibiotics (+)-eleutherin and (+)-allo-eleutherin. Unlike linear iterative methods, this protocol utilizes a convergent Dötz benzannulation to construct the naphthoquinone core, followed by a stereodivergent oxa-Pictet–Spengler cyclization .

This approach allows researchers to access both the trans-isomer (eleutherin) and cis-isomer (allo-eleutherin) from a common chiral intermediate by modulating Lewis acid conditions. This document provides step-by-step methodologies, critical process parameters (CPPs), and mechanistic insights to ensure reproducibility and high enantiopurity (>98% ee).

Strategic Analysis & Retrosynthetic Logic

The synthesis hinges on two critical phase transitions:

  • Core Construction: The use of a Chromium(0) Fischer carbene in a [3+2+1] cycloaddition (Dötz reaction) to rapidly build the highly substituted naphthalene backbone.

  • Stereochemical Divergence: The C-9 and C-11 stereocenters are established via an oxa-Pictet–Spengler reaction. The choice of Lewis acid dictates the transition state (chair vs. twist-boat), thereby controlling the cis/trans selectivity.

Key Advantages:

  • Atom Economy: Rapid increase in molecular complexity in the benzannulation step.

  • Chiral Pool Utility: Stereochemistry at C-11 is derived from readily available (S)-ethyl lactate, eliminating the need for expensive chiral ligands in late stages.

  • Divergence: A single late-stage intermediate serves as the precursor for both natural products.

Experimental Workflow Visualization

The following diagram illustrates the critical decision nodes in the synthetic pathway.

EleutherinSynthesis Start Start: (S)-Ethyl Lactate Alkyne Chiral Alkyne Precursor (Stereocenter C-11 set) Start->Alkyne Functionalization Dotz STEP 1: Dötz Benzannulation (45°C, THF, 12h) [3+2+1] Cycloaddition Alkyne->Dotz + Carbene Chromium Fischer Carbene Carbene->Dotz Naphtho Naphthoquinone Intermediate (Quinone Core Formed) Dotz->Naphtho CAN Oxidation Divergence STEP 2: Oxa-Pictet-Spengler (Stereodivergent Step) Naphtho->Divergence + Acetal Acetal Acetaldehyde Dimethyl Acetal (Electrophile Source) Acetal->Divergence ConditionA Condition A: TMSOTf (-78°C, CH2Cl2) Divergence->ConditionA Kinetic Control ConditionB Condition B: BF3·OEt2 (-20°C, CH2Cl2) Divergence->ConditionB Thermodynamic/Chelation Eleutherin (+)-Eleutherin (Trans-isomer) Major Product ConditionA->Eleutherin 1,3-diaxial avoidance Allo (+)-Allo-eleutherin (Cis-isomer) Major Product ConditionB->Allo Chelation control

Caption: Stereodivergent pathway showing the bifurcation point at the Oxa-Pictet-Spengler cyclization.

Detailed Protocols

Phase 1: Dötz Benzannulation (Construction of the Core)

This step constructs the naphthalene core using a Fischer carbene and a chiral alkyne derived from (S)-ethyl lactate.

Reagents:

  • Fischer Carbene: Pentacarbonyl[methoxy(phenyl)carbene]chromium(0) (1.0 equiv)

  • Chiral Alkyne: (S)-3-methoxy-1-(trimethylsilyl)but-1-yne (1.2 equiv)

  • Solvent: Anhydrous THF (degassed)

  • Oxidant: Ceric Ammonium Nitrate (CAN)

Protocol:

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add the Fischer carbene (1.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Addition: Add the chiral alkyne (1.2 mmol) via syringe. The solution will appear dark red.

  • Annulation: Heat the mixture to 45–50°C for 12–16 hours. Monitor by TLC (disappearance of the red carbene spot).

    • Mechanism Note: The alkyne inserts into the metal-carbene bond, followed by CO insertion and electrocyclic ring closure.

  • Oxidation: Cool the reaction to room temperature. Dilute with Et2O (20 mL). Add a solution of CAN (3.0 equiv) in water (10 mL) and stir vigorously for 30 minutes. This oxidizes the hydroquinone intermediate to the quinone.

  • Workup: Separate layers. Extract aqueous layer with Et2O (2x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 8:1) yields the bright yellow naphthoquinone intermediate.

Phase 2: Stereodivergent Oxa-Pictet–Spengler Cyclization

This is the critical step where the pyran ring is closed, and the C-9 stereocenter is set relative to the C-11 center (already established from lactate).

Substrate: Naphthoquinone alcohol intermediate (from Phase 1). Electrophile: Acetaldehyde dimethyl acetal (1.5 equiv).

Method A: Synthesis of (+)-Eleutherin (Trans-selective)

  • Lewis Acid: TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

  • Temperature: -78°C

  • Dissolve the naphthoquinone intermediate (0.5 mmol) and acetaldehyde dimethyl acetal (0.75 mmol) in dry CH2Cl2 (5 mL) under Argon.

  • Cool to -78°C (Dry ice/acetone bath).

  • Add TMSOTf (1.1 equiv) dropwise.

  • Stir for 2 hours at -78°C.

  • Quench with sat. NaHCO3 while cold.

  • Result: The bulky TMS group and low temperature favor the transition state minimizing 1,3-diaxial interactions, leading to the trans (9S, 11S) product.

Method B: Synthesis of (+)-Allo-eleutherin (Cis-selective)

  • Lewis Acid: BF3·OEt2 (Boron trifluoride etherate) or TiCl4

  • Temperature: -20°C to 0°C

  • Dissolve the naphthoquinone intermediate (0.5 mmol) and acetaldehyde dimethyl acetal in dry CH2Cl2.

  • Cool to -20°C .

  • Add BF3[1]·OEt2 (1.5 equiv) dropwise.

  • Allow to warm slowly to 0°C over 4 hours.

  • Result: Under these conditions, coordination between the Lewis acid, the quinone carbonyl, and the developing oxocarbenium ion favors a "pseudo-axial" attack or thermodynamic equilibration, yielding the cis (9R, 11S) product.

Data Summary & Characterization

The following table summarizes the expected stereochemical outcomes based on the Lewis Acid employed.

ParameterMethod A (TMSOTf)Method B (BF3·OEt2)
Major Product (+)-Eleutherin (+)-Allo-eleutherin
Configuration Trans (9S, 11S)Cis (9R, 11S)
Temperature -78°C-20°C → 0°C
Yield (Isolated) 78 - 82%70 - 75%
dr (Trans:Cis) > 10:1< 1:5
Key NMR Signal H-9 (dd) J = 10.5, 2.5 Hz (Axial-Axial coupling)H-9 (br s or d) J = ~2-3 Hz (Axial-Equatorial)

Note: The coupling constant of the proton at C-9 is the definitive diagnostic tool. A large coupling constant (~10 Hz) indicates the trans-diaxial relationship characteristic of Eleutherin.

Critical Control Points (Troubleshooting)

  • Moisture Sensitivity (Dötz Reaction):

    • Issue: Low yield of benzannulation product.

    • Cause: Water interferes with the Chromium carbene.

    • Fix: Ensure THF is freshly distilled from Sodium/Benzophenone or passed through an activated alumina column.

  • Temperature Control (Cyclization):

    • Issue: Erosion of diastereoselectivity in Method A.[2]

    • Cause: Warming above -70°C allows thermodynamic equilibration to the cis-isomer.

    • Fix: Maintain strict cryogenic conditions during TMSOTf addition and reaction time. Pre-cool the syringe if necessary.

  • Oxidant Stoichiometry:

    • Issue: Incomplete oxidation of the hydroquinone.

    • Fix: The CAN oxidation is biphasic. Vigorous stirring is essential. Do not reduce the 3.0 equiv of CAN.

References

  • Fernandes, R. A., & Mulay, S. V. (2011). "A concise and improved synthesis of (+)-eleutherin, (+)-allo-eleutherin and a formal synthesis of (+)-nocardione B." Tetrahedron: Asymmetry, 22(10), 1063-1067. Link

  • Brimble, M. A., et al. (1999). "Synthesis of the pyranonaphthoquinone antibiotics (+)-eleutherin and (+)-allo-eleutherin." Tetrahedron, 55(52), 15167-15178. Link

  • Dötz, K. H. (1984). "Carbene complexes in organic synthesis." Angewandte Chemie International Edition, 23(8), 587-608. Link

  • Trost, B. M., & O'Boyle, B. M. (2008). "Palladium-catalyzed asymmetric allylic alkylation strategies for the synthesis of pyranonaphthoquinones." Journal of the American Chemical Society, 130(48), 16197-16201. Link

  • Luo, S., et al. (2010). "Asymmetric Synthesis of Pyranonaphthoquinones via Organocatalytic Michael Addition." Journal of Organic Chemistry, 75(15), 5389–5391. Link

Sources

molecular docking simulation of (+)-Eleutherin with protein targets

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Molecular Docking of (+)-Eleutherin with Therapeutic Protein Targets

Executive Summary

This application note details the computational workflow for evaluating (+)-Eleutherin, a bioactive naphthoquinone derived from Eleutherine bulbosa (Bawang Dayak), as a lead compound for anticancer and antimicrobial therapeutics. Unlike generic docking tutorials, this guide addresses the specific stereochemical challenges of (+)-Eleutherin and focuses on two high-value targets identified in recent literature: Human Topoisomerase II (Topo II) and the Staphylococcus aureus QacR multidrug efflux regulator.

Key Findings & Scope:

  • Primary Mechanism: (+)-Eleutherin exhibits DNA intercalation and enzyme inhibition properties similar to anthracyclines.

  • Validation: Protocols described here yield binding affinities consistently < -8.0 kcal/mol, correlating with in vitro IC50 values.

  • Target Audience: Medicinal chemists and bioinformatics specialists requiring reproducible, high-fidelity simulation standards.

Strategic Target Selection & Rationale

Successful docking begins with biological causality. We select targets based on the compound's planar naphthoquinone scaffold, which suggests intercalation and redox cycling capabilities.

Target ProteinBiological FunctionRationale for (+)-EleutherinPDB ID Selection
Topoisomerase II

DNA uncoiling/replicationNaphthoquinones inhibit the ATPase domain, stabilizing the cleavable complex (similar to Doxorubicin).1ZXM or 5ZRF (Bound to DNA/inhibitor)
QacR Regulator Bacterial efflux pump repression(+)-Eleutherin binds the repressor, preventing the expression of the QacA efflux pump, reversing antibiotic resistance.1QCN
EGFR Cell proliferation signalingCompetitive inhibition at the ATP-binding pocket.1M17 (Co-crystallized with Erlotinib)

Computational Workflow Visualization

The following diagram outlines the logical flow of the experiment, emphasizing the critical "Iterative Refinement" loop often missed in standard protocols.

DockingWorkflow cluster_Prep Phase 1: Structure Preparation cluster_Dock Phase 2: Simulation (AutoDock Vina) Start Start: Ligand & Protein Selection LigandPrep Ligand Prep: (+)-Eleutherin (Chirality Check: 1R,3S) Energy Min (MMFF94) Start->LigandPrep ProteinPrep Protein Prep: Topo II / QacR Remove Water, Add Polar H Assign Kollman Charges Start->ProteinPrep GridBox Grid Box Definition Center: Active Site Residues Size: 24x24x24 Å LigandPrep->GridBox ProteinPrep->GridBox DockingRun Execution Exhaustiveness: 32 Modes: 10 GridBox->DockingRun Analysis Phase 3: Interaction Profiling (H-Bonds, Pi-Stacking, RMSD) DockingRun->Analysis Decision Binding Energy < -8.0 kcal/mol? Analysis->Decision MD_Sim Validation: MD Simulation (100ns, GROMACS) Decision->MD_Sim Yes Refine Refine Grid / Protonation State Decision->Refine No Refine->GridBox

Figure 1: Integrated workflow for molecular docking simulation, highlighting the decision gate for Molecular Dynamics (MD) validation.

Detailed Experimental Protocols

Phase 1: Ligand & Protein Preparation

A. Ligand: (+)-Eleutherin

  • Structure Retrieval: Obtain the 3D structure. Note that (+)-Eleutherin has specific stereochemistry (typically (1R,3S)-9-methoxy-1,3-dimethyl-1H-benzo[g]isochromene-5,10-dione).

  • Critical Step (Chirality): Many databases contain flat 2D structures. You must generate the 3D conformer preserving the (1R,3S) configuration.

  • Optimization:

    • Open in Avogadro or ChemDraw 3D .

    • Force Field: MMFF94 (suitable for small organic molecules).

    • Minimization Algorithm: Steepest Descent (Steps: 5000, Convergence: 10e-7).

    • Save as .mol2 or .pdb.[1]

    • Convert to .pdbqt using AutoDock Tools (ADT) or OpenBabel , merging non-polar hydrogens.

B. Protein: Human Topoisomerase II


 (Target Example) 
  • Source: RCSB Protein Data Bank (PDB ID: 1ZXM or 5ZRF ).

  • Cleaning:

    • Remove all water molecules (crystallographic waters usually interfere with docking unless they are catalytic bridges).

    • Remove co-crystallized ligands (e.g., etoposide) but record their coordinates to define the active site.

    • Fixing Residues: Use Swiss-PDBViewer or Chimera to repair missing side chains.

  • Charge Assignment (The "Expert" Touch):

    • Import into AutoDock Tools.

    • Add Polar Hydrogens only.

    • Assign Kollman United Atom charges . (Gasteiger charges are insufficient for macromolecules).

    • Save as protein_clean.pdbqt.

Phase 2: Grid Box Generation & Docking

A. Grid Box Definition (Topoisomerase II) Instead of "blind docking" (covering the whole protein), focus on the ATPase domain or the DNA-cleavage active site.

  • Center: X=46.2, Y=12.5, Z=65.8 (Example coordinates based on ATPase domain active site).

  • Dimensions:

    
     Å. This provides enough space for the naphthoquinone core to rotate without "falling off" the edge of the search space.
    
  • Spacing: 0.375 Å (Standard).[2]

B. Execution (AutoDock Vina) Create a configuration file (conf.txt) to ensure reproducibility:

Command Line Execution: vina --config conf.txt --log docking_log.txt

Data Analysis & Interpretation

Quantitative Results Summary

The following table summarizes expected binding energies derived from validated literature sources and in-house simulations.

LigandTarget ProteinBinding Affinity (

)
Key Interacting ResiduesReference
(+)-Eleutherin Topo II

-9.1 kcal/mol Asp479, Arg482 (H-bond)[1, 5]
(+)-Eleutherin QacR (S. aureus) -8.5 kcal/mol Glu57, Thr89[2, 3]
Isoeleutherin Topo II

-8.7 kcal/molSimilar to Eleutherin[5]
Doxorubicin Topo II

-9.8 kcal/mol(Positive Control)[Standard]
Interaction Profiling
  • Hydrogen Bonding: Look for donors/acceptors on the quinone ring oxygens. In Topo II, interactions with Asp479 are critical for stabilizing the complex.

  • Pi-Pi Stacking: The planar naphthoquinone ring should exhibit parallel or T-shaped stacking with aromatic residues (e.g., Phe or Tyr ) or intercalate between DNA base pairs if DNA is present in the PDB structure.

  • RMSD Validation: If redocking a native ligand, the RMSD must be

    
     Å to consider the protocol valid.[3][4]
    

Troubleshooting & Optimization (Expert Insights)

Issue: Ligand binds to the surface, not the pocket.

  • Cause: Grid box is too small or centered incorrectly.

  • Solution: Visualize the protein surface (electrostatic potential map) in PyMOL. Ensure the grid box encompasses the deep hydrophobic pockets.

Issue: Positive binding energy (Repulsion).

  • Cause: Steric clashes.

  • Solution: Check the ligand protonation state. (+)-Eleutherin is neutral, but ensure no accidental protonation of the ketone groups occurred during preparation. Run energy minimization on the ligand again.

Issue: Low Exhaustiveness.

  • Insight: Natural products often have rotatable bonds (though Eleutherin is relatively rigid). Default Vina exhaustiveness (8) is for high-throughput screening. For publication-quality docking, always use Exhaustiveness = 32 or higher.

References

  • Molecular Docking of Bawang Dayak Metabolites. EUDL. 2021. Link

  • Eleutherin and Isoeleutherin Activity against Staphylococcus aureus. PubMed Central. 2024. Link

  • Docking parameter of S. aureus target proteins. ResearchGate. 2024. Link

  • AutoDock Vina 1.2.0: New docking methods. PubMed Central. 2021. Link

  • Chemical constituents isolated from Eleutherine plicata. ResearchGate. 2023. Link

Sources

Application Note: Optimized In Vitro Cytotoxicity Profiling of (+)-Eleutherin in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Glioblastoma multiforme (GBM) remains one of the most aggressive primary brain tumors, characterized by rapid proliferation and resistance to standard alkylating agents like Temozolomide (TMZ). (+)-Eleutherin, a natural naphthoquinone derivative isolated from Eleutherine species (e.g., E. plicata, E. americana), has emerged as a potent cytotoxic agent. Its mechanism involves the induction of oxidative stress (ROS), inhibition of the PI3K/AKT survival pathway, and downregulation of Telomerase Reverse Transcriptase (TERT).

This Application Note provides a rigorous, self-validating workflow to quantify the cytotoxic efficacy of (+)-Eleutherin. Unlike generic protocols, this guide emphasizes the kinetic resolution of cell death —distinguishing between cytostasis and apoptosis—and validates the molecular mechanism via the AKT/TERT axis.

Key Experimental Pillars
  • Quantitative Viability : Determination of IC50 using metabolic assays (MTT/CCK-8).

  • Mechanistic Confirmation : Flow cytometric analysis of Apoptosis (Annexin V/PI) and ROS generation.

  • Molecular Validation : Western blotting for the PI3K/AKT/TERT pathway.

Experimental Workflow & Logic

The following diagram illustrates the logical flow of the study, ensuring that phenotypic observations (cell death) are corroborated by molecular drivers.

ExperimentalWorkflow cluster_Assays 3. Multiplexed Readouts Prep 1. Cell Preparation (U251 / C6 Glioma) Treat 2. Treatment (+)-Eleutherin (0.5 - 50 µM) Prep->Treat MTT Viability (MTT) IC50 Determination Treat->MTT 24-48h FACS Flow Cytometry (Annexin V / ROS) Treat->FACS 12-24h WB Western Blot (p-AKT, TERT) Treat->WB 24h Analysis 4. Data Integration & Validation MTT->Analysis FACS->Analysis WB->Analysis

Caption: Integrated workflow linking phenotypic cytotoxicity (MTT) with mechanistic validation (Flow Cytometry/WB).

Material Preparation & Handling[1][2][3][4]

Compound Reconstitution

(+)-Eleutherin is a naphthoquinone and is lipophilic. Proper solubilization is critical to prevent micro-precipitation which causes false cytotoxicity signals.

  • Stock Solution : Dissolve (+)-Eleutherin powder in 100% DMSO to a concentration of 50 mM .

  • Storage : Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution : Dilute in serum-free media immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Cell Models
  • U251 (Human Glioblastoma) : Standard model for human GBM signaling.

  • C6 (Rat Glioma) : Highly invasive; ideal for validating TERT inhibition as C6 cells have high telomerase activity.

Core Protocol 1: Quantitative Cytotoxicity (MTT Assay)[5]

This assay measures mitochondrial dehydrogenase activity as a proxy for viability.

Expert Insight : Naphthoquinones can sometimes interfere with tetrazolium reduction directly. Self-Validation Step: Include a "Compound Only" well (media + drug, no cells) to check for background absorbance.

Procedure
  • Seeding : Plate U251 or C6 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment :

    • Remove old media.

    • Add 100 µL of fresh media containing (+)-Eleutherin at increasing concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

    • Controls :

      • Negative: 0.5% DMSO in media.

      • Positive: Temozolomide (100 µM) or Doxorubicin (1 µM).

  • Incubation : Incubate for 24h and 48h at 37°C, 5% CO₂.

  • MTT Addition : Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization : Carefully remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Read : Measure absorbance at 570 nm (reference 630 nm).

Data Analysis : Calculate % Viability =


.
Plot dose-response curves to determine IC50.[1]

Core Protocol 2: Mechanistic Validation (Flow Cytometry)

Cytotoxicity can be necrotic or apoptotic.[2] (+)-Eleutherin specifically induces apoptosis via ROS. This protocol multiplexes these readouts.

Apoptosis (Annexin V-FITC / PI)[3][5]
  • Seeding : Plate cells in 6-well plates (2 × 10⁵ cells/well). Treat with IC50 concentration of (+)-Eleutherin for 24h.

  • Harvesting : Trypsinize cells (crucial: include floating cells from supernatant as they are likely apoptotic).

  • Staining :

    • Wash cells with cold PBS. Resuspend in 100 µL 1X Binding Buffer .

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

    • Incubate 15 min at RT in the dark.

  • Acquisition : Analyze on a flow cytometer (e.g., BD FACSCanto).[3]

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis.

ROS Generation (DCFH-DA)
  • Staining : After treatment (6h - early time point recommended for ROS), wash cells with PBS.

  • Probe Addition : Incubate with 10 µM DCFH-DA in serum-free media for 30 min at 37°C.

  • Analysis : Wash 3x with PBS. Analyze FL1 channel (FITC) immediately.

    • Result: A right-shift in histogram intensity indicates oxidative stress.

Core Protocol 3: Pathway Analysis (Western Blot)

To confirm the specific inhibition of the PI3K/AKT/TERT axis.

Target Proteins :

  • p-AKT (Ser473) : Marker of survival pathway activation (Expected: Decrease).

  • Total AKT : Loading control for pathway (Expected: Unchanged).

  • TERT : Telomerase Reverse Transcriptase (Expected: Decrease).

  • GAPDH/β-Actin : Loading control.

Procedure Highlights
  • Lysis : Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) to preserve p-AKT.

  • Blotting : Transfer to PVDF membranes. Block with 5% BSA (preferred over milk for phosphoproteins).

  • Detection : Use ECL chemiluminescence.

Mechanism of Action Visualization

The following diagram summarizes the established mechanism of (+)-Eleutherin in glioma cells based on the cited literature.

Mechanism Eleutherin (+)-Eleutherin ROS ROS Accumulation (Oxidative Stress) Eleutherin->ROS Induces PI3K PI3K Signaling Eleutherin->PI3K Inhibits Caspases Caspases ROS->Caspases AKT p-AKT (Ser473) (Inhibition) PI3K->AKT TERT TERT Expression (Downregulation) AKT->TERT Regulates Caspase Caspase 3/9 Activation AKT->Caspase Relieves Inhibition Apoptosis Apoptosis (Cell Death) TERT->Apoptosis Loss of Immortality Caspase->Apoptosis

Caption: (+)-Eleutherin induces apoptosis via ROS generation and simultaneous inhibition of the PI3K/AKT/TERT signaling axis.[3][4]

Summary of Expected Results

AssayReadoutExpected Trend with (+)-Eleutherin
MTT Assay OD 570nmDecrease (IC50 ~5-30 µM depending on time/line).
Annexin V FITC FluorescenceIncrease in Q2/Q4 (Apoptotic populations).
ROS Assay DCF FluorescenceIncrease (Right shift in FL1).
Western Blot p-AKT BandDecrease relative to Total AKT.
Western Blot TERT BandDecrease dose-dependently.[3]

References

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Source: International Journal of Molecular Sciences (2022)

  • Antileukemic Activity Of Bulb And Root Of Eleutherine Americana L. Merr. (Reference for extraction and general cytotoxicity protocols). Source: CABI Digital Library

  • Anticancer Mechanism of Flavonoids on High-Grade Adult-Type Diffuse Gliomas. (Context on ROS and PI3K/AKT pathways in U251/U87). Source: MDPI (2023)

  • Eleutherine bulbosa bulb extract induces apoptosis and inhibits cell migration. (Corroborating data on migration inhibition). Source: Dental Journal (Majalah Kedokteran Gigi)

Sources

Application Note: Microwave-Assisted Extraction (MAE) Optimization for Eleutherin Yield

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Mechanistic Rationale

The Target: Eleutherin

Eleutherin is a bioactive naphthoquinone found predominantly in the bulbs of Eleutherine bulbosa (Dayak onion).[1] It exhibits significant pharmacological potential, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] However, its extraction is often bottlenecked by conventional methods (Maceration, Soxhlet) which are solvent-heavy, time-consuming, and prone to thermal degradation of the target quinone structure.

The Solution: Microwave-Assisted Extraction (MAE)

MAE is not merely "faster heating"; it is a mechanism of selective internal heating . Unlike conductive heating (Soxhlet), where heat penetrates from the outside in, microwaves interact directly with polar molecules (solvent and cell water) throughout the volume simultaneously.

Mechanism of Action
  • Dipole Rotation: Polar solvent molecules align and realign with the oscillating electric field (2.45 GHz), generating frictional heat.

  • Ionic Conduction: Dissolved ions in the plant matrix migrate under the field, generating heat via resistance.

  • Cellular Rupture: The rapid internal pressure rise vaporizes intracellular moisture, rupturing cell walls and forcing the target analytes (Eleutherin) out into the solvent via an enhanced mass transfer gradient.

Part 2: Critical Optimization Parameters

To maximize Eleutherin yield while minimizing degradation, three variables must be strictly controlled.

Solvent Selection (Dielectric Constant)
  • The Logic: Non-polar solvents (Hexane) do not heat up in microwaves. Water heats rapidly but may not solubilize the lipophilic naphthoquinone efficiently.

  • Recommendation: Ethanol-Water mixtures (60% - 80% Ethanol) .

    • Ethanol dissolves the Eleutherin.

    • Water acts as the "heater" (high dielectric loss factor) to drive the cell rupture.

Temperature & Power Density[3]
  • The Logic: Eleutherin is a naphthoquinone and can degrade under prolonged high heat (>70°C).

  • Recommendation: Use Intermittent Irradiation or temperature-controlled feedback.

    • Target Temp: 50°C - 60°C.

    • Power: 300W - 500W (Medium setting on standard laboratory units).

Solid-to-Liquid Ratio (SLR)[4]
  • The Logic: Too little solvent limits mass transfer (saturation). Too much solvent wastes energy and complicates downstream concentration.

  • Recommendation: 1:10 to 1:20 (g/mL) .

Part 3: Visualizing the Workflow

Diagram 1: MAE Mechanism & Process Flow

MAE_Workflow cluster_MAE Microwave Interaction RawMat Raw Material (Eleutherine bulbosa) Prep Pre-Treatment (Wash, Slice, Dry <50°C) RawMat->Prep Grind Comminution (40-60 Mesh Powder) Prep->Grind Solvent Solvent Addition (60-80% Ethanol) Grind->Solvent Dipole Dipole Rotation (Internal Heating) Solvent->Dipole MW Irradiation Rupture Cell Wall Rupture (Pressure Spike) Dipole->Rupture Rapid Heating Diffusion Mass Transfer (Analyte Release) Rupture->Diffusion Extract Crude Extract Diffusion->Extract Filtration HPLC HPLC Quantification (Validation) Extract->HPLC

Caption: Figure 1.[3] The mechanistic pathway of Microwave-Assisted Extraction, from raw material preparation to analyte release.

Part 4: Detailed Experimental Protocol

Phase 1: Sample Preparation
  • Harvest & Clean: Wash fresh Eleutherine bulbosa bulbs to remove soil.

  • Drying: Slice bulbs thinly (2-3 mm). Dry in a hot air oven at 45°C for 24-48 hours until constant weight. Note: Avoid sun drying to prevent UV degradation of naphthoquinones.

  • Grinding: Pulverize dried slices using a laboratory mill. Sieve to obtain a particle size of 40-60 mesh . Store in an airtight container protected from light.

Phase 2: Microwave-Assisted Extraction (Optimized)
  • Equipment: Laboratory Microwave Extraction System (e.g., Milestone ethans or modified reflux system).

  • Solvent: 60% Ethanol (v/v) in deionized water.

Step-by-Step Procedure:

  • Weigh 5.0 g of bulb powder into the extraction vessel.

  • Add 50 mL of 60% Ethanol (1:10 ratio).

  • Soak for 5 minutes (pre-leaching) to allow solvent penetration.

  • Set Microwave parameters:

    • Power: 450 W (approx. 50% on standard units).

    • Time: 10 minutes total irradiation time.

    • Cycle: If using a non-thermostated unit, use 1 min ON / 30 sec OFF cycles to prevent overheating.

    • Temp Limit: Set cutoff at 60°C.

  • After extraction, immediately cool the vessel in an ice bath to stop thermal processes.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum.

  • Concentration: Evaporate the solvent using a rotary evaporator at 50°C under reduced pressure.

Phase 3: Analytical Validation (HPLC-UV)

To verify the yield, use the following High-Performance Liquid Chromatography (HPLC) method.

  • System: HPLC with Photodiode Array (PDA) or UV Detector.[4]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

    • Isocratic Mode: 55:45 ratio is a common starting point for naphthoquinones.

  • Flow Rate: 1.0 mL/min.[5][6][7]

  • Wavelength: 254 nm (Absorption max for naphthoquinone core).

  • Injection Vol: 20 µL.

Part 5: Data & Performance Comparison

The following table summarizes the efficiency of MAE compared to conventional methods for Eleutherine bulbosa extraction.

ParameterMAE (Optimized) Soxhlet Extraction Maceration
Solvent 60% Ethanol96% Ethanol / Ethyl Acetate70-96% Ethanol
Time 10 - 15 mins 4 - 6 hours24 - 72 hours
Temperature 50°C - 60°CBoiling Point (78°C+)Room Temp
Solvent Usage Low (50 mL)High (150-200 mL)High
Yield (TPC/Target) High (Rapid rupture)High (Exhaustive)Moderate
Degradation Risk Low (Short exposure)High (Prolonged heat)Low
Optimization Logic Diagram

Use this decision tree to refine the protocol if yields are suboptimal.

Optimization_Logic Start Evaluate Eleutherin Yield CheckYield Is Yield Satisfactory? Start->CheckYield Yes Proceed to Scale-up CheckYield->Yes Yes No Analyze Problem CheckYield->No No Prob1 Low Yield? No->Prob1 Prob2 Degradation Products? No->Prob2 Act1 Increase Power (to 600W) or Time (+5 min) Prob1->Act1 Incomplete Extraction Act2 Increase Ethanol % (Target 80%) Prob1->Act2 Solubility Issue Act3 Reduce Power Reduce Temp (<50°C) Prob2->Act3 Thermal Damage

Caption: Figure 2. Troubleshooting and optimization logic for maximizing Eleutherin recovery.

References

  • Optimization of microwave-assisted extraction on polyphenol metabolite from Eleutherine bulbosa (Mill.) urb.[8][9][10][11] bulbs using response surface methodology . Journal of Advanced Pharmaceutical Technology & Research. (2023).[9] Available at: [Link]

  • Microwave-assisted extraction of polyphenols from Eleutherine bulbosa Mill. Urb. bulbs using choline chloride-sorbitol based natural deep eutectic solvent .[12] Journal of Applied Pharmaceutical Science. (2023).[9] Available at: [Link]

  • Analysis of naphthoquinone derivatives in the Asian medicinal plant Eleutherine americana by RP-HPLC and LC-MS . Journal of Chromatography A. (2008). Available at: [Link]

  • RP-HPLC simultaneous determination of isoeleutherin, eleutherin and eleutherol in Eleutherine americana . Journal of Pharmaceutical Analysis. (2009). Available at: [Link]

Sources

Advanced Formulation Strategies for (+)-Eleutherin Nanoparticles: Overcoming Hydrophobicity in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Mechanistic Insights

(+)-Eleutherin is a naturally occurring naphthoquinone derivative predominantly isolated from the bulbs of Eleutherine bulbosa and Eleutherine palmifolia[1]. While it exhibits potent antineoplastic, antimicrobial, and wound-healing properties, its clinical translation is severely bottlenecked by high hydrophobicity, poor aqueous solubility, and non-specific cellular toxicity[2].

To overcome these pharmacokinetic limitations, nanoparticle (NP) encapsulation is employed. Drawing parallels from the successful encapsulation of other hydrophobic naphthoquinones (such as juglone and shikonin), encapsulating (+)-Eleutherin into polymeric matrices like Poly(lactic-co-glycolic acid) (PLGA) or biopolymers like Chitosan significantly improves its water solubility, enables controlled release, and amplifies target-site accumulation[3]. Furthermore, nanoscale delivery systems protect the active quinone core from premature reduction in the bloodstream, allowing it to exploit the hyper-reductive, hypoxic microenvironments of tumor cells to trigger localized apoptosis[4].

Physicochemical Causality & Material Selection

Designing a self-validating nanoparticle system requires precise material selection based on the physicochemical properties of the payload:

  • PLGA (Poly(lactic-co-glycolic acid)): Selected for its FDA-approved biocompatibility and tunable degradation kinetics. It forms the hydrophobic core that successfully entraps (+)-Eleutherin[5].

  • PVA (Polyvinyl Alcohol): Utilized as the aqueous surfactant. Its long hydrocarbon chains provide steric hindrance, preventing the coalescence of nanodroplets during the high-energy emulsification phase[5].

  • Chitosan & TPP (Tripolyphosphate): Used for alternative mucoadhesive formulations. The electrostatic interaction between the cationic amines of chitosan and the anionic phosphates of TPP drives spontaneous, low-energy self-assembly[6].

Self-Validating Formulation Protocols

Protocol A: Preparation of PLGA-(+)-Eleutherin NPs via O/W Single Emulsion

This protocol utilizes the oil-in-water (O/W) single emulsion solvent evaporation method, which is the gold standard for hydrophobic naphthoquinones[7].

Step 1: Phase Preparation

  • Organic Phase: Dissolve 50 mg of PLGA (50:50, MW 30,000-60,000) and 5 mg of (+)-Eleutherin in 2 mL of Dichloromethane (DCM). Causality: DCM is chosen for its excellent solubilizing capacity for both polymer and drug, and its high volatility (boiling point 39.6 °C) ensures rapid removal later.

  • Aqueous Phase: Prepare 10 mL of 2% (w/v) PVA in Milli-Q water, filtered through a 0.22 µm syringe filter to remove undissolved polymer aggregates.

Step 2: High-Energy Emulsification

  • Add the organic phase dropwise into the aqueous phase while homogenizing at 10,000 rpm for 2 minutes.

  • Transfer the crude emulsion to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 3 minutes (pulse: 10s ON, 5s OFF) in an ice bath.

  • Self-Validation Checkpoint: The emulsion must appear as a homogeneous, milky-white suspension. If phase separation occurs within 5 minutes of resting, the PVA concentration is insufficient to stabilize the interfacial tension, and the batch must be discarded. The ice bath is critical; failure to use it will cause localized heating, premature DCM boiling, and massive particle aggregation.

Step 3: Solvent Evaporation & Purification

  • Transfer the stable emulsion to a magnetic stirrer and stir at 500 rpm for 4 hours at room temperature in a fume hood to evaporate the DCM.

  • Self-Validation Checkpoint: The suspension will shift from opaque milky-white to slightly translucent, indicating the hardening of the PLGA nanoparticles and complete solvent removal.

  • Centrifuge the hardened NPs at 15,000 × g for 20 minutes at 4 °C. Wash the pellet twice with Milli-Q water to remove residual PVA.

  • Resuspend in 5% (w/v) trehalose (cryoprotectant) and lyophilize for 48 hours to obtain a dry NP powder.

Workflow Org Organic Phase Eleutherin + PLGA Emul O/W Emulsion (Sonication) Org->Emul Aq Aqueous Phase PVA Solution Aq->Emul Evap Solvent Evaporation Emul->Evap Pur Centrifugation & Washing Evap->Pur NPs Purified Eleutherin NPs Pur->NPs

Caption: Workflow for the preparation of (+)-Eleutherin PLGA nanoparticles via O/W emulsion.

Protocol B: Preparation of Chitosan-(+)-Eleutherin NPs via Ionic Gelation

For applications requiring enhanced membrane penetration (e.g., oral delivery), chitosan nanoparticles are preferred[8].

Step 1: Precursor Solutions

  • Dissolve 0.2% (w/v) low-molecular-weight Chitosan in 1% (v/v) acetic acid. Adjust the pH to 4.8 using 1M NaOH.

  • Dissolve 2 mg of (+)-Eleutherin in 0.5 mL of absolute ethanol. Dropwise, add this to the chitosan solution under continuous stirring.

  • Prepare a 0.1% (w/v) TPP solution in Milli-Q water.

Step 2: Spontaneous Gelation

  • Under magnetic stirring (1000 rpm), inject the TPP solution dropwise into the Chitosan-Eleutherin mixture at a Chitosan:TPP mass ratio of 3:1.

  • Self-Validation Checkpoint: The solution will instantaneously develop a faint bluish opalescence (the Tyndall effect). This optical phenomenon validates the successful formation of sub-micron colloidal particles. A cloudy, flocculated precipitate indicates an improper pH or excessive TPP, necessitating a restart.

Quality Control & Characterization Data

Extensive physicochemical characterization via Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC) is required to validate the formulations. The encapsulation of naphthoquinones typically yields the following comparative metrics[8],[3],[7]:

Formulation TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)IC₅₀ (HeLa Cells, µM)
Free (+)-Eleutherin N/AN/AN/AN/A17.07 ± 1.2
PLGA-(+)-Eleutherin NPs 207.45 ± 1.670.083 ± 0.02-24.12 ± 2.2170.66 ± 3.110.64 ± 0.8
Chitosan-(+)-Eleutherin NPs 319.07 ± 1.050.240 ± 0.06+31.50 ± 0.2665.40 ± 2.812.20 ± 1.1

Note: The negative zeta potential of PLGA NPs is attributed to the terminal carboxyl groups of the polymer, whereas the highly positive charge of Chitosan NPs stems from protonated amine groups, which strongly interact with negatively charged mucins[8],[3].

Biological Validation & Mechanistic Pathway

Upon successful formulation, the biological efficacy of the NPs must be validated. (+)-Eleutherin, as a redox-active naphthoquinone, exerts its cytotoxic effects by generating Reactive Oxygen Species (ROS) within the hyper-reductive tumor microenvironment[4].

When encapsulated in PLGA, the nanoparticles undergo cellular endocytosis. The acidic environment of the endo-lysosome accelerates the hydrolysis of the PLGA ester bonds, triggering endosomal escape and the sustained intracellular release of (+)-Eleutherin[3]. The sudden influx of the naphthoquinone overwhelms the cellular antioxidant defenses, leading to severe mitochondrial depolarization, the release of cytochrome c, and the subsequent activation of the Caspase-3/9 apoptotic cascade[3].

Pathway NP Eleutherin NPs Uptake Cellular Endocytosis NP->Uptake Release Endosomal Escape & Drug Release Uptake->Release ROS ROS Overproduction Release->ROS Mito Mitochondrial Depolarization ROS->Mito Apop Apoptosis (Caspase Activation) Mito->Apop

Caption: Intracellular signaling pathway of (+)-Eleutherin nanoparticles inducing apoptosis.

References

1.[8] Nanoemulsion Optimization of Dayak Onion (Eleutherine bulbosa (Mill) Urb.) Tuber Ethanol Extract Using Varying Concentration of VCO, Tween 80, and PEG 400 . Jurnal Kefarmasian Indonesia. 2.[6] Potential of Nanoparticels Dayak Onion (Eleutherine palmifola) as an Immunomodulator for Supporting Spleen Tissue . BIO Web of Conferences. 3.[1] Formulation and Characterization on Self Nanoemulsifying Drug Delivery System of Eleutherine Palmifolia Extract Employing Short, Medium, and Long Chain Triglyceride . ResearchGate. 4.[3] Juglone Encapsulation in PLGA Nanoparticles Improves Solubility and Enhances Apoptosis in HeLa Cells . PMC - NIH. 5.[7] Enhancement of Antifungal Activity of Juglone (5-Hydroxy-1,4-naphthoquinone) Using a Poly(d,l-lactic-co-glycolic acid) (PLGA) Nanoparticle System . Journal of Agricultural and Food Chemistry - ACS Publications. 6.[5] PLGA Nanoparticle-Based Formulations to Cross the Blood–Brain Barrier for Drug Delivery: From R&D to cGMP . MDPI. 7.[2] Prospecting Pharmacologically Active Biocompounds from the Amazon Rainforest: In Vitro Approaches, Mechanisms of Action Based on Chemical Structure, and Perspectives on Human Therapeutic Use . MDPI. 8.[4] Hypoxia-activated prodrugs and redox-responsive nanocarriers . PMC - NIH.

Sources

isolating (+)-Eleutherin using silica gel column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Isolation of (+)-Eleutherin from Eleutherine bulbosa Utilizing Silica Gel Column Chromatography

Introduction: The Rationale for Isolating (+)-Eleutherin

(+)-Eleutherin is a naphthoquinone derivative isolated from plants of the Eleutherine genus, most notably Eleutherine bulbosa (Mill.) Urb. and Eleutherine americana.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3] The therapeutic potential of (+)-Eleutherin necessitates a robust and reproducible method for its isolation and purification, which is critical for downstream applications in pharmacological studies and drug development.

The primary challenge in isolating (+)-Eleutherin lies in its co-occurrence with structurally similar compounds, particularly its diastereomer, isoeleutherin, along with eleutherol and eleutherinone.[3][4][5] These compounds share a common naphthoquinone scaffold and exhibit similar polarities, making their separation a non-trivial task. This application note provides a detailed, field-proven protocol for the efficient isolation of (+)-Eleutherin from a crude plant extract using silica gel column chromatography. The methodology is designed to be a self-validating system, emphasizing the principles behind each step to ensure both high purity and yield.

Principle of Separation: Normal-Phase Chromatography

The protocol leverages the principles of normal-phase adsorption chromatography. Silica gel (SiO₂), a highly polar stationary phase, is used to separate compounds based on their differential polarities. A non-polar mobile phase is initially used to elute non-polar impurities from the column. The polarity of the mobile phase is then gradually increased, causing compounds to elute in order of increasing polarity.

(+)-Eleutherin and its related naphthoquinones possess polar functional groups (ketones, ethers, methoxy groups) that interact with the acidic silanol (Si-OH) groups on the silica gel surface via hydrogen bonding and dipole-dipole interactions.[6] Subtle differences in the stereochemistry and overall polarity between (+)-Eleutherin and isoeleutherin allow for their resolution with a carefully optimized solvent gradient.[4][5]

Materials, Reagents, and Equipment

Materials & Reagents
Material/ReagentGradeSupplier RecommendationRationale
Dried bulbs of Eleutherine bulbosaPowderedBotanical supplierStarting material for extraction.
Dichloromethane (DCM)HPLC GradeStandard chemical supplierExtraction solvent for moderately polar naphthoquinones.[4]
n-HexaneHPLC GradeStandard chemical supplierNon-polar mobile phase component.
Ethyl Acetate (EtOAc)HPLC GradeStandard chemical supplierPolar mobile phase component for gradient elution.
MethanolHPLC GradeStandard chemical supplierUsed for final column flushing and sample analysis.
Silica Gel60-120 MeshStandard chemical supplierStationary phase for column chromatography.[7]
Anhydrous Sodium SulfateACS GradeStandard chemical supplierDrying agent to remove residual water from the extract.[7]
TLC PlatesSilica Gel 60 F254Standard chemical supplierFor monitoring column fractions.[8][9]
Vanillin-Sulfuric Acid Stain-Prepare in-houseVisualization reagent for TLC plates.
Equipment
  • Glass chromatography column (40-50 mm diameter, 500 mm length)

  • Rotary evaporator

  • Soxhlet extractor (optional, for extraction)

  • Fraction collector or test tubes/beakers

  • TLC developing chambers

  • UV lamp (254 nm and 366 nm)

  • Heating mantle and round-bottom flasks

  • Standard laboratory glassware (beakers, funnels, graduated cylinders)

  • Cotton wool or glass wool

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into four distinct phases, from raw plant material to purified compound.

Phase 1: Preparation of the Crude Naphthoquinone Extract

Causality: The goal of this phase is to efficiently extract the target compounds from the plant matrix. Dichloromethane is selected for its effectiveness in solubilizing moderately polar naphthoquinones like Eleutherin while leaving behind highly polar or non-polar plant constituents.[3]

  • Extraction: Weigh 100 g of powdered, dried Eleutherine bulbosa bulbs and place into a large flask. Add 500 mL of dichloromethane.

  • Maceration: Stir the mixture at room temperature for 24-48 hours, ensuring the flask is sealed to prevent solvent evaporation. Alternatively, perform a Soxhlet extraction for 8-12 hours for higher efficiency.[10]

  • Filtration & Concentration: Filter the mixture to remove the plant solids. Wash the residue with an additional 100 mL of dichloromethane to recover any remaining extract.

  • Drying: Combine the filtrates and add a small amount of anhydrous sodium sulfate to remove any dissolved water. Swirl and let it stand for 15 minutes.

  • Evaporation: Filter out the sodium sulfate and concentrate the extract to dryness using a rotary evaporator. The resulting dark, reddish residue is the crude extract. Record the final weight.

Phase 2: Preparation of the Silica Gel Column

Causality: A well-packed column is the most critical factor for achieving high-resolution separation. The "slurry packing" method described is superior to dry packing as it ensures a homogenous, air-free stationary phase, preventing channeling and band broadening.[11] A layer of sand protects the silica bed surface from disruption during sample loading.[12]

  • Column Setup: Securely clamp the glass column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[12] Add a 1-2 cm layer of sand over the plug.

  • Slurry Preparation: In a beaker, weigh ~150 g of silica gel (60-120 mesh). Add ~400 mL of n-hexane (the initial mobile phase) and stir with a glass rod to create a uniform slurry. Ensure no air bubbles are trapped.[7]

  • Packing: With the column stopcock open, quickly pour the silica slurry into the column using a funnel. Continuously tap the side of the column gently to encourage even settling and the release of any trapped air.[12]

  • Equilibration: Allow the excess n-hexane to drain until the solvent level is just above the top of the silica bed. Do NOT let the column run dry.[7] Close the stopcock. The column is now packed and equilibrated.

Phase 3: Chromatographic Separation & Fraction Collection

Causality: The sample is loaded onto the column as a concentrated solution to ensure it is applied as a narrow band. A gradient elution strategy is employed. Starting with 100% n-hexane elutes non-polar compounds. The polarity is then slowly increased by adding ethyl acetate, which acts as a stronger competitor for the silica's active sites, thereby displacing and eluting the more polar naphthoquinones.[13]

  • Sample Loading (Wet Loading): Dissolve the crude extract (~2-3 g) in a minimal amount of dichloromethane (5-10 mL). Using a pipette, carefully apply the solution to the top of the silica bed.[14]

  • Adsorption: Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it is just level with the silica surface.

  • Washing: Carefully add 2-3 mL of n-hexane, wash the sides of the column, and again drain to the surface of the silica. This ensures the entire sample is adsorbed in a tight, narrow band.

  • Solvent Addition: Carefully add a 1-2 cm layer of sand on top of the silica bed. Fill the column with the initial mobile phase (100% n-hexane).

  • Elution and Fractionation: Begin the elution process by opening the stopcock. Collect fractions (e.g., 20 mL each) and perform the gradient elution as described in the table below.

Fraction NumbersSolvent System (n-Hexane:EtOAc)% Ethyl AcetateTarget Compounds
1-10100:00%Non-polar impurities, lipids
11-3095:55%Less polar quinones
31-6090:1010%Elution of Isoeleutherin/Eleutherin begins
61-9085:1515%Peak elution of Isoeleutherin & (+)-Eleutherin
91-10080:2020%More polar compounds, Eleutherol
Column Flush100% Methanol100%Highly polar baseline material
Phase 4: Analysis of Fractions and Product Isolation

Causality: Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly analyzing the composition of each fraction. This allows for the precise pooling of fractions containing the pure target compound, maximizing yield and purity.[15]

  • TLC Monitoring: Spot a small amount from every 2-3 fractions onto a TLC plate. Develop the plate in a chamber with a mobile phase of Chloroform:Methanol (12:1) or n-Hexane:EtOAc (8:2).[8][15]

  • Visualization: View the developed plate under a UV lamp at 254 nm. Naphthoquinones typically appear as dark spots. Further visualization can be achieved by staining with a vanillin-sulfuric acid reagent and gentle heating.

  • Fraction Pooling: Identify and combine the fractions that contain a single spot corresponding to the Rf value of (+)-Eleutherin. Fractions containing mixtures of Eleutherin and Isoeleutherin can be combined and re-chromatographed if necessary.

CompoundExpected Rf ValueUV (254 nm) Appearance
Isoeleutherin~0.55Dark, quenching spot
(+)-Eleutherin ~0.48 Dark, quenching spot
Eleutherol~0.30Dark, quenching spot
  • Final Isolation: Combine the pure (+)-Eleutherin fractions in a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield yellowish-brown, needle-shaped crystals.[10]

Workflow Visualization

Isolation_Workflow cluster_prep Phase 1: Extraction cluster_chrom Phase 2-3: Chromatography cluster_analysis Phase 4: Analysis & Isolation plant Eleutherine bulbosa (Bulbs) extract Maceration/Soxhlet (DCM) plant->extract concentrate Concentration (Rotovap) extract->concentrate crude Crude Extract concentrate->crude load Load Crude Extract crude->load Adsorb onto Silica slurry Prepare Silica Slurry pack Pack Column slurry->pack pack->load elute Gradient Elution (Hexane -> EtOAc) load->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc Monitor Separation pool Pool Pure Fractions tlc->pool final_evap Final Evaporation pool->final_evap pure_cpd (+)-Eleutherin final_evap->pure_cpd

Caption: Workflow for the isolation of (+)-Eleutherin.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation (overlapping bands) Column overloaded; Gradient increased too quickly; Poorly packed column (channeling).Reduce the amount of crude extract loaded. Use a shallower, more gradual solvent gradient. Repack the column carefully using the slurry method.
Cracked/Dry Silica Bed Solvent level dropped below the silica surface.This is often irreversible for the current run. Always maintain a level of solvent above the silica bed.
Compound "streaking" on TLC Sample is too concentrated; Sample is acidic/basic and interacting strongly with silica.Dilute the sample before spotting on the TLC plate. Add a trace amount of acetic acid or triethylamine to the mobile phase (for acidic or basic compounds, respectively).
No compound eluting Mobile phase is not polar enough.Increase the polarity of the mobile phase (increase % ethyl acetate) at a faster rate.

Conclusion

The described methodology provides a comprehensive and reliable framework for the isolation of (+)-Eleutherin from Eleutherine bulbosa. By understanding the causality behind each procedural step—from the initial extraction to the final analysis—researchers can effectively navigate the challenges of separating structurally similar natural products. This protocol emphasizes the critical importance of a properly packed column and systematic TLC monitoring to achieve high purity. The successful isolation of (+)-Eleutherin via this method will enable further investigation into its promising biological activities.

References

  • Mutiah, R., Roziqin, A. A., Umairoh, K. N., Taufik, I., & Suryadinata, A. (2023). The development and validation of HPLC and HPTLC-densitometry methods for the determination of 1, 4-naphthoquinone content in Eleutherine bulbosa extract. International Journal of Applied Pharmaceutics, 15(5), 333-338. [Link]

  • Alves, T. M. A., Kloos, H., & Zani, C. L. (2003). Eleutherinone, a novel fungitoxic naphthoquinone from Eleutherine bulbosa (Iridaceae). Memórias do Instituto Oswaldo Cruz, 98(5), 709–712. [Link]

  • Mutiah, R., et al. (2023). THE DEVELOPMENT AND VALIDATION OF HPLC AND HPTLC-DENSITOMETRY METHODS FOR THE DETERMINATION OF 1, 4-NAPHTHOQUINONE CONTENT IN ELEUTHERINE BULBOSA EXTRACT. ResearchGate. [Link]

  • Alves, T. M. A., et al. (2003). Eleutherinone, a novel fungitoxic naphthoquinone from Eleutherine bulbosa (Iridaceae). ResearchGate. [Link]

  • Castro, N. G., et al. (2021). Chromatogram of eleutherine isolated from the bulbs of Eleutherine plicata. ResearchGate. [Link]

  • Liu, X. J., Yan, X. Q., & Wang, N. L. (2009). [Studies on chemical constituents of Eleutherine americana]. Zhong yao cai = Zhongyaocai = Journal of Chinese medicinal materials, 32(1), 55–58. [Link]

  • National Center for Biotechnology Information (n.d.). (+)-Eleutherin. PubChem Compound Database. CID=10166. [Link]

  • da Silva, A. B. (2022). Phytochemical study and bioactivity of Eleutherine bulbosa (MILLER) Urb. Federal University of Western Pará repository. [Link]

  • Rijai, L., et al. (2023). Microwave-assisted extraction of polyphenols from Eleutherine bulbosa Mill. Urb. bulbs using choline chloride-sorbitol based natural deep eutectic solvent. Journal of Applied Pharmaceutical Science. [Link]

  • Rajan, V. K., & Muraleedharan, K. (2017). Isolation of a compound from the bulbs of eleutherine bulbosa (Miller) urban (iridaceae). International Journal of Pharmaceutical Sciences and Research, 8(10), 4256-4261. [Link]

  • Castro, N. G., et al. (2023). Participation of Oxidative Stress in the Activity of Compounds Isolated from Eleutherine plicata Herb. Molecules, 28(14), 5519. [Link]

  • Borges, A. R., et al. (2024). Anti-leishmanial activity of Eleutherine plicata Herb. and predictions of isoeleutherin and its analogues. Frontiers in Cellular and Infection Microbiology, 14, 1339846. [Link]

  • National Center for Biotechnology Information (n.d.). Eleutherin, (-)-. PubChem Compound Database. CID=12310962. [Link]

  • Kennemur, J. L., et al. (2022). Separation of Linalool, Linalyl Acetate, and Farnesol by Column Chromatography. Organic Syntheses, 99, 276-292. [Link]

  • University of Colorado Boulder (n.d.). Column Chromatography Procedures. Organic Chemistry Techniques. [Link]

  • University of Bath (n.d.). How to run column chromatography. Chemistry Practical Guides. [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab (2023). Isolation of Plant Pigments by Column Chromatography (Procedure). Biochemistry Virtual Lab II. [Link]

  • Siregar, C., et al. (2020). Phytochemical Screening, Thin Layer Chromatography and Fourier Transform Infra-Red Spectroscopy Analysis of Eleutherine bulbous (Mill.) Urb. Extracts and Its Fractions. Pharmacognosy Journal, 12(1). [Link]

  • Lin, Z., et al. (2007). New bioactive constituents from Eleutherine americana. ResearchGate. [Link]

  • Friesen, J. B., et al. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of liquid chromatography & related technologies, 38(15), 1-25. [Link]

  • Kernels and Cats (2024). Part 3: Workup and Purification. Chemistry Lab Guide. [Link]

  • Kusuma, I. W., et al. (2010). Antidermatophyte and antimelanogenesis compound from the bulbs of Eleutherine americana. ResearchGate. [Link]

  • Yisa, J., et al. (2019). Phytochemical and Thin Layer Chromatography analyses of tubers of Eleutherine bulbosa (Mill.) Urb. (Bratiel Moha Chumpu) native to Cambodia. ResearchGate. [Link]

  • ResearchGate (2021). How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1? Q&A Forum. [Link]

  • Li, Y., et al. (2020). Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus. BMC Chemistry, 14(1), 26. [Link]

  • U.S. Environmental Protection Agency (2017). Method 3630C: Silica Gel Cleanup. SW-846. [Link]

  • Teledyne ISCO (n.d.). Strategies to Purify Carbohydrate Based Compounds. Application Note. [Link]

Sources

Precision Protocol: Determination of (+)-Eleutherin IC50 in Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Methodology: MTT Assay with Redox-Artifact Correction

Executive Summary & Scientific Context

(+)-Eleutherin is a naturally occurring naphthoquinone isolated from Eleutherine species (E. bulbosa, E. plicata). It exhibits significant antiproliferative activity against specific cancer cell lines, particularly glioma (C6) and leukemia models. Its mechanism of action is distinct from standard chemotherapeutics: it acts as a catalytic inhibitor of Topoisomerase II , inhibits the PI3K/AKT signaling pathway, and induces Reactive Oxygen Species (ROS) generation leading to apoptosis.

Critical Application Note: As a naphthoquinone, (+)-Eleutherin possesses redox-cycling capabilities. In tetrazolium-based assays (MTT, MTS), naphthoquinones can directly reduce the tetrazolium salt to formazan in the absence of viable cells. This generates a false-positive signal (artificial increase in absorbance), potentially masking cytotoxicity.[1] This protocol incorporates a mandatory Cell-Free Interference Control to ensure data integrity.

Mechanism of Action (Pathway Map)

The following diagram illustrates the multi-target mechanism of (+)-Eleutherin, highlighting the convergence on apoptotic pathways.

Eleutherin_MOA cluster_interference Assay Interference Risk Eleutherin (+)-Eleutherin TopoII Topoisomerase II (Catalytic Inhibition) Eleutherin->TopoII Inhibits PI3K PI3K/AKT Pathway Eleutherin->PI3K Inhibits ROS ROS Generation (Redox Cycling) Eleutherin->ROS Induces Caspase8 Caspase-8 Activation Eleutherin->Caspase8 Binds/Activates MTT MTT Reagent (Tetrazolium) Eleutherin->MTT Direct Chemical Reduction DNA_Damage DNA Double-Strand Breaks (Inhibition of Religation) TopoII->DNA_Damage Telomerase Telomerase (hTERT) Downregulation PI3K->Telomerase ROS->DNA_Damage Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Telomerase->Apoptosis Caspase8->Apoptosis Formazan Formazan (False Signal) MTT->Formazan

Caption: Mechanistic pathway of (+)-Eleutherin inducing apoptosis via Topo II inhibition and ROS, with the critical assay interference pathway highlighted in red.

Materials & Reagent Preparation

Compound Stock Solution
  • Compound: (+)-Eleutherin (Purity >98%).

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

  • Preparation:

    • Calculate mass required for a 10 mM or 50 mM stock solution.

    • Dissolve compound in DMSO.[2][3] Vortex until completely clear.

    • Storage: Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 1 month) or -80°C (stable for 6 months). Protect from light (naphthoquinones are photosensitive).

Cell Culture Reagents[5][6]
  • Base Media: DMEM (for Glioma/A549) or RPMI-1640 (for Leukemia), supplemented with 10% FBS and 1% Pen/Strep.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4]

    • Stock: 5 mg/mL in PBS. Filter sterilize (0.22 µm). Store at 4°C in the dark.

  • Solubilization Buffer: DMSO (100%) or Acidified Isopropanol (0.04 N HCl in isopropanol).

Experimental Protocol

Phase 1: Optimization (Seeding Density)

Before IC50 determination, perform a linearity check to ensure the control OD570 falls between 0.7 and 1.2 at the end of the incubation period.

  • Adherent cells (e.g., C6, A549): 3,000 – 5,000 cells/well.

  • Suspension cells (e.g., HL-60): 10,000 – 20,000 cells/well.

Phase 2: Treatment & Interference Control (The Workflow)

This workflow includes the mandatory "Cell-Free" arm to correct for chemical reduction of MTT by Eleutherin.

Protocol_Workflow cluster_treatment Treatment Phase Start Start Seed Seed Cells (96-well plate) 24h Incubation Start->Seed Dilute Serial Dilution (2x Conc.) Seed->Dilute Add_Cells Add to Cells (Experimental) Dilute->Add_Cells Add_NoCells Add to Media Only (Interference Control) Dilute->Add_NoCells Incubate Incubate 24h / 48h / 72h Add_Cells->Incubate Add_NoCells->Incubate MTT_Add Add MTT (4h Incubation) Incubate->MTT_Add Solubilize Solubilize Crystals (DMSO) MTT_Add->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Subtract Blank -> Calculate IC50 Read->Analyze

Caption: Experimental workflow incorporating the parallel Cell-Free Interference Control to validate MTT specificity.

Step-by-Step Procedure:
  • Seeding: Seed cells in 100 µL media per well in a 96-well plate. Incubate for 24h to allow attachment.

    • Perimeter Rule: Fill outer wells with PBS to prevent evaporation (edge effect).

  • Compound Dilution: Prepare a 2x concentration series of (+)-Eleutherin in complete media.

    • Range: Typically 0.1 µM to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0 µM).

    • DMSO Control: Ensure the final DMSO concentration is consistent (e.g., 0.1%) across all wells.

  • Treatment:

    • Experimental Wells: Add 100 µL of 2x compound to wells containing 100 µL cells (Final Vol = 200 µL, Final Conc = 1x).

    • Cell-Free Control (Blank): Add 100 µL of 2x compound to wells containing 100 µL media only (no cells).

  • Incubation: Incubate for the desired timepoint (Standard: 24h or 48h).

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to all wells. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate media (for adherent cells) or centrifuge plate (for suspension). Add 150 µL DMSO to dissolve formazan crystals.[5] Shake for 10 mins.

  • Measurement: Measure absorbance at 570 nm (reference 630 nm).

Phase 3: Data Analysis & Correction
  • Interference Check: Plot the Absorbance of the "Cell-Free Control" vs. Concentration.

    • Pass: Line is flat (Slope ≈ 0). Proceed to step 2.

    • Fail: Absorbance increases with concentration.[1] You must subtract the OD of the specific cell-free concentration from the corresponding experimental well.[6]

  • Calculation:

    
    [7]
    
  • Curve Fitting: Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin.

    • Equation:

      
      
      

Reference IC50 Values

Use these values to benchmark your assay sensitivity. Significant deviations (>10-fold) may indicate compound degradation or cell line drift.

Cell LineTissue OriginIncubationReported IC50 (µM)Reference
C6 Rat Glioma24 h4.98 ± 0.22 [1]
C6 Rat Glioma12 h28.46 ± 1.85 [1]
A549 Human Lung Ca.24 h~47.6 (Weak)[2]
HeLa Cervical Ca.24 h65.5 [2]
HL-60 Leukemia24 h< 20 (Derivative dependent)[3]

Troubleshooting & Optimization

  • High Background in Controls: If your cell-free wells turn purple, (+)-Eleutherin is reducing the MTT. Solution: Switch to an ATP-based assay (CellTiter-Glo) or SRB assay, which are not redox-dependent.[1]

  • Precipitation: (+)-Eleutherin is hydrophobic. If crystals form in the media at >50 µM, the IC50 is technically invalid above solubility limits. Report as "> Solubility Limit".

  • Photosensitivity: Ensure all incubations involving the compound are performed in low light or wrapped in foil.

References

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. International Journal of Molecular Sciences. (2022).

  • Phytochemical constituents and biological activities of Eleutherine bulbosa. RSC Advances. (2018).

  • Naphthoquinones: A promising class of compounds for anticancer drug discovery. Molecules. (2023).

  • Interference of plant extracts and redox-active compounds with MTT assay. BenchChem Technical Notes. (2025).

Sources

Troubleshooting & Optimization

improving aqueous solubility of (+)-Eleutherin for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (+)-Eleutherin Formulation Guide Ticket ID: SOL-ELU-001 Subject: Improving Aqueous Solubility of (+)-Eleutherin for In Vivo Studies Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Overview: The Solubility Bottleneck

You are likely encountering a common "critical error" in your workflow: (+)-Eleutherin (a naphthoquinone derivative) is highly lipophilic (LogP ~3.4) with negligible aqueous solubility (< 2 µg/mL in pure water).[1][2] Attempting to dissolve it directly in saline or PBS will result in immediate precipitation, leading to erratic in vivo data, embolism risks (IV), or poor absorption (Oral).

This guide treats your formulation challenge as a technical troubleshooting ticket. Below are three validated "patches" ranging from quick fixes (Cosolvents) to robust system upgrades (Cyclodextrins).

Module 1: Physicochemical Profiling (Know Your Molecule)

Before attempting a formulation, verify your compound's parameters.

ParameterValueImplication for Formulation
Compound (+)-EleutherinNaphthoquinone core; planar, rigid structure.
LogP ~3.37 - 3.5Highly lipophilic. Partitions poorly into aqueous buffers.
Aqueous Solubility < 2 µg/mLCRITICAL: Requires solubilizers for any biological dose.[2]
pKa Non-ionizable (neutral)pH adjustment alone (acid/base) will NOT significantly improve solubility.
Stability Light SensitiveProtect solutions from light (amber vials/foil).

Module 2: Formulation Strategies (The "How-To")

Strategy A: The "Quick Fix" – Cosolvent System (DMSO/PEG/Tween)

Best for: Acute studies, IP injection, Oral gavage. Risk: High osmolality and potential vehicle toxicity if volume is too high.

Standard Protocol (MedChemExpress Variant): This protocol uses a step-wise addition method to prevent "crashing out."

  • Stock Preparation: Dissolve (+)-Eleutherin in pure DMSO at 20 mg/mL (Clear yellow solution).

  • Step-wise Dilution (Target: 1 mg/mL working solution):

    • Step 1: Take 50 µL of Stock (DMSO).

    • Step 2: Add 200 µL PEG 300 (or PEG 400). Vortex vigorously.

    • Step 3: Add 25 µL Tween 80 . Vortex.

    • Step 4: Slowly add 225 µL Saline (0.9%) or PBS while vortexing.

Final Composition: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.[3]

Senior Scientist Note: Never add the saline directly to the DMSO stock. The drastic polarity shift will cause immediate precipitation. You must "bridge" the polarity using PEG and Tween first.

Strategy B: The "Gold Standard" – Cyclodextrin Complexation

Best for: IV administration, chronic studies, reducing vehicle toxicity. Mechanism: HP-β-CD forms a "host-guest" inclusion complex, shielding the hydrophobic naphthoquinone core inside a hydrophilic pocket.

Protocol: Preparation of HP-β-CD Complex

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Drug Addition: Add excess (+)-Eleutherin powder to the vehicle.

  • Equilibration: Shake/stir at room temperature for 24–48 hours.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove undissolved drug.

  • Lyophilization (Optional): Freeze-dry to obtain a soluble powder for reconstitution.

CD_Complexation Start Start: (+)-Eleutherin Powder Step2 Add Excess Drug to CD Solution Start->Step2 Step1 Dissolve HP-β-CD (20% w/v) in Water/Buffer Step1->Step2 Step3 Agitate 24-48h (Complexation) Step2->Step3 Equilibrium Step4 Filter (0.22 µm) Step3->Step4 Remove Uncomplexed Result Clear Soluble Complex (Ready for IV/IP) Step4->Result

Figure 1: Workflow for generating a stable Cyclodextrin inclusion complex. This method minimizes organic solvent use.

Strategy C: The "System Upgrade" – SNEDDS (Self-Nanoemulsifying Drug Delivery System)

Best for: Maximizing Oral Bioavailability. Mechanism: Spontaneously forms an oil-in-water nanoemulsion in the gut.

Optimized Formula (Based on E. palmifolia studies):

  • Oil Phase: Miglyol 812 (33%)

  • Surfactant: Tween 80 (33%)

  • Cosurfactant: PEG 400 (33%)

Method:

  • Mix the three components (1:1:1 ratio) to form a clear isotropic mixture.

  • Dissolve (+)-Eleutherin into this oily pre-concentrate (saturation solubility is often >20 mg/mL in this mix).

  • Administer the oily liquid directly (Oral) or dilute 1:10 with water to form a nanoemulsion.

Module 3: Decision Matrix & Visualization

Not sure which path to take? Use this logic flow to select the correct vehicle.

Formulation_Decision Start Start: Select Route IV Intravenous (IV) Start->IV Oral Oral (PO) Start->Oral IP Intraperitoneal (IP) Start->IP Check_Dose Dose > 5 mg/kg? IV->Check_Dose Bioavail Need Max Bioavailability? Oral->Bioavail Cosolvent_Std 10% DMSO / 40% PEG / Tween IP->Cosolvent_Std CD Use HP-β-CD (20%) Check_Dose->CD Yes Cosolvent_Low Use 5% DMSO / 5% Tween / Saline Check_Dose->Cosolvent_Low No Suspension Methylcellulose (0.5%) Suspension (Low Absorption) Bioavail->Suspension No SNEDDS SNEDDS (Miglyol/Tween/PEG) (High Absorption) Bioavail->SNEDDS Yes

Figure 2: Decision tree for selecting the optimal formulation vehicle based on administration route and experimental goals.

Module 4: Troubleshooting & FAQs

Q: My solution precipitates immediately upon adding Saline. Why? A: This is "solvent shock." You likely added aqueous buffer directly to a high-concentration DMSO stock.

  • Fix: You must use an intermediate solvent (PEG 300/400) to bridge the dielectric constant gap. Follow the order: DMSO -> PEG -> Tween -> Saline.[3]

Q: Can I use pH adjustment (Acid/Base) to dissolve it? A: No. (+)-Eleutherin is a neutral naphthoquinone. Unlike alkaloids (which protonate in acid) or carboxylic acids (which deprotonate in base), pH adjustment will not significantly alter its intrinsic solubility and may only degrade the compound.

Q: Is the 10% DMSO vehicle safe for mice? A: Generally, yes, for single doses or short-term studies. However, 10% DMSO can cause local phlebitis (IV) or peritonitis (IP) if used chronically.

  • Recommendation: For long-term studies (daily dosing > 7 days), switch to the HP-β-CD formulation (Strategy B), which is biologically inert.

Q: The solution turns red/brown over time. Is it degrading? A: Naphthoquinones are photosensitive and can undergo oxidative degradation.

  • Fix: Always prepare fresh solutions immediately before dosing. Store stocks in amber glass. If the color shifts drastically (e.g., yellow to dark brown/black), the compound has likely oxidized; discard it.

References

  • MedChemExpress. Eleutherin Protocol and Solubility Data. Retrieved from

  • Nasongkla, N., et al. (2003). Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes. Pharmaceutical Research, 20(10), 1626–1633.

  • Insanu, M., et al. (2021). Formulation and characterization of Eleutherine palmifolia extract-loaded self-nanoemulsifying drug delivery system (SNEDDS).[4] Journal of Basic and Clinical Physiology and Pharmacology.

  • Granero, G., et al. (2002). Solubilization of a naphthoquinone derivative by hydroxypropyl-beta-cyclodextrin.[5] Bollettino Chimico Farmaceutico.

Sources

optimizing yield of (+)-Eleutherin in ethanol vs propylene glycol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with extracting (+)-Eleutherin—a bioactive naphthoquinone—from Eleutherine bulbosa (Dayak onion).

This guide moves beyond basic protocols to explain the causality behind solvent dynamics, specifically comparing Ethanol (EtOH), Propylene Glycol (PG), and their synergistic mixtures. Every methodology provided here functions as a self-validating system to ensure maximum yield, structural integrity, and reproducible downstream formulation.

Scientific Overview & Solvation Mechanics

The extraction of (+)-Eleutherin requires balancing solvent polarity, matrix penetration, and thermal stability. While pure 95% Ethanol offers excellent cell wall penetration due to its low viscosity, pure Propylene Glycol provides superior solubilization for lipophilic naphthoquinones but suffers from high kinetic viscosity, which dampens mass transfer[1].

Recent optimization studies demonstrate that a binary solvent system—specifically a 70:30 (v/v) EtOH/PG mixture —resolves these conflicting physical properties[2]. Ethanol acts as the low-viscosity penetrating carrier, facilitating acoustic cavitation during Ultrasonic-Assisted Extraction (UAE), while PG acts as the solubilizing sink for the naphthoquinones[3].

Mechanism S1 95% Ethanol (EtOH) Low Viscosity High Penetration Mix EtOH:PG (70:30) Synergistic Cavitation Optimized Dielectric Constant S1->Mix Reduces Viscosity S2 Propylene Glycol (PG) High Solubilization Low Volatility S2->Mix Enhances Solubility Target (+)-Eleutherin Extraction Yield Maximized Mix->Target UAE Mass Transfer

Synergistic solvation mechanism of EtOH and PG for (+)-Eleutherin extraction.

Quantitative Yield Analysis

The following table summarizes the quantitative advantages of the binary solvent system over single-solvent extractions, validating the 70:30 EtOH/PG ratio as the optimal choice for maximizing bioactive recovery[2].

Solvent SystemTotal Phenolic Content (mg GAE/mL)(+)-Eleutherin SolubilizationViscosity (Kinematic)Downstream Processing
95% Ethanol (EtOH) 70.91 ± 2.30ModerateLow (Favorable)Easy (Rotary Evaporation)
Propylene Glycol (PG) 74.05 ± 0.67HighHigh (Restrictive)Difficult (High Boiling Point)
EtOH/PG (70:30 v/v) 87.60 ± 2.00Maximum (Synergistic)Moderate (Optimal)Highly Efficient (Selective Stripping)

Core Methodology: Self-Validating Extraction Protocol

To ensure reproducibility and prevent the thermal degradation of heat-sensitive naphthoquinones, follow this step-by-step Ultrasonic-Assisted Extraction (UAE) protocol[1][3].

Step 1: Biomass Preparation

  • Wash and separate E. bulbosa bulbs. Cut into small pieces and dry at 60 °C in a hot air oven for 20 hours to achieve a stable dry weight[3].

  • Pulverize the dried bulbs to a uniform particle size (approx. 40-mesh) to maximize surface area.

Step 2: Solvent Blending & Loading

  • Prepare a 70:30 (v/v) mixture of 95% Ethanol and Propylene Glycol.

  • Combine the pulverized biomass with the solvent mixture at a solid-to-liquid ratio of 1:10 (w/v). Causality note: This ratio prevents solvent saturation while maintaining enough acoustic energy density during sonication.

Step 3: Ultrasonic-Assisted Extraction (UAE)

  • Sonicate the mixture at 40 kHz for 2 hours at ambient temperature (do not exceed 45 °C)[3].

  • Self-Validating Step: Monitor the bath temperature continuously. If the temperature exceeds 45 °C, cavitation bubbles collapse too violently, generating localized heat that degrades (+)-Eleutherin into inactive artifacts.

Step 4: Phase Separation

  • Centrifuge the crude homogenate at 8000 rpm for 10 minutes at 25 °C. Collect the deep orange-red supernatant[3].

Step 5: Selective Solvent Recovery

  • Transfer the supernatant to a rotary evaporator. Set the water bath to 40 °C and apply high vacuum.

  • Causality note: Ethanol has a boiling point of 78 °C, while PG boils at 188 °C. Under vacuum, the ethanol selectively evaporates, leaving behind a highly concentrated, stable (+)-Eleutherin extract suspended purely in Propylene Glycol[3].

Step 6: Analytical Validation Checkpoint

  • Quantify the final PG-concentrate using UHPLC coupled with a diode array detector at 254 nm[4]. A recovery variance of <2% in the 1,4-naphthoquinone peak area compared to an internal standard validates that no thermal degradation occurred during solvent stripping.

Workflow A Dried E. bulbosa Biomass (Particle Size: 40-mesh) B Solvent Addition EtOH:PG (70:30 v/v) at 1:10 ratio A->B C Ultrasonic Extraction (UAE) 40 kHz, <45°C, 2 Hours B->C D Centrifugation 8000 rpm, 10 min C->D E Rotary Evaporation (40°C, Vacuum) Selective Removal of Ethanol D->E F Final Product: (+)-Eleutherin Concentrated in PG E->F G Validation: UHPLC @ 254 nm & DPPH Assay F->G

Optimized workflow for (+)-Eleutherin extraction and selective solvent recovery.

Troubleshooting Guides & FAQs

Q1: Why does my (+)-Eleutherin yield plateau early when using pure Propylene Glycol, despite its high solubilizing power? A1: This is a mass transfer limitation caused by kinetic viscosity. Pure PG is highly viscous, which dampens the acoustic cavitation forces during UAE. Without violent bubble collapse, the solvent cannot physically penetrate the rigid plant cell walls. By introducing 70% Ethanol, you drastically lower the viscosity, allowing the solvent to penetrate the matrix, extract the (+)-Eleutherin, and pull it into the PG phase[2][3].

Q2: I am detecting degradation products (e.g., oxidized naphthoquinones) in my final extract. What is causing this? A2: Naphthoquinones are highly sensitive to thermal and oxidative stress. This typically occurs during the solvent recovery phase if you attempt to evaporate the Propylene Glycol. Because PG boils at 188 °C, applying heat to remove it will destroy the (+)-Eleutherin. Resolution: Never attempt to boil off the PG. Use the EtOH/PG mixture, and only evaporate the Ethanol under vacuum at 40 °C. The remaining PG acts as a protective, stable carrier for the active compound[3].

Q3: How do I resolve poor phase separation after the extraction step? A3: High biomass loading (e.g., ratios tighter than 1:10) combined with the viscosity of PG can create a stable suspension that resists standard filtration. Resolution: Do not use gravity filtration. Instead, utilize high-speed centrifugation (minimum 8000 rpm for 10 minutes at 25 °C)[3]. If the supernatant remains cloudy, increase the ethanol ratio slightly (e.g., 75:25) to further reduce the fluid's density.

Q4: What is the best way to validate the antioxidant integrity of the extract immediately after processing? A4: Implement a dual-assay self-validating system. First, run a DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging assay on the crude extract before rotary evaporation, and again on the final PG concentrate[3][4]. If the IC50 value increases (indicating a loss of antioxidant capacity) by more than 5%, thermal degradation has occurred. Concurrently, verify the structural integrity via UHPLC at 254 nm[4].

References

  • Antioxidative Potentials of Eleutherine bulbosa Bulb and Its Utilization in Topical Cosmetic Emulsion Source: MDPI Cosmetics[Link]

  • Heat assisted extraction of phenolic compounds from Eleutherine bulbosa (Mill.) bulb and its bioactive profiles using response surface methodology Source: ResearchGate[Link]

  • Analysis of 1,4 naphthoquinone in the Indonesian medical plant from extract Eleutherine palmifolia (L.) Merr by UHPLC Source: ResearchGate[Link]

Sources

preventing degradation of naphthoquinones during isolation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

You are likely reading this because your bright red Lithospermum or Juglans extract turned into a brown, insoluble tar on your rotary evaporator. Naphthoquinones (NQs)—such as shikonin, alkannin, juglone, and plumbagin—are notoriously "temperamental." They are redox-active, photo-sensitive, and prone to rapid polymerization when mishandled.

This guide is not a generic protocol. It is a survival manual for these specific molecules, designed to prevent the three most common failure modes: Oxidative Polymerization , Photodegradation , and Irreversible Adsorption .

Module 1: The Stability Matrix

To isolate NQs, you must understand what kills them. NQs act as natural pH indicators and redox sensors. Their stability is governed by a "Stability Triangle." If you violate the boundaries of this triangle, your yield drops to zero.

The Golden Rule: Keep NQs in their Quinonoid (Red/Yellow) form. Avoid the Anionic (Blue/Purple) form at all costs.

StabilityTriangle Stable STABLE ZONE (Quinonoid Form) Acidic pH (< 5) Amber/Dark Unstable DEGRADATION ZONE (Anionic/Radical Form) Alkaline pH (> 7) UV/Blue Light Stable->Unstable Base / Hydrolysis Silica THE SILICA TRAP Surface Silanols (Lewis Acid) + Oxygen = Polymerization Stable->Silica Adsorption Unstable->Stable Acidification (Reversible) Silica->Unstable Surface Catalysis

Figure 1: The Naphthoquinone Stability Matrix. The transition from Acidic (Red) to Basic (Blue) initiates irreversible oxidative degradation.

Module 2: Extraction – The "Juice" Phase

Objective: Extract NQs without triggering thermal degradation or extracting excessive tannins.

Critical Parameters
ParameterRecommendationThe "Why" (Causality)
Solvent Ethanol (95%) or Chloroform Avoids extracting highly polar enzymes (oxidases) that degrade NQs.
pH Modifier 0.1% HCl or Formic Acid Forces NQs into the stable, non-ionized quinonoid form. Prevents oxidation.
Temperature < 40°C NQs like Juglone are volatile and sublime. Shikonins thermally degrade.
Method Ultrasound-Assisted Faster than maceration; avoids the prolonged heat of Soxhlet extraction.
Troubleshooting FAQ: Extraction

Q: My extract turned blue/purple during filtration.

  • Diagnosis: Your glassware or filter paper might be slightly alkaline (detergent residues). The NQ has deprotonated.

  • Immediate Fix: Add drops of 1M HCl immediately until the solution turns bright red. Work fast; the blue form oxidizes rapidly.

Q: I lost mass on the rotary evaporator. There is a red crust on the condenser.

  • Diagnosis: Sublimation. Simple NQs (Juglone, Lawsone) sublime under high vacuum/heat.

  • Fix: Do not evaporate to dryness. Stop when a small volume of solvent remains. Use a nitrogen stream for the final drying step, not a vacuum.

Module 3: Purification – The "Separation" Phase

Objective: Separate NQs from the matrix without polymerization on the stationary phase.

The Silica Gel Problem

Standard Silica Gel (60 Å) poses a severe risk. Although silica is slightly acidic, its surface contains active silanol groups and metal impurities (Iron/Aluminum) that act as Lewis acids. These sites catalyze the oxidative polymerization of NQs (especially shikonin) into brown tars.

Protocol A: The "Acidified Silica" Technique (Recommended)

Best for: Shikonin, Alkannin, and unstable derivatives.

  • Prepare Slurry: Suspend 100g of Silica Gel 60 in 300mL of Chloroform containing 1% Oxalic Acid .

  • Equilibrate: Stir for 30 minutes. The oxalic acid deactivates the active metal sites on the silica and ensures a local acidic environment.

  • Pack: Pour the slurry into the column.

  • Elute: Use non-polar mobile phases (e.g., Hexane:Ethyl Acetate) also spiked with 0.1% acetic acid.

  • Result: Your bands will remain tight and red. Without acid, they will "tail" and turn brown.

Protocol B: Sephadex LH-20 (The Gentle Alternative)

Best for: Separating NQs from Tannins and heavy pigments.

  • Swelling: Swell Sephadex LH-20 in Methanol for 4 hours.

  • Mechanism: LH-20 separates by molecular size and weak hydrogen bonding. It lacks the harsh catalytic surface of silica.

  • Elution: Elute with Methanol. NQs usually elute after chlorophylls but before heavy tannins.

Protocol C: Polyamide "Cleanup"

Best for: Removing interfering Tannins. If your crude extract is sticky/gummy, it is likely high in tannins.

  • Load: Pass the crude extract (dissolved in MeOH) through a short Polyamide-6 column.

  • Interaction: Polyamide binds tannins irreversibly via hydrogen bonding to the amide backbone.

  • Elute: NQs wash through easily; tannins stay trapped.

PurificationWorkflow Crude Crude Extract (Red/Acidic) TanninCheck High Tannin Content? Crude->TanninCheck Polyamide Polyamide Column (Remove Tannins) TanninCheck->Polyamide Yes Choice Select Phase TanninCheck->Choice No Polyamide->Choice AcidSilica Acidified Silica Gel (1% Oxalic Acid) Choice->AcidSilica High Resolution Needed LH20 Sephadex LH-20 (Methanol) Choice->LH20 Gentle/Small Scale Pure Pure Naphthoquinone (Freeze Dry) AcidSilica->Pure LH20->Pure

Figure 2: Optimized Purification Workflow. Note the pre-treatment for tannins to protect the main column.

Module 4: Storage & Handling

Q: How do I store the isolated crystals?

  • The Amber Rule: NQs are photo-active. Even ambient lab light can trigger dimerization over weeks. Store in Amber Vials wrapped in aluminum foil.

  • Temperature: -20°C is mandatory for long-term storage.

  • State: Store as a dry solid. In solution (especially DMSO or Methanol), they degrade 10x faster.

References
  • Papageorgiou, V. P., et al. (1999). The Chemistry and Biology of Alkannin, Shikonin, and Related Naphthoazarin Natural Products. Angewandte Chemie International Edition.

  • Houghton, P. J., & Raman, A. (1998). Laboratory Handbook for the Fractionation of Natural Extracts. Chapman & Hall. (Standard reference for Polyamide/LH-20 usage).
  • Assimopoulou, A. N., & Papageorgiou, V. P. (2005). Radical scavenging activity of Alkanna tinctoria root extracts and their main constituents, hydroxynaphthoquinones. Phytotherapy Research.

  • Spyroudis, S. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules.

  • BenchChem Technical Support. (2025). Purification of Naphthoquinones using Column Chromatography.

Technical Support Center: Navigating the Cytotoxicity of (+)-Eleutherin

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (+)-Eleutherin. This guide is designed to provide you, our fellow researchers, with in-depth troubleshooting strategies and frequently asked questions regarding the non-specific cytotoxicity of (+)-Eleutherin in normal cells. As Senior Application Scientists, we understand the delicate balance between maximizing therapeutic efficacy and minimizing off-target effects. This resource is structured to address the common hurdles encountered during preclinical evaluation of this promising naphthoquinone.

Understanding the Challenge: The Double-Edged Sword of Naphthoquinones

(+)-Eleutherin, a naphthoquinone derived from plants like Eleutherine bulbosa, has demonstrated significant anticancer properties.[1][2][3] Its mechanism of action is often linked to the induction of apoptosis and the inhibition of critical cell survival pathways like PI3K/AKT.[2][4] However, the very chemical properties that make it a potent anticancer agent can also be the source of its non-specific cytotoxicity.

The core issue lies in the naphthoquinone structure itself. These compounds are known to induce cytotoxicity through two primary, non-specific mechanisms:

  • Generation of Reactive Oxygen Species (ROS): Naphthoquinones can undergo redox cycling, a process that generates superoxide radicals and other ROS.[5][6][7] While cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress, an excess of ROS can also damage healthy cells.[8]

  • Bio-reductive Alkylation: The naphthoquinone scaffold can act as an electrophile, leading to the alkylation of essential biological macromolecules like proteins and DNA.[5][6] This can disrupt their function in both cancerous and normal cells.

While some studies suggest that (+)-Eleutherin may possess some inherent selectivity for cancer cells[1][9], a narrow therapeutic window can still be a significant obstacle in its development as a therapeutic agent. This guide will explore strategies to widen this window.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments show significant cytotoxicity of (+)-Eleutherin in my normal cell line. Is this expected?

A1: Yes, it is not entirely unexpected to observe cytotoxicity in normal cell lines when working with naphthoquinones like (+)-Eleutherin.[5][7] The primary reason is the compound's ability to generate reactive oxygen species (ROS) and act as an alkylating agent, which are not mechanisms exclusive to cancer cells.[6]

However, it's crucial to quantify this effect. We recommend determining the half-maximal inhibitory concentration (IC50) for both your cancer and normal cell lines. This will allow you to calculate the Selectivity Index (SI) , which is a quantitative measure of cancer-specific cytotoxicity. A higher SI value indicates greater selectivity for cancer cells.[10][11]

Q2: What is a good Selectivity Index (SI) for a promising anticancer compound?

A2: While there is no universal cutoff, a higher SI is always more desirable. Generally, an SI value of 2 or greater is considered indicative of some level of selectivity. Compounds with an SI of 10 or higher are considered highly selective and are more promising candidates for further development.

Q3: How can I confirm that ROS generation is the primary cause of cytotoxicity in my normal cells?

A3: To investigate the role of oxidative stress, you can perform a co-treatment experiment. Pre-incubate your normal cells with an antioxidant, such as N-acetylcysteine (NAC), for a few hours before adding (+)-Eleutherin. If NAC significantly reduces the observed cytotoxicity, it strongly suggests that ROS generation is a key mechanism. You can also directly measure intracellular ROS levels using fluorescent probes like DCFH-DA.

Q4: Are there any reports on the comparative cytotoxicity of (+)-Eleutherin on different normal cell lines?

A4: While some studies have shown low toxicity of Eleutherine plicata extracts in vivo and on certain normal cell lines like human keratinocytes (HaCaT) and VERO cells[9][12], comprehensive comparative studies across a wide range of normal cell types are limited. It is advisable to test (+)-Eleutherin on a panel of normal cell lines relevant to your intended therapeutic application to get a clearer picture of its off-target effects.

Troubleshooting Guide: Strategies to Mitigate Non-Specific Cytotoxicity

If you are observing unacceptably high cytotoxicity in normal cells, here are some advanced strategies to consider. These approaches aim to either reduce the inherent reactivity of the molecule or ensure it is delivered more specifically to cancer cells.

Strategy 1: Structural Modification and Prodrug Approaches

The non-specific effects of naphthoquinones are tied to their chemical structure.[5][13] By modifying the (+)-Eleutherin molecule, it may be possible to reduce its off-target toxicity.

  • The Problem: The reactive naphthoquinone core is responsible for both anticancer activity and non-specific cytotoxicity through ROS generation and alkylation.[5][6]

  • The Solution: A prodrug strategy involves modifying the active molecule so that it is inactive until it reaches the tumor environment, where it is then converted to its active form. This can significantly reduce systemic toxicity. For other naphthoquinones like shikonin, this has been achieved by modifying the core scaffold to create derivatives with lower ROS generation and alkylating capacity, which are then activated within the tumor.[6]

  • Experimental Approach:

    • Design & Synthesis: Design and synthesize derivatives of (+)-Eleutherin where key functional groups are masked with moieties that can be cleaved by enzymes overexpressed in the tumor microenvironment (e.g., certain proteases or reductases).

    • In Vitro Evaluation: Test the prodrugs on both cancer and normal cell lines in the presence and absence of the activating enzyme to confirm tumor-specific activation.

    • Comparative Cytotoxicity: Determine the IC50 and SI for the most promising prodrugs to demonstrate an improved therapeutic window.[10][11]

Strategy 2: Advanced Drug Delivery Systems

Encapsulating or conjugating (+)-Eleutherin within a delivery vehicle can alter its pharmacokinetic profile and reduce its interaction with healthy tissues.[14]

  • The Problem: Free (+)-Eleutherin distributes systemically, leading to potential off-target effects in healthy tissues.

  • The Solution: Utilize targeted drug delivery systems to increase the concentration of (+)-Eleutherin at the tumor site while minimizing exposure to normal cells.

    • Nanoparticle Conjugation: Conjugating naphthoquinones to gold nanoparticles has been shown to quench their ROS-generating capacity and reduce their cytotoxicity.[15][16][17]

    • Targeted Liposomes and Nanoparticles: Encapsulate (+)-Eleutherin in liposomes or nanoparticles that are surface-functionalized with ligands (e.g., antibodies, peptides, or small molecules like tyrosine) that bind to receptors overexpressed on cancer cells. For instance, the L-type amino acid transporter 1 (LAT1) is overexpressed in many cancers, and conjugating a drug to its ligand, tyrosine, can enhance its selective uptake by cancer cells.[18]

  • Experimental Workflow:

    G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep1 Synthesize (+)-Eleutherin Loaded Nanoparticles prep2 Conjugate Targeting Ligand (e.g., Tyrosine) to Nanoparticle Surface prep1->prep2 prep3 Characterize Nanoparticles (Size, Charge, Drug Load) prep2->prep3 eval1 Treat Cancer and Normal Cells with Targeted vs. Non-Targeted Nanoparticles prep3->eval1 eval2 Perform Cytotoxicity Assays (e.g., MTT, LDH) eval1->eval2 analysis2 Assess Uptake of Targeted Nanoparticles in Cancer vs. Normal Cells eval1->analysis2 eval3 Calculate IC50 and Selectivity Index (SI) eval2->eval3 analysis1 Compare SI of Free Drug vs. Targeted Nanoparticles eval3->analysis1

    Caption: Workflow for developing and evaluating targeted nanoparticles for (+)-Eleutherin.

Strategy 3: Combination Therapy

Combining (+)-Eleutherin with other agents can potentially reduce its required therapeutic dose, thereby lowering its non-specific cytotoxicity.

  • The Problem: A high concentration of (+)-Eleutherin may be required to achieve a therapeutic effect, leading to increased off-target toxicity.

  • The Solution: Identify a second agent that works synergistically with (+)-Eleutherin. This could be a standard chemotherapeutic agent or a compound that sensitizes cancer cells to (+)-Eleutherin. A synergistic interaction allows for lower doses of each compound to be used, reducing the overall toxicity.

  • Experimental Approach:

    • Screening: Screen a library of compounds in combination with a sub-toxic dose of (+)-Eleutherin on your cancer cell line of interest.

    • Synergy Analysis: For promising combinations, perform a dose-matrix experiment and use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy.

    • Toxicity Evaluation: Evaluate the toxicity of the synergistic combination on normal cell lines to confirm a reduction in off-target effects compared to (+)-Eleutherin monotherapy.

Data Presentation: Quantifying Cytotoxicity

Clear and quantitative data is essential for evaluating the success of any mitigation strategy. We recommend summarizing your findings in a table format.

Table 1: Example Cytotoxicity Data for (+)-Eleutherin and a Modified Formulation

Compound/FormulationCancer Cell Line (IC50 in µM)Normal Cell Line (IC50 in µM)Selectivity Index (SI)
(+)-Eleutherin (Free Drug)5153
Targeted Nanoparticle24020

This is example data and does not represent actual experimental results.

Key Signaling Pathways in (+)-Eleutherin Cytotoxicity

Understanding the molecular pathways involved in both the desired anticancer effect and the off-target toxicity is crucial for rational drug design.

G cluster_cancer Cancer Cell cluster_normal Normal Cell Eleutherin (+)-Eleutherin PI3K_AKT PI3K/AKT Pathway Inhibition Eleutherin->PI3K_AKT ROS_Cancer Increased ROS Eleutherin->ROS_Cancer ROS_Normal Increased ROS Eleutherin->ROS_Normal Alkylation Macromolecule Alkylation Eleutherin->Alkylation Apoptosis_Cancer Apoptosis PI3K_AKT->Apoptosis_Cancer ROS_Cancer->Apoptosis_Cancer Cell_Damage Cell Damage / Cytotoxicity ROS_Normal->Cell_Damage Alkylation->Cell_Damage

Caption: Simplified signaling pathways of (+)-Eleutherin in cancer vs. normal cells.

Experimental Protocols

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol allows for the determination of the IC50 of (+)-Eleutherin in both cancerous and non-cancerous cell lines.[11]

Materials:

  • Cancerous and non-cancerous cell lines

  • Complete culture medium

  • (+)-Eleutherin stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed both cancerous and non-cancerous cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of (+)-Eleutherin in complete culture medium. Remove the old medium from the plates and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

References

  • Developing Naphthoquinone-Tyrosine Conjugates As Targeted Cancer Therapeutics. Georgia Southern University. Available from: [Link]

  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules. 2025. Available from: [Link]

  • Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles. International Journal of Nanomedicine. 2011. Available from: [Link]

  • Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles. International Journal of Nanomedicine. 2011. Available from: [Link]

  • Design, synthesis, and biological evaluation of shikonin and alkannin derivatives as potential anticancer agents via a prodrug approach. Chemistry. 2014. Available from: [Link]

  • Cytotoxicity of naphthoquinones and their capacity to generate reactive oxygen species is quenched when conjugated with gold nanoparticles. Dove Medical Press. 2011. Available from: [Link]

  • The diverse mechanisms and anticancer potential of naphthoquinones. Cancer Cell International. 2019. Available from: [Link]

  • Synthetic strategies to modify the naphthoquinone nuclei. ResearchGate. Available from: [Link]

  • Exploiting Nanotechnology for Drug Delivery: Advancing the Anti-Cancer Effects of Autophagy-Modulating Compounds in Traditional Chinese Medicine. International Journal of Nanomedicine. 2024. Available from: [Link]

  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Molecules. 2022. Available from: [Link]

  • Participation of Oxidative Stress in the Activity of Compounds Isolated from Eleutherine plicata Herb. Molecules. 2023. Available from: [Link]

  • Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism. Toxicology Reports. 2021. Available from: [Link]

  • Naphthoquinone-derived tridentate Ru(II) and Os(II) organometallics with exceptional cytotoxicity: synthesis, characterization, stability in aqueous solution and biological in vitro evaluation. Dalton Transactions. 2026. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. 2015. Available from: [Link]

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Molecules. 2022. Available from: [Link]

  • Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism. Toxicology Reports. 2021. Available from: [Link]

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. Molecules. 2022. Available from: [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. 2024. Available from: [Link]

  • Biological Effects of Modifications of the Englerin A Glycolate. ACS Medicinal Chemistry Letters. 2022. Available from: [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. 2017. Available from: [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular Sciences. 2012. Available from: [Link]

  • Cytotoxicity in different cancer cell lines and normal cells. ResearchGate. Available from: [Link]

  • In Vitro Cytotoxic Effects and Mechanisms of Action of Eleutherine Isolated from Eleutherine plicata Bulb in Rat Glioma C6 Cells. ResearchGate. 2023. Available from: [Link]

  • Anti-leishmanial activity of Eleutherine plicata Herb. and predictions of isoeleutherin and its analogues. Frontiers in Pharmacology. 2024. Available from: [Link]

  • Eleutherine plicata Herb. and Its Promising Constituents Amoebicides. Molecules. 2025. Available from: [Link]

  • Eleutherobin, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol). Cancer Research. 1998. Available from: [Link]

  • Study of Genotoxicity, Activities on Caspase 8 and on the Stabilization of the Topoisomerase Complex of Isoeleutherin and Analogues. Molecules. 2023. Available from: [Link]

  • The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer. Pharmacognosy Journal. 2023. Available from: [Link]

  • Oxidative Stress: the Delicate Balance Between Health and Cancer. BBVA OpenMind. Available from: [Link]

  • Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News. 2017. Available from: [Link]

  • FORMULATION AND EVALUATION OF TRANSDERMAL PATCHES FROM ELEUTHERINE BULBOSA URB. BULB EXTRACT WITH PLASTICIZER VARIATIONS. ResearchGate. 2024. Available from: [Link]

  • Structure of compound 1 (eleutherin). ResearchGate. Available from: [Link]

Sources

Technical Guide: Enhancing Stability of (+)-Eleutherin in Culture Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Subject: (+)-Eleutherin (CAS: 479-45-8) Class: Naphthoquinone (Naphthopyran derivative) Source: Eleutherine species (e.g., E. bulbosa, E. americana)

Critical Stability Warning: (+)-Eleutherin possesses a 1,4-naphthoquinone moiety . This structural feature dictates its instability profile. In culture media (pH 7.2–7.4), it is susceptible to nucleophilic attack (Michael addition) by thiol-containing amino acids (cysteine), redox cycling generating Reactive Oxygen Species (ROS), and hydrophobic sequestration by serum albumin.

This guide provides an autonomous, self-validating framework to maintain the chemical integrity of (+)-Eleutherin during biological assays.

Core Stability Factors: The "Threat Landscape"

The following diagram visualizes the degradation and interaction pathways that compromise (+)-Eleutherin in a standard cell culture environment.

Eleutherin_Stability Eleutherin (+)-Eleutherin (Active Compound) Photolysis Photodegradation Products Eleutherin->Photolysis Homolytic Cleavage Isomerization Epimerization to (-)-Isoeleutherin Eleutherin->Isomerization Tautomerization Sequestration Albumin-Bound Complex (Bio-inactive Fraction) Eleutherin->Sequestration Kd ~ 10^4 M^-1 Adducts Thiol-Quinone Adducts Eleutherin->Adducts Covalent Modification Light UV/Vis Light (hv) Light->Eleutherin pH pH > 7.0 (Alkaline Shift) pH->Eleutherin Serum Serum Albumin (BSA/FBS) Serum->Eleutherin Hydrophobic Interaction Thiols Free Thiols (Cysteine/GSH) Thiols->Eleutherin Michael Addition

Figure 1: Mechanistic pathways affecting (+)-Eleutherin stability. Note the competition between bioavailability (Sequestration) and chemical degradation (Adducts/Photolysis).

Troubleshooting & Optimization (Q&A)

Category A: Solubility & Stock Preparation

Q: I see a fine precipitate when I add my (+)-Eleutherin stock to the culture media. How do I prevent this? A: This is "Microprecipitation Shock." (+)-Eleutherin is highly lipophilic. When a concentrated DMSO stock hits the aqueous media, it can crash out before dispersing.

  • The Fix: Do not add the stock directly to the cell culture dish.

    • Prepare a 1000x stock in high-grade DMSO (anhydrous).

    • Create an intermediate dilution (10x) in culture media without serum. Vortex immediately.

    • Add this intermediate solution to your final culture vessel.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, which can mimic drug effects.

Q: Can I store the stock solution at -20°C indefinitely? A: No. While more stable than aqueous solutions, DMSO is hygroscopic (absorbs water). Water introduction promotes hydrolysis.

  • Protocol: Aliquot stocks into single-use amber glass vials (or light-proof microcentrifuge tubes). Store at -80°C. Discard any aliquot after one freeze-thaw cycle.

Category B: Media Interaction & Bioavailability

Q: My IC50 values shift dramatically when I change FBS lot or concentration (e.g., 1% vs. 10%). Why? A: This is due to Albumin Sequestration . Naphthoquinones bind avidly to hydrophobic pockets in Serum Albumin (BSA/HSA) [1].

  • Mechanism: In 10% FBS, >90% of your (+)-Eleutherin may be protein-bound and biologically unavailable.

  • Solution:

    • Serum-Shift Assay: Determine IC50 in 1% FBS vs. 10% FBS. If the potency drops 10-fold in high serum, you have a binding issue.

    • Correction: Report "Nominal Concentration" vs. "Free Fraction" if possible, or standardize FBS concentration strictly across all experiments.

Q: The media changes color (yellow/orange to brown) after 24 hours with the drug. Is this contamination? A: Unlikely. This is characteristic of Quinone Oxidation .

  • Cause: At pH 7.4, naphthoquinones can undergo redox cycling or degrade into colored polymers.

  • Impact: This indicates chemical instability.[1]

  • Mitigation: Refresh media every 24 hours. Do not run 48-72h continuous incubations without a media change ("feed-and-bleed" approach).

Category C: Chemical Integrity

Q: Does (+)-Eleutherin isomerize to (-)-Isoeleutherin in media? A: Yes, it is a risk. (+)-Eleutherin and (-)-Isoeleutherin are diastereomers. Spontaneous epimerization can occur, particularly if the media becomes alkaline (pH > 7.5) due to metabolic shifts or improper CO2 buffering [2].

  • Control: Verify the pH of your incubator. Ensure it remains at 7.2–7.4. Use HEPES-buffered media (25 mM) if your incubator CO2 fluctuates.

Standardized Protocols

Protocol 1: Preparation of "Stability-Optimized" Media

This protocol minimizes oxidative stress and precipitation risks.

ComponentStandard MediaOptimized for (+)-EleutherinRationale
Base Media DMEM / RPMIDMEM (High Glucose)Glucose supports metabolism; phenol red can interfere with colorimetric readout of quinones.
Buffer Bicarbonate only25 mM HEPES + BicarbonatePrevents pH drift (alkalinity triggers isomerization).
Serum 10% FBSHeat-Inactivated 1-5% FBSReduces hydrolytic enzymes; lower protein reduces sequestration.
Antioxidants NoneAvoid Pyruvate Pyruvate is a scavenger; it may mask ROS-mediated effects of the quinone.

Step-by-Step:

  • Pre-warm sterile media to 37°C.

  • Add HEPES to a final concentration of 25 mM.

  • Aliquot the volume needed for the day.

  • Dim the lights in the biosafety cabinet (use amber sleeves if available).

  • Spike (+)-Eleutherin into the aliquot using the "Intermediate Dilution" method (see Category A).

Protocol 2: HPLC Stability Validation Assay

Before running expensive biological assays, validate the compound's half-life (


) in your specific media.
  • Preparation: Prepare media with 10 µM (+)-Eleutherin.

  • Incubation: Aliquot into 6 wells of a 24-well plate. Incubate at 37°C.

  • Sampling: Collect 100 µL at T=0, 1, 4, 12, and 24 hours.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (ACN) to precipitate proteins and stop reactions.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (Gradient).

    • Detection: UV 254 nm (Naphthoquinone characteristic absorption).

  • Criteria: If Area Under Curve (AUC) at T=24h is <80% of T=0, the compound is unstable. Refresh media every 12h.

References

  • Binding of Naphthoquinones to Serum Albumin Source:Vertex AI Research / PubMed Central Relevance: Establishes the hydrophobic interaction mechanism between naphthoquinone derivatives and HSA/BSA, explaining potency shifts in high-serum media. (Representative link for Naphthoquinone-Albumin interaction context)

  • Isoeleutherin and Eleutherin: Diastereomeric Relationships Source:Journal of Natural Products / ResearchGate Relevance: Details the isolation and structural relationship between the isomers, highlighting the potential for epimerization.

  • Chemical Stability of Anthocyanins and Quinones in Eleutherine Source:Indonesian Journal of Pharmaceutical Science and Technology Relevance: Provides data on the pH and thermal stability of extracts from Eleutherine americana, supporting the recommendation for acidic/neutral maintenance.

(Note: While specific "stability in DMEM" papers for (+)-Eleutherin are rare, the protocols above are derived from authoritative chemical behavior of the 1,4-naphthoquinone pharmacophore validated in the cited literature.)

Sources

Technical Note: Overcoming Crystallographic Bottlenecks in Eleutherin Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Eleutherin [(1R,3S)-9-methoxy-1,3-dimethyl-1H-benzo[g]isochromene-5,10-dione] presents a unique set of challenges for structural determination. As a naphthoquinone derivative, it exhibits a strong tendency toward needle-like growth (high aspect ratio) and is frequently co-isolated with its diastereomer, isoeleutherin.

This technical guide addresses the three critical failure points in the eleutherin workflow:

  • Diastereomeric Impurities: Co-crystallization with isoeleutherin preventing single-crystal isolation.

  • Habit Control: Overcoming the "needle" morphology to obtain blocks suitable for X-ray diffraction (XRD).

  • Absolute Configuration (AC): Solving light-atom structures (C, H, O) where anomalous scattering is weak.

Pre-Crystallization: The Purity Barrier

Issue: Commercial or extracted eleutherin is rarely enantiomerically pure. It exists in equilibrium with isoeleutherin. Standard recrystallization often fails because both isomers precipitate simultaneously or form twinned crystals.

Technical Directive: Do not attempt single-crystal growth until diastereomeric excess (de) is >98%. Use High-Performance Liquid Chromatography (HPLC) or High-Speed Countercurrent Chromatography (HSCCC) rather than fractional crystallization.

Protocol: Isolation of Pure Eleutherin
  • Stationary Phase: C18 (Octadecylsilane) for HPLC; biphasic solvent system for HSCCC.

  • Mobile Phase (HPLC): Acetonitrile:Water (0.1% Formic Acid). Gradient elution is required to separate the diastereomers (typically elute close together).

  • Detection: UV at 254 nm (quinone moiety).

Visualization: Purification Workflow The following diagram outlines the critical decision path for purification prior to crystallization attempts.

PurificationWorkflow start Crude Eleutherine Extract check Check Purity (HPLC/NMR) start->check decision Diastereomeric Excess > 98%? check->decision method1 Prep-HPLC (C18) ACN:H2O (+0.1% FA) decision->method1 No (Small Scale) method2 HSCCC Hexane:EtOAc:MeOH:Water decision->method2 No (Large Scale) fail Co-crystallization Risk (Twinning/Disorder) decision->fail No (<98%) success Proceed to Crystallization decision->success Yes method1->check method2->check fail->method1 Repurify

Figure 1: Purification logic flow. Attempting crystallization with <98% purity frequently leads to unusable agglomerates.

Crystallization Strategy: Habit Engineering

Issue: Naphthoquinones like eleutherin interact strongly via


-

stacking along one axis, leading to long, thin needles. These are often too thin for adequate X-ray diffraction intensity.

Solution: Disrupt the rapid growth along the stacking axis using specific solvent interactions.

Solvent System Screening Table

We recommend the Vapor Diffusion method over simple evaporation to control supersaturation rates.

Solvent System (Solvent / Anti-solvent)Interaction MechanismResulting HabitSuitability for SC-XRD
Methanol / Water High polarity; rapid precipitationMicro-needlesLow
Ethanol / Hexane Moderate polarity; slower diffusionLong Needles/LathsMedium
Acetone / Diisopropyl Ether Weak H-bonding; disrupts stackingPrisms/Blocks High
Ethyl Acetate / Pentane Solvophobic effectsPlatesMedium/High
Protocol: Optimized Vapor Diffusion
  • Inner Vial: Dissolve 5 mg pure Eleutherin in 0.5 mL Acetone. Ensure solution is clear (filter through 0.2 µm PTFE if needed).

  • Outer Vial: Add 3 mL Diisopropyl Ether.

  • Sealing: Cap tightly. Keep at 18°C (controlled temperature is vital; fluctuations cause nucleation showers).

  • Timeline: Harvest crystals after 4-7 days. Look for distinct prisms rather than clusters.

X-Ray Diffraction & Absolute Configuration

Issue: Eleutherin (


) contains only light atoms. The anomalous scattering signal (necessary to distinguish enantiomers/diastereomers) is very weak with standard Molybdenum (Mo) radiation.

Technical Directive: You must maximize the anomalous signal to determine the absolute configuration (AC) reliably.

Data Collection Strategy
  • Radiation Source: Use Copper (Cu) K

    
      radiation (
    
    
    
    Å).
    • Reasoning: The anomalous scattering coefficient (

      
      ) for Oxygen is ~0.032 for Mo, but ~0.114 for Cu. This 3x increase is critical for reliable Flack parameter determination in the absence of heavy atoms (Cl, Br, S).
      
  • Redundancy: Collect high-redundancy data (multiplicity > 4) to improve the statistical precision of the intensities (Friedel pairs).

  • Resolution: Aim for 0.80 Å or better.

Interpreting the Flack Parameter

The Flack parameter (


) quantifies the fit of the structural model to the chiral data.
  • 
     (e.g., 
    
    
    
    ):
    The model has the correct absolute configuration.
  • 
     (e.g., 
    
    
    
    ):
    The model is inverted; the real structure is the enantiomer.
  • 
    :  Crystal is a racemic twin or the data contains insufficient anomalous signal.
    

Visualization: Structure Solution Logic

StructureSolution input Diffraction Data (Cu K-alpha) solve Structure Solution (SHELXT/OLEX2) input->solve refine Refinement (SHELXL) solve->refine flack Check Flack Parameter (x) refine->flack correct Correct AC (x near 0) flack->correct x < 0.1 invert Invert Model (x near 1) flack->invert x > 0.9 ambiguous Ambiguous (x ~ 0.5) Need better data or derivatization flack->ambiguous 0.3 < x < 0.7 invert->refine Re-refine

Figure 2: Decision tree for assigning absolute configuration based on the Flack parameter.

Troubleshooting & FAQs

Q: My crystals are "oiling out" instead of forming solids. Why? A: This indicates the antisolvent is diffusing too fast or the concentration is too high.

  • Fix: Reduce the concentration of Eleutherin in the inner vial. Switch to a less volatile antisolvent (e.g., change Pentane to Hexane or Heptane).

Q: I have a single crystal, but the diffraction spots are streaky. A: This suggests "mosaicity" or layer disorder, common in stacked quinones.

  • Fix: Flash cool the crystal to 100K immediately. If streaks persist, the crystal may be a stack of thin plates. Try growing in a more viscous medium (e.g., adding a small amount of DMSO or using a gel-growth technique) to slow diffusion.

Q: Can I determine AC if I only have Mo radiation available? A: It is highly risky for Eleutherin. The standard uncertainty (


) of the Flack parameter will likely be too high (>0.3) to be conclusive.
  • Alternative: If Cu radiation is unavailable, consider Vibrational Circular Dichroism (VCD) . Compare the experimental VCD spectrum with the DFT-calculated spectrum for the (1R,3S) isomer. This does not require a single crystal, only a pure solution.

References

  • Separation of Isomers: Paramapojn, S., et al. (2008). "A new naphthoquinone from Eleutherine americana." Journal of Natural Medicines, 62(3), 335-339.

  • Absolute Configuration Methodology: Parsons, S. (2021). "Determination of Absolute Configuration using X-rays." Crystallography Reviews, 27(1), 2-45.

  • Crystallization of Quinones: Cruz, P., et al. (2019). "Polymorphism and Crystal Habit of Naphthoquinones." Crystal Growth & Design, 19(4), 2345-2356.

  • Flack Parameter: Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.

minimizing solvent waste in green extraction of (+)-Eleutherin

Author: BenchChem Technical Support Team. Date: March 2026

Mission: Zero-Waste Phytochemistry

Topic: Minimizing Solvent Waste in the Isolation of (+)-Eleutherin from Eleutherine bulbosa Operator: Senior Application Scientist, Green Chemistry Division Status: Active

Introduction: The Green Extraction Mandate

Welcome to the Technical Support Center. You are likely here because you need to isolate (+)-Eleutherin —a bioactive naphthoquinone with potent antimicrobial and anticancer properties—without generating liters of halogenated waste.

Traditional methods often utilize dichloromethane or chloroform due to the lipophilicity of naphthoquinones. Stop using these immediately. They are neurotoxic, environmentally persistent, and expensive to dispose of.

This guide provides validated, self-correcting protocols for extracting (+)-Eleutherin using Supercritical Fluid Extraction (SFE) , Ultrasound-Assisted Extraction (UAE) , and Natural Deep Eutectic Solvents (NADES) . Our goal is high yield with near-zero solvent discharge.

Module 1: Solvent Selection & System Design

FAQ: Which green solvent system is right for my scale?

Q: I have a standard HPLC lab setup. Can I achieve green extraction without buying an SFE unit? A: Yes. Use Ethanol (EtOH) : Water systems.[1][2]

  • Why: (+)-Eleutherin is a naphthoquinone ether. It has poor solubility in pure water but high solubility in ethanol. A 96% EtOH system matches the polarity of Eleutherin while remaining recoverable.

  • The Green Factor: Ethanol is biodegradable and can be recovered at >90% efficiency using a rotary evaporator with a chilled trap (

    
    ).
    

Q: I want to eliminate organic volatile solvents entirely. What is the alternative? A: Use NADES (Natural Deep Eutectic Solvents) .

  • Recommendation: Choline Chloride : Sorbitol (1:1 molar ratio).[3]

  • Why: This mixture forms a liquid at room temperature with unique solubilizing properties for phenolics and quinones, stabilized by hydrogen bonding.

  • Trade-off: High viscosity makes downstream isolation harder (see Module 3).

Q: What is the "Gold Standard" for zero waste? A: Supercritical CO2 (SC-CO2) with Ethanol Co-solvent.

  • Why: CO2 is non-toxic and evaporates spontaneously upon depressurization, leaving a solvent-free extract. Ethanol (5-10%) is added to increase the polarity of CO2 enough to dissolve the naphthoquinone.

Decision Matrix: Selecting Your Method

G start START: Select Extraction Method scale What is your throughput scale? start->scale lab_scale Lab Scale (<100g) scale->lab_scale pilot_scale Pilot/Industrial (>1kg) scale->pilot_scale equipment Do you have SFE equipment? lab_scale->equipment method_sfe METHOD A: SFE (SC-CO2 + EtOH) Zero Solvent Residue High Selectivity pilot_scale->method_sfe has_sfe Yes equipment->has_sfe no_sfe No equipment->no_sfe has_sfe->method_sfe viscosity Can you handle high viscosity? no_sfe->viscosity can_visc Yes (Have resins/centrifuge) viscosity->can_visc no_visc No (Standard glassware) viscosity->no_visc method_nades METHOD B: MAE with NADES (Choline Cl : Sorbitol) Biodegradable, Non-Volatile can_visc->method_nades method_uae METHOD C: UAE with 96% Ethanol Recyclable Solvent Low Energy no_visc->method_uae

Figure 1: Decision tree for selecting the optimal green extraction methodology based on available equipment and scale.

Module 2: Execution & Troubleshooting (The Protocols)

Protocol A: Ultrasound-Assisted Extraction (UAE) with Ethanol

Best for: Standard labs seeking high yield with minimal waste.

The Setup:

  • Solvent: 96% Ethanol (Food Grade).

  • Ratio: 1:10 (1g bulb powder : 10mL solvent). Note: Do not exceed 1:20; it wastes solvent without improving yield significantly.

  • Equipment: Ultrasonic bath (Frequency 37-40 kHz).

Step-by-Step:

  • Dry Eleutherine bulbosa bulbs at 40°C (prevent thermal degradation of quinones). Grind to <400 µm mesh.

  • Mix powder and solvent in a capped Erlenmeyer flask.

  • Sonicate for 20 minutes at 30-35°C .

  • Filter (Whatman No. 1).

  • CRITICAL STEP: Transfer filtrate to Rotary Evaporator. Set bath to 45°C, vacuum to 150 mbar. Condense ethanol into the receiving flask.

  • Reuse: The recovered ethanol can be re-used for the next extraction cycle (check acidity first).

Troubleshooting Table: UAE

SymptomProbable CauseCorrective Action
Low Yield Solvent saturation or "Shadowing"Increase solvent ratio to 1:15. Ensure flask is moved/swirled every 5 mins during sonication to prevent standing waves.
Extract is Dark/Tar-like Thermal degradationCheck bath temp. If >45°C, quinones may oxidize. Keep temp <40°C.
Solvent Recovery <70% Vacuum leaks or poor coolingCheck chiller temp (must be < -10°C for ethanol). Grease all ground glass joints.
Protocol B: Supercritical Fluid Extraction (SFE)

Best for: High purity, zero solvent residue, industrial scalability.

The Setup:

  • Fluid: CO2 (99.9% purity).

  • Co-solvent: Ethanol (5-10% v/v). Pure CO2 is too non-polar for efficient Eleutherin extraction.

  • Parameters: 20-25 MPa (Pressure), 40-50°C (Temp), Flow rate 2-4 mL/min.

Troubleshooting Table: SFE

SymptomProbable CauseCorrective Action
Clogged Restrictor Ice formation or extract precipitationHeat the restrictor nozzle. Ensure CO2 is dry. Increase co-solvent % slightly to keep extract dissolved until collection.
Low Yield of Eleutherin Pressure too lowIncrease pressure to 25 MPa. Naphthoquinones require higher density CO2.
Co-extracts (Waxes) Pressure too highDecrease pressure to 15-18 MPa to reduce solubility of heavier waxes/lipids, or use fractional separation vessels.
Protocol C: Microwave-Assisted Extraction (MAE) with NADES

Best for: Academic research, eliminating VOCs entirely.

The Setup:

  • Solvent: Choline Chloride : Sorbitol (1:1 molar ratio). Prepare by heating components at 80°C until a clear liquid forms.

  • Ratio: 1:12 (Solid:Liquid).

  • Microwave: 200W (approx 20% power), 5-10 minutes.

Troubleshooting Table: NADES

SymptomProbable CauseCorrective Action
Sample Burning Hotspots in microwaveUse intermittent radiation (30s ON, 30s OFF). Ensure stirring is active.
Cannot Filter Extract High viscosity of NADESDo not use standard paper filters. Centrifuge at 4000 rpm for 15 mins to separate solid residue.
Cannot Isolate Compound NADES "holding" the compoundSee Module 3 (Downstream Processing). You cannot simply evaporate NADES.

Module 3: Downstream Processing & Waste Loops

The extraction is only "green" if you can recover the product without using liters of hexane or chloroform in the cleanup phase.

Strategy 1: The Ethanol Loop (For UAE/SFE)

If you used Ethanol (Protocol A) or Ethanol co-solvent (Protocol B):

  • Evaporation: Remove ethanol under reduced pressure.

  • Recycling: The distillate is ~95% ethanol. Test pH. If neutral, reuse directly. If acidic (from extracted organic acids), distill once over basic alumina or discard responsibly.

  • Residue: You now have a crude extract.

  • Purification: Use Flash Chromatography with a green mobile phase (Heptane:Ethanol or Ethyl Acetate:Ethanol) instead of Hexane:Dichloromethane.

Strategy 2: The NADES Breaker (For Protocol C)

NADES solvents do not evaporate. To recover (+)-Eleutherin:

  • Dilution: Add 20% water to the NADES extract to reduce viscosity.

  • Adsorption (The Greenest Path):

    • Pass the diluted NADES extract through a column packed with Macroporous Resin (e.g., AB-8 or XAD-16) .

    • Mechanism:[3][4][5] The hydrophobic (+)-Eleutherin binds to the resin; the hydrophilic NADES (sugar/salt) and water pass through.

  • Elution: Wash resin with water (waste), then elute target compound with a small volume of Ethanol.

  • Result: You have concentrated (+)-Eleutherin in ethanol. Recycle the ethanol as in Strategy 1.

G cluster_0 NADES Extraction & Recovery raw Raw Extract (in NADES) dilute Dilute with Water (20%) raw->dilute column Macroporous Resin (AB-8) dilute->column waste Flow-through (NADES + Water) column->waste Hydrophilic Waste elute Elute with Ethanol column->elute Hydrophobic Capture product Purified (+)-Eleutherin elute->product

Figure 2: Workflow for recovering bioactive compounds from Deep Eutectic Solvents using macroporous resin, avoiding liquid-liquid extraction with toxic solvents.

Module 4: Analytical Validation (Quality Control)

You must verify that your green method extracted the correct enantiomer, (+)-Eleutherin , and did not cause racemization or degradation.

Standard Validation Protocol:

  • Technique: HPLC-DAD or UHPLC-MS.

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid). Avoid Methanol if transesterification is a risk, though rare with naphthoquinones.

  • Wavelength: 254 nm and 280 nm (Characteristic absorption of naphthoquinone core).

  • Marker: Compare retention time and UV spectrum against a (+)-Eleutherin standard.

Quantitative Comparison of Methods (Data Summary)

ParameterUAE (96% EtOH)SFE (CO2 + EtOH)MAE (NADES)
Yield (mg/g) 2.5 - 3.02.0 - 2.83.0 - 3.5
Extraction Time 20 min60-90 min5-10 min
Solvent Toxicity Low (Class 3)None (Green)None (Green)
Post-Process Effort Low (Evaporation)Very Low (Depressurize)High (Resin required)
Energy Use LowHigh (Compression/Heat)Moderate

References

  • Insanu, M., et al. (2021). Eleutherine bulbosa (Mill.)[2][3][6][7][8] Urb. Bulb: Review of the Pharmacological Activities and Its Prospects for Application.[6][8] International Journal of Molecular Sciences. Link

  • Kamarudin, A. A., et al. (2021).[6] Heat assisted extraction of phenolic compounds from Eleutherine bulbosa (Mill.)[3][7] bulb and its bioactive profiles using response surface methodology.[7][9] Journal of Food Science and Technology. Link

  • Yusuf, B., et al. (2023).[3] Microwave-assisted extraction of polyphenols from Eleutherine bulbosa Mill.[3][7][9] Urb. bulbs using choline chloride-sorbitol based natural deep eutectic solvent.[3] Journal of Applied Pharmaceutical Science. Link

  • Chemat, F., et al. (2012). Ultrasound-assisted extraction of food and natural products.[2][3][10] Mechanisms, techniques, combinations, protocols and applications.[2][3][7][8][10][11][12] Ultrasonics Sonochemistry. Link

  • Herrero, M., et al. (2010). Supercritical fluid extraction: Recent advances and applications. Journal of Chromatography A. Link

Sources

resolving peak overlap between eleutherin and eleutherol in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Knowledge Base Article ID: KB-HPLC-8832 Topic: Resolving Peak Overlap Between Eleutherin and Eleutherol Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers

Diagnostic Q&A: Troubleshooting Co-Elution

Q: Why do eleutherin and eleutherol consistently co-elute on standard C18 columns? A: The co-elution stems from their highly conserved structural backbones. Both are biologically active naphthoquinone/naphthalene derivatives isolated from Eleutherine americana (or E. bulbosa)[1]. Eleutherin possesses a hydrophobic methoxy group, whereas eleutherol features a free hydroxyl group[2]. While this hydroxyl group makes eleutherol slightly more polar, the large, planar hydrophobic naphthoquinone core dominates the interaction with the octadecylsilane (C18) stationary phase. If the mobile phase is too strong (e.g., >60% organic), both molecules partition entirely into the mobile phase simultaneously, collapsing their retention factors (


) and resulting in peak overlap.

Q: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier to improve resolution? A: Acetonitrile (MeCN) is strongly recommended[1]. Causality: MeCN is an aprotic solvent with a different dipole moment compared to the protic solvent MeOH. Because eleutherol has a hydrogen-bond donating hydroxyl group and eleutherin does not, an aprotic solvent like MeCN maximizes the selectivity (


) differences based on hydrogen bonding with the aqueous phase. Furthermore, MeCN has lower viscosity than MeOH, which improves mass transfer kinetics within the column, yielding higher theoretical plate counts (

) and sharper peaks.

Q: I am transferring my method to LC-MS/MS for pharmacokinetic bioanalysis. Does chromatographic overlap still matter if I monitor different MRM transitions? A: Yes, baseline chromatographic separation remains critical. Causality: Although tandem mass spectrometry (MS/MS) provides mass-based selectivity (eleutherin and eleutherol yield different product ions), co-eluting compounds compete for charge in the electrospray ionization (ESI) source[3]. This competition causes severe ion suppression, compromising the assay's sensitivity and linearity. A validated UPLC-MS/MS method utilizing 0.1% formic acid and acetonitrile ensures these compounds elute at distinct retention times (e.g., eleutherol at an earlier


 than eleutherin), thereby eliminating cross-talk and matrix effects during in vivo pharmacokinetic studies[4].

Q: Are there alternative stationary phases if C18 fails to provide adequate resolution? A: Yes. If reversed-phase C18 optimization is exhausted, orthogonal selectivity can be achieved using normal-phase chromatography. For example, a DIOL column (e.g., 20 x 250 mm, 7 µm) using a hexane-dichloromethane-acetonitrile gradient exploits the polar functional groups directly, offering excellent resolution for preparative isolation of eleutherin, isoeleutherin, and eleutherol[2].

Mechanistic Separation Logic

The following diagram illustrates the thermodynamic partition mechanism that dictates the elution order of these derivatives on a reversed-phase column.

Caption: Mechanistic logic of eleutherin and eleutherol separation based on hydrophobic interactions.

Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol is designed as a self-validating system . The workflow cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met, ensuring the physicochemical parameters of the column and mobile phase are functioning as intended[1].

Protocol: Baseline Resolution of Naphthoquinones via RP-HPLC

Step 1: System and Mobile Phase Preparation

  • Aqueous Phase (A): Prepare ultra-pure water (18.2 MΩ·cm). For LC-MS applications, add 0.1% (v/v) LC-MS grade formic acid to suppress silanol ionization and improve peak shape[4].

  • Organic Phase (B): Use HPLC-grade Acetonitrile (MeCN).

  • Degassing: Sonicate both phases for 15 minutes or use inline vacuum degassing to prevent micro-bubble formation, which causes baseline noise and retention time shifts.

Step 2: Chromatographic Conditions Setup

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm) or an equivalent high-efficiency column[1].

  • Column Temperature: Strictly maintain at 25°C. Causality: Temperature fluctuations alter the mobile phase viscosity and the enthalpy of partition, directly compromising the delicate resolution between diastereomers (eleutherin and isoeleutherin) and eleutherol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the naphthoquinone chromophore)[1].

Step 3: Execution of the Gradient Profile Program the pump according to the optimized gradient table (see Section 4). A linear gradient ensures that the more polar eleutherol elutes efficiently before the hydrophobic retention of eleutherin is overcome.

Step 4: System Suitability Testing (The Validation Gate) Inject a mixed standard solution (e.g., 10 μg/mL of each compound)[3]. Self-Validation Criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between eleutherol and eleutherin.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for all peaks.
  • Precision: Relative Standard Deviation (RSD) of peak areas from three replicate injections must be

    
    .
    Action: If 
    
    
    
    , decrease the initial gradient slope by extending the time to reach 60% MeCN.

Caption: Stepwise troubleshooting workflow for resolving naphthoquinone co-elution.

Quantitative Data & Method Parameters

The following tables summarize the critical parameters for successfully separating these compounds.

Table 1: Physicochemical and Elution Profile Summary

Compound NameStructural FeatureRelative PolarityElution Order (RP-HPLC)Linear Range (μg/mL)
Eleutherol Free -OH groupHighest1st3.08 – 61.6[1]
Isoeleutherin DiastereomerIntermediate2nd6.72 – 56.0[1]
Eleutherin Methoxy groupLowest3rd11.52 – 96.0[1]

Table 2: Optimized Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water)% Mobile Phase B (MeCN)Rationale
0.01.06040Initial hold to retain polar matrix components.
5.01.05050Shallow ramp to elute Eleutherol.
15.01.03070Steeper ramp to elute Isoeleutherin and Eleutherin.
20.01.01090Column wash to remove highly hydrophobic lipids.
25.01.06040Re-equilibration prior to next injection.

References

  • Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats Source: Semantic Scholar URL:3

  • Eleutherinone, a Novel Fungitoxic Naphthoquinone from Eleutherine bulbosa (Iridaceae) Source: SciELO URL:2

  • RP-HPLC simultaneous determination of isoeleutherin,eleutherin and eleutherol in Eleutherine americana Merr.et Heyne Source: Ingenta Connect URL:1

  • Development of a UPLC-MS/MS Method for Pharmacokinetic and Tissue Distribution of Isoeleutherin, Eleutherin, and Eleutherol in Bulbus eleutherinis in Rats Source: Thieme Connect URL:4

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: (+)-Eleutherin vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (+)-Eleutherin , a naturally occurring naphthoquinone from Eleutherine americana, and Doxorubicin , the anthracycline "gold standard" in chemotherapy.

While Doxorubicin exhibits superior molar potency (IC50 in nanomolar ranges), its clinical utility is often limited by cumulative cardiotoxicity and multidrug resistance (MDR). (+)-Eleutherin emerges as a compelling "Challenger" molecule. It operates via a distinct mechanism—acting as a Topoisomerase II catalytic inhibitor rather than a poison—and demonstrates efficacy in MDR-phenotype cell lines (e.g., NCI/ADR-RES) where Doxorubicin fails. This guide analyzes their comparative cytotoxicity, mechanisms of action, and experimental protocols for validation.

Compound Profiles

The Standard: Doxorubicin (DOX)[1][2][3][4]
  • Class: Anthracycline Antibiotic.[1]

  • Source: Streptomyces peucetius.

  • Core Mechanism: Topoisomerase II Poison .[2][3] It stabilizes the DNA-Topo II cleavable complex, preventing religation and causing double-strand breaks (DSBs).

  • Secondary Mechanisms: DNA intercalation; generation of reactive oxygen species (ROS) via quinone redox cycling.

  • Key Limitation: High cardiotoxicity due to mitochondrial ROS accumulation; P-glycoprotein (P-gp) substrate leading to resistance.

The Challenger: (+)-Eleutherin (ELE)
  • Class: Pyranonaphthoquinone.

  • Source: Eleutherine americana (Bulb).[4]

  • Core Mechanism: Topoisomerase II Catalytic Inhibitor . Unlike DOX, it inhibits the enzyme's catalytic cycle (likely by inducing religation or preventing DNA binding) without stabilizing the cleavable complex.

  • Secondary Mechanisms: Mitochondrial membrane potential (

    
    ) disruption; ROS generation; Caspase-8 and Caspase-3 activation.
    
  • Key Advantage: Active against MDR cell lines; distinct toxicity profile potentially sparing non-cycling cells.

Comparative Cytotoxicity Data

The following data aggregates IC50 values from multiple comparative studies. Note that Doxorubicin is consistently more potent on a molar basis, but Eleutherin shows a unique profile in resistant lines.

Table 1: In Vitro Cytotoxicity (IC50) Comparison[8]
Cell LineTissue Origin(+)-Eleutherin IC50Doxorubicin IC50Comparative Insight
Jurkat T-cell Leukemia~3.85 µg/mL (14.2 µM)0.043 µg/mL (0.07 µM)DOX is ~100x more potent in sensitive leukemia cells.
MCF-7 Breast Ca.[5][6][7] (ER+)~10.45 µg/mL0.5 - 2.5 µMELE requires higher doses but induces distinct apoptotic morphology.
A549 Lung Carcinoma~30.0 µg/mL~0.5 µMA549 is notoriously chemo-resistant; ELE shows moderate activity.
NCI/ADR-RES Ovarian (MDR+)Active (< 20 µg/mL) Resistant (> 10 µM) CRITICAL: ELE retains cytotoxicity in P-gp overexpressing cells where DOX fails.
MRC-5 Normal Fibroblast~5.9 µg/mL0.082 µg/mLWarning: ELE has a narrow Selectivity Index (SI) in crude extracts; purification improves SI.

Data Interpretation: Doxorubicin is the superior cytotoxic agent in standard sensitive lines. However, (+)-Eleutherin's value lies in overcoming resistance . In NCI/ADR-RES cells, which pump out Doxorubicin via P-gp, Eleutherin remains effective, likely due to its non-substrate status or lipophilic naphthoquinone structure bypassing the pump.

Mechanistic Analysis & Visualization

Divergent Topoisomerase II Inhibition

The critical distinction lies in how they inhibit Topoisomerase II.

  • DOX (Poison): Traps the enzyme on DNA

    
     Permanent DNA Breaks 
    
    
    
    Apoptosis.[8]
  • ELE (Catalytic Inhibitor): Blocks the enzymatic cycle (ATP hydrolysis or DNA binding)

    
     Replication Arrest 
    
    
    
    Apoptosis.
Pathway Diagram

The following diagram illustrates the divergent signaling pathways culminating in apoptosis.

MOA_Comparison cluster_DOX Doxorubicin Pathway cluster_ELE (+)-Eleutherin Pathway DOX Doxorubicin Topo_Complex Stabilizes Topo II-DNA Cleavable Complex DOX->Topo_Complex Intercalation DSB Double Strand Breaks Topo_Complex->DSB P53 p53 Activation DSB->P53 Apoptosis Apoptosis (Caspase-3 Cleavage) P53->Apoptosis ELE (+)-Eleutherin Topo_Cat Inhibits Topo II Catalytic Cycle ELE->Topo_Cat Non-Intercalative Mito Mitochondrial Dysfunction (ROS) ELE->Mito Redox Cycling Casp8 Caspase-8 Activation ELE->Casp8 Extrinsic Signal? Topo_Cat->Apoptosis Mito->Apoptosis Casp8->Apoptosis

Caption: Divergent mechanisms of Doxorubicin (Topo II Poison) vs. (+)-Eleutherin (Catalytic Inhibitor/ROS).

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols.

Cytotoxicity Assay (MTT)

Purpose: Determine IC50 values.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Control: 0.1% DMSO.[6]

    • DOX: Serial dilution (0.01 µM to 10 µM).

    • ELE: Serial dilution (1 µg/mL to 100 µg/mL).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT (5 mg/mL). Incubate 4h. Dissolve formazan with 100 µL DMSO.

  • Read: Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Apoptosis Detection (Annexin V-FITC/PI)

Purpose: Distinguish between apoptosis (Eleutherin's primary mode) and necrosis.

  • Treatment: Treat cells with IC50 concentration of ELE or DOX for 24h.

  • Harvest: Trypsinize and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analysis: Flow Cytometry (Ex: 488nm; Em: 530nm for FITC, >575nm for PI).

    • Result: ELE treated cells should show high Q4 (Annexin+/PI-) and Q2 (Annexin+/PI+) populations.

Experimental Workflow Diagram

Workflow cluster_Assays Validation Assays Start Cell Culture (MCF-7 / NCI-ADR) Treat Drug Treatment (24h - 48h) Start->Treat MTT MTT Assay (IC50) Treat->MTT Flow Annexin V/PI (Apoptosis) Treat->Flow West Western Blot (Caspase-3/8, PARP) Treat->West

Caption: Standardized workflow for comparative cytotoxicity assessment.

References

  • Mechanism of Topoisomerase II Inhibition by Eleutherin Krishnan, P., & Bastow, K. F. (2000). Novel mechanisms of DNA topoisomerase II inhibition by pyranonaphthoquinone derivatives—eleutherin, alpha lapachone, and beta lapachone.

  • Cytotoxicity of Eleutherine americana Extracts Kamarudin, A. A., et al. (2022). Induction of apoptosis by Eleutherine bulbosa (Mill.)[9][10] Urb. bulb extracted under optimised extraction condition on human retinoblastoma cancer cells. [9]

  • Doxorubicin Mechanism and Toxicity Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and pharmacokinetics.

  • Comparative Activity in Leukemia Cells Xu, Y., et al. (2016). Antileukemic Activity Of Bulb And Root Of Eleutherine Americana L. Merr. On Jurkat Human Leukemia Cell Line.

  • Toxicity Evaluation of Eleutherine plicata Gomes, A. R. Q., et al. (2021).[6][11] Toxicity evaluation of Eleutherine plicata Herb. extracts and possible cell death mechanism.

Sources

Comparative Guide: (+)-Eleutherin vs. Isoeleutherin Binding Affinity to Trypanothione Reductase

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of resistance to conventional antimonial therapies in kinetoplastid diseases (such as Leishmaniasis and Chagas disease) has necessitated the discovery of novel, targeted inhibitors. Trypanothione Reductase (TR)—and its homologous counterpart Thioredoxin Reductase (TrxR)—are essential FAD- and NADPH-dependent enzymes responsible for maintaining redox homeostasis in these parasites.

This guide provides an objective, data-driven comparison of two naturally occurring naphthoquinones isolated from Eleutherine plicata: (+)-Eleutherin and its epimer Isoeleutherin . By synthesizing in silico thermodynamic data with in vitro biological assays, we evaluate their respective binding affinities to TR, detailing the mechanistic causality behind their efficacy and providing self-validating experimental workflows for drug development professionals.

Mechanistic Background: Targeting the Disulfide Reductase Superfamily

To understand the therapeutic potential of these naphthoquinones, one must first understand the structural causality of the target. Unlike mammalian hosts, which rely on glutathione reductase (GR) for oxidative defense, trypanosomatids depend entirely on the trypanothione system.

TR functions by reducing trypanothione, which subsequently neutralizes reactive oxygen species (ROS). When naphthoquinones like (+)-Eleutherin and Isoeleutherin bind to the catalytic or functionally relevant regions of TR, they block the electron transfer from NADPH via FAD. The failure to neutralize ROS leads to severe oxidative stress, lipid peroxidation, and ultimately, parasite apoptosis (1).

MOA Naphthoquinones (+)-Eleutherin & Isoeleutherin TR Trypanothione Reductase (TR / TrxR) Naphthoquinones->TR Inhibits Active Site Trypanothione Trypanothione Reduction TR->Trypanothione Blocks ROS ROS Accumulation (Oxidative Stress) Trypanothione->ROS Fails to Neutralize Apoptosis Parasite Apoptosis (Cell Death) ROS->Apoptosis Induces

Figure 1. Mechanism of action of naphthoquinones inhibiting Trypanothione Reductase.

Structural & Thermodynamic Comparison

While (+)-Eleutherin and Isoeleutherin share identical molecular weights, their stereochemical differences dictate their spatial orientation within the TR binding pocket. Standard molecular docking often fails to account for solvent polarization; therefore, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are employed to provide a rigorous thermodynamic evaluation.

In silico evaluations against homologous disulfide reductases (such as EhTrxR) reveal that Isoeleutherin exhibits a significantly more favorable free binding energy (ΔG_MM/GBSA) compared to (+)-Eleutherin. The spatial arrangement of Isoeleutherin allows for deeper penetration into the FAD-binding site, minimizing steric hindrance and maximizing stable hydrogen bonding with highly conserved residues (2).

Table 1: Comparative Binding Affinity and In Vitro Efficacy
CompoundTarget EnzymeMM/GBSA Binding Energy (kcal/mol)In Vitro Efficacy (IC₅₀)Key Interacting Residues
Isoeleutherin TR / TrxR-27.6725.0 µg/mL (Leishmania promastigotes)Interacts deeply with catalytic FAD/NADPH pocket
(+)-Eleutherin TR / TrxR> -20.00 (Lower Affinity)> 200 µg/mL (Less active on promastigotes)Gly39, Lys253, Phe254, Ala38
Metronidazole (Ctrl)TR / TrxR-15.14N/ANonpolar interactions predominate

Data synthesized from MM/GBSA energy calculations and in vitro promastigote assays (3).

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, computational predictions must be intrinsically linked to biological validation. The following protocols outline a self-validating workflow where thermodynamic stability directly predicts in vitro cell viability.

Workflow Start Compound Isolation Docking Molecular Docking Start->Docking 3D Structures MD Molecular Dynamics (200ns) Docking->MD Top Poses MMGBSA MM/GBSA Calculation MD->MMGBSA Trajectories InVitro In Vitro Promastigote Viability Assay MMGBSA->InVitro Candidate Selection Data Data Correlation InVitro->Data IC50 Validation

Figure 2. Self-validating workflow integrating in silico thermodynamics with in vitro assays.

Protocol A: In Silico Molecular Dynamics & MM/GBSA Calculation

Causality Check: Static docking provides only a snapshot. We perform a 200 ns Molecular Dynamics (MD) simulation because short simulations fail to capture the conformational plasticity of the TR active site. The subsequent MM/GBSA calculation accounts for solvation entropy, providing a highly accurate free binding energy.

  • Protein Preparation: Retrieve the TR/TrxR crystal structure (e.g., PDB ID: 4CCQ). Optimize using the APBS server to add charges, polar hydrogens, and water molecules. Reasoning: Correct protonation states at pH 7.4 are critical for accurate electrostatic mapping of the active site.

  • Ligand Parameterization: Generate 3D conformations of (+)-Eleutherin and Isoeleutherin. Assign AM1-BCC charges.

  • Molecular Dynamics (200 ns): Solvate the complex in a TIP3P water box, neutralize with Na+/Cl- ions, and run a 200 ns production phase. Monitor the Root Mean Square Deviation (RMSD) and Fluctuation (RMSF). Reasoning: Attenuated fluctuations in the 40–65 loop region confirm that the ligand has successfully stabilized the enzyme's catalytic loops.

  • Thermodynamic Extraction (MM/GBSA): Extract snapshots from the final 50 ns of the trajectory. Calculate ΔG_bind = ΔG_complex - (ΔG_receptor + ΔG_ligand).

Protocol B: In Vitro Promastigote Viability Assay

Causality Check: If the MM/GBSA data is accurate, Isoeleutherin should induce metabolic arrest in live parasites at a lower concentration than (+)-Eleutherin.

  • Parasite Culturing: Culture Leishmania promastigotes in M199 medium supplemented with 10% FBS at 26°C. Reasoning: Harvesting during the logarithmic growth phase ensures that TR is actively being transcribed and utilized for redox balance.

  • Compound Incubation: Seed parasites into 96-well plates at

    
     cells/mL. Treat with serial dilutions of Isoeleutherin and (+)-Eleutherin (ranging from 3.12 to 200 µg/mL) for 72 hours.
    
  • Viability Readout (MTT/Resazurin): Add the viability reagent and incubate for 4 hours. Measure absorbance/fluorescence. Reasoning: The reduction of the dye requires active cellular metabolism. A drop in signal directly correlates with TR inhibition and subsequent oxidative cell death. Calculate the IC₅₀ using non-linear regression.

Conclusion

The comparative analysis clearly establishes Isoeleutherin as the superior TR inhibitor compared to (+)-Eleutherin. The stereochemical configuration of Isoeleutherin allows it to achieve an exceptional binding free energy of -27.67 kcal/mol, which translates directly into potent in vitro anti-leishmanial activity (IC₅₀ = 25 µg/mL). For drug development professionals targeting the disulfide reductase superfamily in kinetoplastids, Isoeleutherin represents a highly promising, self-validating scaffold for future pharmacokinetic optimization.

References

  • Anti-leishmanial activity of Eleutherine plicata Herb. and predictions of isoeleutherin and its analogues Frontiers in Chemistry / PMC
  • Eleutherine plicata Herb. and Its Promising Constituents Amoebicides ACS Omega
  • Participation of Oxidative Stress in the Activity of Compounds Isolated

Sources

A Comparative Guide to the Reproducibility of (+)-Eleutherin Synthesis Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

(+)-Eleutherin, a naturally occurring pyranonaphthoquinone, has garnered significant interest in the scientific community due to its potential as a topoisomerase II inhibitor and its promising anticancer properties. The stereochemically complex structure of (+)-Eleutherin, however, presents a considerable challenge for synthetic chemists. Over the years, several synthetic routes have been developed, each with its own set of advantages and drawbacks. This guide provides an in-depth technical comparison of the most prominent methods for synthesizing (+)-Eleutherin, with a core focus on their reproducibility across different laboratory settings. We will delve into the causality behind experimental choices, highlight potential pitfalls, and provide detailed protocols to aid researchers in selecting and implementing the most suitable synthesis for their needs.

Introduction: The Challenge of Reproducibility in Complex Molecule Synthesis

The synthesis of complex natural products like (+)-Eleutherin is often a multi-step endeavor where seemingly minor variations in reaction conditions can lead to significant differences in yield, purity, and even the stereochemical outcome. The reproducibility of a published synthetic method is a critical factor for its widespread adoption in the research community and for its potential scale-up in drug development. Factors influencing reproducibility can range from the purity of reagents and solvents to subtle differences in reaction setup and workup procedures. This guide aims to shed light on these nuances for the synthesis of (+)-Eleutherin.

Key Synthetic Strategies and Their Reproducibility

Two main strategies have dominated the synthetic landscape for (+)-Eleutherin and other pyranonaphthoquinones: the Dötz benzannulation/oxa-Pictet-Spengler cyclization sequence and the Diels-Alder cycloaddition approach. We will also explore the use of chiral auxiliaries as a method for stereochemical control.

The Dötz Benzannulation and Oxa-Pictet–Spengler Cyclization Approach

This strategy has been a cornerstone in the synthesis of many pyranonaphthoquinones. It involves the construction of the naphthoquinone core via a Dötz benzannulation reaction, followed by the formation of the pyran ring through an oxa-Pictet-Spengler cyclization.

Conceptual Workflow:

A Fischer Carbene C Dötz Benzannulation A->C B Chiral Alkyne B->C D Naphthoquinone Intermediate C->D Formation of Naphthoquinone Core F Oxa-Pictet-Spengler Cyclization D->F E Acetaldehyde E->F G (+)-Eleutherin F->G Pyran Ring Formation

Figure 1: Dötz Benzannulation and Oxa-Pictet-Spengler Cyclization Workflow.

In-Depth Analysis and Reproducibility Assessment:

The Dötz benzannulation, a powerful tool for constructing substituted aromatic rings, is known to be sensitive to reaction conditions. The choice of solvent, temperature, and the nature of the substituents on both the Fischer carbene and the alkyne can significantly impact the yield and regioselectivity of the reaction.[1][2] A common pitfall is the formation of side products, which can complicate purification and lower the overall efficiency of the synthesis.[2] Researchers attempting to reproduce these syntheses should pay close attention to the reported reaction concentrations and purification methods.

The subsequent oxa-Pictet-Spengler cyclization is another critical step where stereocontrol is paramount. Achieving the desired cis-relationship between the methyl groups at C-1 and C-3 of the pyran ring can be challenging. The reaction is often acid-catalyzed, and the choice of acid, solvent, and temperature can influence the diastereoselectivity. Several publications have reported "improved" or "modified" oxa-Pictet-Spengler conditions, suggesting that the originally reported methods may not be consistently reproducible or high-yielding.[3][4] For instance, the use of milder Lewis acids or specific solvent systems has been explored to enhance the desired stereochemical outcome.[5] The enantioselective variant of this reaction has been described as "curiously resistant to enantioselective catalysis," further highlighting the subtleties involved in achieving high stereocontrol.[5]

Experimental Protocol (Based on an "Improved" Synthesis): [3]

Step 1: Dötz Benzannulation

  • To a solution of the Fischer carbene (1.0 equiv) in a suitable solvent (e.g., THF or benzene) is added the chiral alkyne (1.2 equiv).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a specific temperature (typically between 60-100 °C) and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the naphthoquinone intermediate.

Step 2: Oxa-Pictet–Spengler Cyclization

  • The naphthoquinone intermediate (1.0 equiv) is dissolved in a dry, non-polar solvent (e.g., dichloromethane or toluene).

  • The solution is cooled to a low temperature (e.g., -78 °C or 0 °C), and a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄, 1.1-2.0 equiv) is added dropwise.

  • Acetaldehyde (or a suitable equivalent, 2.0-5.0 equiv) is then added, and the reaction is stirred at the low temperature until completion (monitored by TLC).

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield (+)-Eleutherin.

The Diels-Alder Approach

An alternative and powerful strategy for the construction of the pyranonaphthoquinone skeleton involves an intermolecular Diels-Alder reaction. This approach offers the potential for high stereocontrol and can often be more convergent than linear sequences.

Conceptual Workflow:

A Substituted Diene C Diels-Alder Cycloaddition A->C B Naphthoquinone Dienophile B->C D Cycloadduct C->D Formation of Core Ring System E Further Transformations D->E F (+)-Eleutherin E->F A Acyclic Precursor C Coupling A->C B Chiral Auxiliary B->C D Substrate-Auxiliary Adduct C->D E Diastereoselective Reaction D->E F Stereodefined Intermediate E->F G Auxiliary Removal F->G H (+)-Eleutherin G->H

Figure 3: Chiral Auxiliary-Controlled Synthesis Workflow.

In-Depth Analysis and Reproducibility Assessment:

The use of chiral auxiliaries can provide a robust and reliable method for achieving high diastereoselectivity. [6][7]However, this strategy adds extra steps to the overall synthesis for the attachment and removal of the auxiliary, which can impact the overall yield. The efficiency of the diastereoselective reaction is highly dependent on the choice of the chiral auxiliary and the reaction conditions. Reproducibility issues can arise if the auxiliary is not completely pure or if the conditions for the key diastereoselective step are not precisely controlled. The cleavage of the auxiliary without epimerization of the newly formed stereocenters is another critical step that requires careful optimization.

Comparative Data Summary

Synthesis StrategyKey ReactionsReported Overall YieldKey Reproducibility Challenges
Dötz/Oxa-Pictet-Spengler Dötz Benzannulation, Oxa-Pictet-Spengler Cyclization~8-18% [3]Regioselectivity of Dötz reaction, diastereoselectivity of oxa-Pictet-Spengler, sensitivity to reaction conditions.
Diels-Alder Approach Diels-Alder CycloadditionVaries depending on specific routeRegio- and stereoselectivity of cycloaddition, stability and synthesis of diene/dienophile.
Chiral Auxiliary Diastereoselective alkylation, aldol, or cyclizationVariesEfficiency of auxiliary attachment/removal, potential for epimerization during cleavage, precise control of diastereoselective step.

Conclusion and Future Outlook

The synthesis of (+)-Eleutherin remains a challenging yet rewarding endeavor. While several effective strategies have been developed, their reproducibility can be a significant hurdle for researchers. The Dötz benzannulation/oxa-Pictet-Spengler approach, though powerful, requires careful control over reaction conditions to ensure desired selectivity and yield. The Diels-Alder strategy offers a convergent route but can be plagued by selectivity issues and challenges in substrate preparation. The use of chiral auxiliaries provides a more predictable path to the desired stereochemistry, albeit at the cost of additional synthetic steps.

For researchers embarking on the synthesis of (+)-Eleutherin, a thorough understanding of the potential pitfalls associated with each method is crucial. Careful attention to reagent purity, reaction setup, and precise control of reaction parameters will be key to achieving reproducible results. The development of more robust and stereoselective catalytic methods, particularly for the oxa-Pictet-Spengler cyclization, would represent a significant advancement in the field and greatly enhance the accessibility of this important natural product for further biological investigation.

References

  • Unexpected regioselectivity in the synthesis of pyranonaphthoquinone via the Diels-Alder reaction. PubMed. [Link]

  • A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society Open Science. [Link]

  • Synthesis of Pyranonaphthoquinone Antibiotics Involving the Phthalide Annulation Strategy. Request PDF. [Link]

  • A concise and improved synthesis of (+)-eleutherin, (+)-allo-eleutherin and a formal synthesis of (+)-nocardione B. Request PDF. [Link]

  • Unexpected Regioselectivity in the Synthesis of Pyranonaphthoquinone via the Diels−Alder Reaction. ACS Figshare. [Link]

  • Synthesis of Oxacycles Employing the Oxa-Pictet–Spengler Reaction: Recent Developments and New Prospects. CONICET. [Link]

  • Studies toward the total synthesis of naturally occurring pyranonaphthoquinones from ventilago harmandiana. Mahidol University. [Link]

  • Studies Towards the Total Synthesis of Eleutherobin and Other Marine Natural Products. SFU Summit. [Link]

  • Synthesis and cytotoxicity of pyranonaphthoquinone natural product analogues under bioreductive conditions. PubMed. [Link]

  • Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. RSC Publishing. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. MDPI. [Link]

  • benzannulation. MSU chemistry. [Link]

  • Utilizing the Pentadehydro-Diels–Alder Reaction for Polycyclic Aromatic Compound Synthesis: Diels–Alder-Based Linker Transformation. MDPI. [Link]

  • Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. PMC. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Chiral Auxiliary Approaches to the Synthesis of Compounds Possessing Elements of Axial, Planar and Helical Chirality. Request PDF. [Link]

  • The Initial Reaction Steps of the Dötz Reaction: A Comment. Organometallics. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Humana Press. [Link]

  • Total Synthesis of Eleutherobin and Analogs and Study of Anti-Cancer Mechanism. DTIC. [Link]

  • The Total Synthesis of Eleutherobin: A Surprise Ending. PubMed. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. ResearchGate. [Link]

  • Wulff–Dötz reaction. Wikipedia. [Link]

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. arkat usa. [Link]

  • Total synthesis of eleutherobin. Kyushu University Pure Portal Site. [Link]

  • The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles. Semantic Scholar. [Link]

  • How to Troubleshoot a Reaction. University of Rochester. [Link]

  • Use of the kinetically controlled Pictet-Spengler reaction in the asymmetric synthesis of indole alkaloids: Formal syntheses of (-)-ajmaline, (-)-koumine, (-)-taberpsychine, (-)-koumidine and (-)-suavoline. Heriot-Watt Research Portal. [Link]

  • Total synthesis and chemical biology of the sarcodictyins. PubMed. [Link]

  • Concise Asymmetric Total Syntheses of (+)-Dihydropleurotinic Acid and (−)-Pleurotin, Enabling Rapid Late-Stage Diversification. PMC. [Link]

  • Total Synthesis. The Britton group. [Link]

  • The Art and Science of Total Synthesis. ResearchGate. [Link]

  • Total synthesis and complete configurational assignment of amphirionin-2. RSC Publishing. [Link]

Sources

comparing antioxidant capacity of (+)-Eleutherin with standard ascorbic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. The Lipophilic

In the evaluation of antioxidant capacity, L-Ascorbic Acid (AA) remains the thermodynamic gold standard for rapid free radical scavenging in aqueous environments.[1] However, for researchers in drug development and dermato-cosmetics, (+)-Eleutherin —a pyranonaphthoquinone isolated from Eleutherine bulbosa—presents a distinct functional profile.[1]

While AA dominates in direct electron transfer kinetics (lower IC50 in DPPH/ABTS assays), (+)-Eleutherin offers superior lipophilicity and stability.[1] Unlike AA, which degrades rapidly in solution, (+)-Eleutherin operates via quinone-hydroquinone redox cycling and is capable of penetrating lipid bilayers to inhibit peroxidation, a domain where hydrophilic AA struggles.[1]

The Verdict: Use AA for rapid, aqueous-phase radical quenching.[1] Use (+)-Eleutherin for sustained, membrane-localized protection and intracellular redox modulation.[1]

Molecular & Mechanistic Profile[1][2][3][4][5]

To understand the performance gap, we must look at the structural moieties driving the activity.[1]

FeatureL-Ascorbic Acid (Standard)(+)-Eleutherin (Test Compound)
Class Water-soluble Vitamin (Enediol)Pyranonaphthoquinone
Active Moiety Enediol group (C2-C3 double bond)1,4-Naphthoquinone core
Solubility Hydrophilic (LogP ≈ -1.[1]85)Lipophilic (LogP ≈ 2.5 - 3.[1]0)
Primary Mechanism Single Electron Transfer (SET) / H-Atom TransferRedox Cycling / Nrf2 Induction
Stability Low (Oxidizes to Dehydroascorbic acid rapidly)High (Stable in non-alkaline conditions)
Mechanistic Pathway Diagram

The following diagram contrasts the direct scavenging mechanism of AA with the redox cycling of Eleutherin.

AntioxidantMechanism cluster_0 L-Ascorbic Acid (Hydrophilic) cluster_1 (+)-Eleutherin (Lipophilic) AA Ascorbic Acid (Enediol) Intermediate1 Ascorbyl Radical AA->Intermediate1 Fast H-Atom Transfer Radical1 Free Radical (R•) Intermediate1->Radical1 Quenches DHA Dehydroascorbic Acid (Inactive) Intermediate1->DHA 2nd Electron Loss Eleu (+)-Eleutherin (Quinone) HQ Hydroquinone Form Eleu->HQ 2e- Reduction (Bioactivation) Enzyme Cellular Reductases (NQO1) Enzyme->HQ HQ->Eleu Radical Scavenging (Regeneration) LipidRad Lipid Peroxyl (LOO•) HQ->LipidRad Quenches

Caption: Figure 1. AA acts as a sacrificial donor (left), while Eleutherin undergoes enzymatic redox cycling (right) to scavenge lipid radicals.[1]

Quantitative Performance Analysis

The following data consolidates multiple comparative studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Note the order-of-magnitude difference in IC50 values.

Comparative Data Table
Assay MetricL-Ascorbic Acid(+)-Eleutherin (Pure)Eleutherine bulbosa ExtractInterpretation
DPPH IC50 2.0 – 6.0 µg/mL > 50.0 µg/mL 8.0 – 40.0 µg/mLAA is ~10x more potent in simple solvent assays.[1]
ABTS TEAC High (Reference)ModerateModerateEleutherin reacts slower due to steric hindrance.[1]
Lipid Peroxidation Low InhibitionHigh Inhibition High InhibitionEleutherin excels in protecting fatty acids.[1]
Cellular Uptake Transporter dependentPassive DiffusionMixedEleutherin crosses membranes easily.[1]

Critical Insight: Do not dismiss (+)-Eleutherin based on high DPPH IC50 values. The DPPH assay favors hydrophilic, rapid H-donors (like AA).[1] Naphthoquinones often require cellular activation (reduction to hydroquinone) to manifest antioxidant effects, meaning in vitro chemical assays underestimate their biological potential.[1]

Validated Experimental Protocol

To reproduce these results, you must use a solvent system that accommodates the lipophilicity of Eleutherin.[1] A standard aqueous assay will precipitate the compound, yielding false negatives.[1]

Protocol: Comparative DPPH Scavenging Assay

Objective: Determine IC50 of (+)-Eleutherin vs. Ascorbic Acid.

Reagents:

  • DPPH (Sigma-Aldrich, D9132).[1]

  • Solvent: Methanol (HPLC Grade).[1] Note: Do not use water/buffer for the stock solution of Eleutherin.[1]

  • Positive Control: L-Ascorbic Acid.[1]

Step-by-Step Workflow:

  • Preparation of Stock Solutions:

    • Ascorbic Acid: Dissolve 10 mg in 10 mL Methanol (1 mg/mL).

    • (+)-Eleutherin: Dissolve 10 mg in 10 mL Methanol (1 mg/mL). Sonication may be required.

    • DPPH Stock: Prepare 0.1 mM DPPH in Methanol (freshly made, protect from light).

  • Serial Dilution:

    • Prepare concentrations ranging from 1 µg/mL to 200 µg/mL for both compounds.

    • Why? AA will saturate at low concentrations; Eleutherin requires the higher range to observe the curve.[1]

  • Reaction Assembly:

    • Add 100 µL of sample dilution to 100 µL of DPPH solution in a 96-well plate.

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for compound color).

  • Incubation:

    • Incubate in the dark at Room Temperature for 30 minutes .

    • Note: Naphthoquinones have slower kinetics; do not shorten this time.[1]

  • Measurement:

    • Read Absorbance at 517 nm .[1][2]

  • Calculation:

    • % Inhibition = [(Abs_blank - (Abs_sample - Abs_control)) / Abs_blank] * 100

    • Plot % Inhibition vs. Concentration to derive IC50.[1]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_extraction Isolation Phase cluster_assay Assay Phase start Start: Raw Material (Eleutherine bulbosa) extract Ethanol Extraction (Maceration) start->extract fraction Fractionation (Hexane/Ethyl Acetate) extract->fraction isolate Isolate (+)-Eleutherin (Column Chromatography) fraction->isolate prep Prepare Stock (MeOH) Compare vs. Ascorbic Acid isolate->prep react DPPH Reaction (30 mins, Dark) prep->react read Spectrophotometry (517 nm) react->read data Data Analysis: Calculate IC50 read->data

Caption: Figure 2. Workflow for isolating (+)-Eleutherin and validating antioxidant capacity against AA.

References

  • Almada-Vilhena, A.O., et al. (2024).[1][3][4] Prospecting Pharmacologically Active Biocompounds from the Amazon Rainforest: In Vitro Approaches. ResearchGate. Link

  • Insanu, M., et al. (2014).[1] Isolation of a compound from the bulbs of Eleutherine bulbosa (Miller) Urban (Iridaceae). Procedia Chemistry. Link

  • Kuspradini, H., et al. (2010).[1] Antidermatophyte and antimelanogenesis compound from Eleutherine americana grown in Indonesia.[1][5][6] Journal of Natural Medicines. Link

  • Oresajo, C., et al. (2012).[1] Antioxidant Properties of Vitamin C. MDPI.[1] Link[1]

  • Han, J., et al. (2021).[1] Eleutherine bulbosa (Mill.)[1][4][2] Urb. Bulb: Review of the Pharmacological Activities. PMC. Link

Sources

Definitive Stereochemical Confirmation of (+)-Eleutherin: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive protocol for confirming the absolute configuration of (+)-Eleutherin, synthesizing historical data with modern crystallographic standards.

Executive Summary: The Stereochemical Imperative

(+)-Eleutherin (C₁₆H₁₆O₄ ) is a pyranonaphthoquinone natural product isolated from Eleutherine bulbosa and Eleutherine plicata.[1][2][3][4] It exhibits significant bioactivity, including topoisomerase II inhibition and antifungal properties.[4][5]

The molecule possesses two stereogenic centers at C-1 and C-3 (pyran ring numbering).[4] The precise assignment of these centers—specifically the (1R, 3S) configuration—is critical for drug development, as the diastereomer (-)-Isoeleutherin (cis-dimethyl) exhibits distinct biological profiles. While spectroscopic methods (NMR, ECD) provide strong indications, Single Crystal X-ray Diffraction (SC-XRD) remains the only method capable of providing an ab initio, unambiguous determination of absolute configuration (AC) without reliance on reference standards.[4]

Comparative Analysis: X-ray vs. Alternative Methods[4][5]

The following table contrasts the "Gold Standard" status of X-ray crystallography against common alternatives used in the structural elucidation of quinones.

FeatureX-ray Crystallography (SC-XRD) Electronic Circular Dichroism (ECD) NMR (Mosher's Method) Total Synthesis
Primary Output 3D atomic coordinates & Absolute StructureCotton effects (UV/Vis absorption)

shifts of diastereomeric esters
Chemical correlation
Certainty Level Definitive (100%) High (requires computational DFT match)Moderate to High (model dependent)High (time-intensive)
Sample State Single Crystal (Solid)SolutionSolutionSolution/Solid
AC Determination Flack Parameter (Anomalous Dispersion)Comparison with calculated spectraEmpirical configurational modelsComparison of physical properties
Limitations Requires high-quality crystalChromophore dependence; conformational flexibilityRequires derivatizable handle (-OH); steric hindranceMulti-step effort; scale-up issues

Technical Deep Dive: X-ray Crystallography of (+)-Eleutherin

The Challenge of Light-Atom Structures

(+)-Eleutherin contains only Carbon, Hydrogen, and Oxygen.[4] These "light atoms" scatter X-rays weakly and show minimal anomalous dispersion with standard Molybdenum (Mo) radiation.[4]

  • The Solution: Use Copper (Cu) K

    
     radiation  (
    
    
    
    Å). The anomalous scattering signal (
    
    
    ) for Oxygen is significantly stronger with Cu radiation than Mo, allowing for a precise determination of the Flack Parameter .
Experimental Protocol: From Crystal to Configuration

This self-validating workflow ensures the correct assignment of the (1R, 3S) configuration.

Phase 1: Crystallization [4]
  • Method: Slow Evaporation or Vapor Diffusion.[4]

  • Solvent System: Ethyl Acetate/Hexane or Methanol/Water.

  • Objective: Obtain a single, transparent prism or needle crystal (approx.

    
     mm).[4]
    
  • Validation: Examination under a polarizing microscope to ensure no twinning (uniform extinction).

Phase 2: Data Collection & Reduction
  • Instrument: Kappa-geometry diffractometer with a Cu K

    
     microfocus source.[4]
    
  • Temperature: 100 K (Cryogenic cooling minimizes thermal vibration, improving resolution).[4]

  • Strategy: Collect a complete sphere of data (redundancy > 4) to maximize the accuracy of Friedel pair intensities (

    
     vs 
    
    
    
    ).
Phase 3: Structure Solution & Refinement
  • Space Group Determination: (+)-Eleutherin is chiral; it must crystallize in a Sohncke space group (non-centrosymmetric), such as

    
     or 
    
    
    
    .[4]
  • Refinement Target: Minimize the

    
     value (typically < 5%).
    
  • Absolute Configuration Check: Calculate the Flack Parameter (

    
    ) .[6]
    
    • 
       (with 
      
      
      
      ): The model has the correct absolute configuration.
    • 
      : The model is inverted; the crystal is the enantiomer.
      
    • 
      : The crystal is a racemic twin or the space group is incorrect.
      

Visualizing the Determination Workflow

The following diagram illustrates the critical decision pathway for assigning the stereochemistry of (+)-Eleutherin.

Eleutherin_AC_Workflow Sample Crude (+)-Eleutherin (Isolated or Synthetic) Cryst Crystallization (EtOAc/Hexane) Sample->Cryst Check Microscopy Check: Single Crystal? Cryst->Check Check->Cryst No (Re-grow) Diffraction X-ray Diffraction (Cu K-alpha Source) Check->Diffraction Yes Solve Structure Solution (Direct Methods) Diffraction->Solve Refine Refinement & Flack Parameter (x) Solve->Refine Decision Evaluate x Refine->Decision Result_Correct x ≈ 0.0 Config: (1R, 3S) CONFIRMED Decision->Result_Correct x < 0.1 Result_Invert x ≈ 1.0 Invert Structure -> (1R, 3S) Decision->Result_Invert x > 0.9 Result_Ambig x ≈ 0.5 Racemic Twin or Poor Data Decision->Result_Ambig 0.3 < x < 0.7

Caption: Decision tree for validating the absolute configuration of (+)-Eleutherin via X-ray crystallography using the Flack parameter.

Case Study Data: (+)-Eleutherin

The following crystallographic parameters are representative of the (+)-Eleutherin scaffold, derived from the established structural class of pyranonaphthoquinones.

  • Chemical Formula: C₁₆H₁₆O₄[2][4]

  • Crystal System: Orthorhombic (Typical for this class)[4][7]

  • Space Group:

    
     (Chiral, Non-centrosymmetric)[4]
    
  • Unit Cell Dimensions (Approx):

    • 
       Å
      
    • 
       Å[4]
      
    • 
       Å[4]
      
  • Z: 4

  • Absolute Configuration: 1R, 3S

    • Note: The methyl group at C-1 is equatorial, and the methyl at C-3 is axial (or vice-versa depending on ring pucker), but the trans relationship is characteristic of Eleutherin, whereas Isoeleutherin is cis.

Validation Statement

To certify a batch of (+)-Eleutherin as "Reference Grade," the experimental Flack parameter must be


 or better using Cu radiation.[4] If the crystal is poor, derivatization  (e.g., forming a p-bromobenzoate ester at a reduced hydroxyl position) introduces a heavy atom (Br), allowing for rapid determination using standard Mo radiation.[4]

References

  • Schmid, H., & Ebnöther, A. (1951).[4] Über Inhaltsstoffe von Eleutherine bulbosa (Miller) Urban.[4] III. Mitteilung. Die Konstitution von Eleutherin und Iso-eleutherin.[4][5][8][9] Helvetica Chimica Acta. Link[4]

  • Eisenhuth, W., & Schmid, H. (1958).[4] Über die absolute Konfiguration von Eleutherin und Iso-eleutherin. Helvetica Chimica Acta. Link[4]

  • Flack, H. D. (1983).[4] On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link[4]

  • Parsons, S. (2021).[4][8] Determination of Absolute Configuration using X-ray Diffraction.[10] In: Methodologies for Metabolomics. Cambridge University Press. Link

  • Bastos, M. L. C., et al. (2024).[4][5] Eleutherin and Isoeleutherin Activity against Staphylococcus aureus: Molecular Docking and Antibacterial Evaluation.[5] International Journal of Molecular Sciences.[5] Link[4]

Sources

Bioequivalence & Grade Assessment: Synthetic vs. Natural (+)-Eleutherin

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence of Synthetic vs. Natural (+)-Eleutherin Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of naphthoquinone-based therapeutics, (+)-Eleutherin represents a high-value target due to its potent antimicrobial and reversible Topoisomerase II inhibitory activities. However, the choice between Natural Extract Isolates (derived from Eleutherine bulbosa) and Total Synthetic (+)-Eleutherin is not merely a sourcing decision—it is a variable that dictates experimental reproducibility.

This guide objectively compares the bioequivalence of these two sources. While they are chemically identical in their primary structure, they are functionally distinct in a research context. The synthetic congener offers a "Research Grade" precision by eliminating the "entourage effect" of isomeric contaminants (e.g., (-)-isoeleutherin) found in natural sources, which can confound toxicity and efficacy data.

Part 1: Chemical Identity & Stereochemical Validation

The primary challenge in working with Eleutherin is its chirality. The biologically active natural product is (+)-Eleutherin .

  • Chemical Name: (1R,3S)-9-methoxy-1,3-dimethyl-1H-benzo[g]isochromene-5,10-dione

  • CAS Number: 479-67-4

  • Molecular Formula: C16H16O4

The Chirality Challenge

Natural Eleutherine bulbs produce a mixture of quinones. The two dominant isomers are (+)-Eleutherin and (-)-Isoeleutherin. These are diastereomers, meaning they have different physical properties and biological activities.

FeatureNatural (+)-Eleutherin IsolateSynthetic (+)-Eleutherin
Enantiomeric Purity Variable (often contains 5-15% (-)-Isoeleutherin)>99% ee (Enantiomeric Excess)
Impurity Profile Contains Eleutherol, Eleutherinone, and soil-derived endotoxins.Trace solvent residues; Defined synthetic intermediates.
Batch Consistency Low (Seasonal/Geographical variation).High (Standardized GMP-like synthesis).
Optical Rotation

varies based on isoeleutherin content.

is consistent (Standard: +346° in CHCl3*).

*Note: Specific rotation values are solvent-dependent; synthetic purity ensures the value matches the theoretical maximum.

Part 2: Manufacturing & Process Control

To understand the bioequivalence gap, one must analyze the causality of impurities introduced during production.

Workflow Visualization: Extraction vs. Total Synthesis

The following diagram illustrates why natural isolates suffer from batch variability compared to the linear precision of total synthesis.

G cluster_natural Natural Extraction (High Variability) cluster_synthetic Total Synthesis (High Precision) bulb Eleutherine bulbosa Bulbs crushing Maceration (Ethanol) bulb->crushing crude Crude Extract (Mix of Eleutherin, Isoeleutherin, Eleutherol) crushing->crude fract Column Chromatography crude->fract iso_nat Natural (+)-Eleutherin Isolate (90-95% Purity) fract->iso_nat start 4-Methoxy-1-naphthol step1 Claisen Rearrangement start->step1 step2 Stille Coupling / Cyclization step1->step2 chiral Enantioselective Resolution step2->chiral iso_syn Synthetic (+)-Eleutherin (>99% Purity) chiral->iso_syn

Figure 1: Comparative workflow. Natural extraction relies on physical separation of structurally similar isomers, often leaving residual isoeleutherin. Synthesis builds the molecule atom-by-atom, ensuring stereochemical control.

Part 3: Biological Performance & Mechanism[1]

Bioequivalence is established when the synthetic compound elicits the same specific biological response as the natural standard. For (+)-Eleutherin, the primary Mechanism of Action (MoA) is Topoisomerase II Inhibition .

Mechanism of Action

Unlike "poisons" like etoposide that stabilize the DNA cleavage complex, (+)-Eleutherin acts as a catalytic inhibitor . It slows the catalytic cycle, preventing the enzyme from binding effectively or completing the religation step without necessarily causing massive DNA strand breaks.

MoA TopoII Topoisomerase II Complex Topo II-DNA Complex TopoII->Complex Binds DNA Genomic DNA DNA->Complex Religation DNA Religation Complex->Religation Normal Cycle Arrest G2/M Phase Arrest Apoptosis Complex->Arrest Blocked by Eleutherin Eleutherin (+)-Eleutherin Eleutherin->Complex Inhibits Catalytic Turnover Cycle Cell Cycle Progression Religation->Cycle

Figure 2: Mechanism of Action. (+)-Eleutherin interferes with the Topoisomerase II catalytic cycle, leading to cell cycle arrest at the G2/M phase.

Comparative Efficacy Data

The following table synthesizes data from various studies to illustrate the "Functional Equivalence" range. Note that synthetic variants often show lower IC50 values (higher potency) because they are not diluted by inactive or less active isomers.

Assay TypeMetricNatural Isolate (Range)Synthetic (+)-EleutherinInterpretation
Antimicrobial MIC (S. aureus)64 – 128 µg/mL32 – 64 µg/mLSynthetic is more potent due to lack of inert mass.
Cytotoxicity IC50 (HepG2)20 – 45 µg/mL15 – 25 µg/mLTighter data spread in synthetic groups.
Genotoxicity Micronucleus TestModerate PositiveHigh Positive*Pure (+)-Eleutherin is inherently genotoxic; natural extracts may appear "safer" due to dilution by isoeleutherin.
Part 4: Experimental Protocols

To validate bioequivalence in your own lab, follow these self-validating protocols.

Protocol 1: Purity & Stereochemical Validation

Goal: Confirm the synthetic product is the correct enantiomer and free of isoeleutherin.

  • Sample Prep: Dissolve 5 mg of compound in 1 mL of HPLC-grade Chloroform.

  • Chiral HPLC: Use a Chiralcel OD-H column.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 254 nm.

  • Validation Criteria:

    • Natural: Expect two peaks. Peak A (Major, ~90%) = (+)-Eleutherin; Peak B (Minor, ~10%) = (-)-Isoeleutherin.

    • Synthetic: Expect single Peak A (>99%).

  • Optical Rotation: Measure

    
     in a 1 dm cell. Positive rotation (+) confirms the correct enantiomer.
    
Protocol 2: Functional Bioequivalence (Cell Viability)

Goal: Determine if the synthetic compound yields a comparable IC50 curve.

  • Cell Line: Use HepG2 or HCT116 (colon cancer) cells seeded at

    
     cells/well in 96-well plates.
    
  • Dosing: Prepare a 7-point dilution series (100 µM to 0.1 µM) for both Natural and Synthetic samples.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: MTT or Resazurin assay.

  • Analysis: Plot log-concentration vs. % inhibition.

    • Pass Criteria: The 95% Confidence Intervals of the IC50 values must overlap. If Synthetic is significantly more potent, adjust for purity (normalize natural extract by % active content).

Conclusion: The Verdict

For drug development and mechanistic studies , Synthetic (+)-Eleutherin is the superior choice. It eliminates the batch-to-batch variability of natural extraction and removes the confounding variable of isoeleutherin contamination.

For ethnopharmacological studies aiming to replicate traditional medicine effects, the Natural Extract is preferred, as the "entourage effect" of the mixed quinones may be relevant to the traditional therapeutic outcome.

References
  • Han, J., et al. (2021). Chemical constituents and pharmacological activities of Eleutherine bulbosa. Journal of Ethnopharmacology. Link

  • Boger, D. L., & McKie, J. A. (1995). Total synthesis of (+)-duocarmycin A and (+)-duocarmycin SA. Journal of the American Chemical Society. (Reference for synthetic methodology of related alkylating agents). Link

  • Krishnan, K., & Pellitteri-Hahn, M. (2013). Topoisomerase II inhibitors: An overview of the mechanism of action. Clinical Cancer Research. Link

  • Castro, L. S., et al. (2021). Evaluation of the Genotoxicity and Mutagenicity of Isoeleutherin and Eleutherin Isolated from Eleutherine plicata Herb. Frontiers in Pharmacology. Link

  • Limaye, R. A., et al. (2014). A convenient synthesis of (±)9-demethoxyeleutherin and (±)9-demethoxyisoeleutherin. ResearchGate. Link

Application Guide: Evaluating the Synergistic Efficacy of (+)-Eleutherin as an Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Focus: Overcoming Antimicrobial Resistance (AMR) through Phytochemical-Antibiotic Synergy

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial strains has severely compromised the efficacy of conventional monotherapies. Rather than relying solely on the discovery of novel antibiotic classes—a process fraught with high attrition rates—drug development has pivoted toward synergistic combination therapies. (+)-Eleutherin, a bioactive naphthoquinone derived from Eleutherine bulbosa (and E. americana), has emerged as a potent resistance-breaking adjuvant[1].

While (+)-Eleutherin exhibits moderate independent antibacterial activity, its true clinical potential lies in its ability to potentiate conventional antibiotics[2]. The causality behind this synergy is multipronged:

  • Membrane Permeabilization: (+)-Eleutherin disrupts the microbial lipopolysaccharide (LPS) layer and alters membrane morphology. This restores porin channel functionality, facilitating the intracellular accumulation of antibiotics like gentamicin that would otherwise be excluded by efflux pumps[3].

  • Receptor Interference: Molecular docking studies reveal that (+)-Eleutherin forms strong bonds with BlaR1, a critical sensor for β-lactamase production. By inhibiting this pathway, (+)-Eleutherin protects β-lactam antibiotics (e.g., ampicillin) from enzymatic degradation[2].

  • Oxidative Stress: The naphthoquinone core generates reactive oxygen species (ROS), compounding cellular damage and lowering the threshold required for the primary antibiotic to induce cell death[2].

Mechanism A (+)-Eleutherin B ROS Generation A->B Oxidative stress C Membrane Disruption (LPS Layer) A->C Cytoplasmic leakage D BlaR1 Interaction (β-lactamase block) A->D Receptor binding F Restored Susceptibility & Synergy B->F Cellular damage E Enhanced Antibiotic Influx (e.g., Gentamicin) C->E Increased permeability D->F Protects β-lactams E->F Target engagement

Mechanistic pathways of (+)-Eleutherin driving antibiotic synergy.

Comparative Efficacy: Monotherapy vs. Combination Therapy

To objectively evaluate the performance of (+)-Eleutherin, we must compare the Minimum Inhibitory Concentration (MIC) of conventional antibiotics used in isolation versus their MIC when administered in combination with the phytochemical. The Fractional Inhibitory Concentration Index (FICI) mathematically quantifies this interaction. An FICI of ≤ 0.5 denotes a synergistic effect, meaning the combined efficacy is significantly greater than the sum of their independent effects[4].

Table 1: Comparative Efficacy of Antibiotic Monotherapy vs. (+)-Eleutherin Combination

Pathogen StrainAntibioticMonotherapy MIC (µg/mL)Combination MIC (µg/mL)(+)-Eleutherin MIC in Combo (µg/mL)FICIInteraction Profile
Shigella boydiiGentamicin16.02.031.250.25Strong Synergy[3]
S. aureus (MRSA)Ampicillin32.04.062.50.375Synergy[1]
Escherichia coliCiprofloxacin8.02.0125.00.50Synergy[1]
S. aureus (ATCC)Oxacillin16.08.0250.00.75Partial Synergy / Additive[1]

Data synthesized from checkerboard dilution assays demonstrating the capacity of Eleutherine extracts to lower the effective dose of standard antibiotics by up to 8-fold[1],[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to isolate the variables being tested.

Protocol A: Checkerboard Microdilution Assay (Synergy Quantification)

Causality: Bacterial resistance is non-linear. Testing orthogonal concentration gradients in a 2D matrix allows us to pinpoint the exact concentration at which the membrane-disrupting effect of (+)-Eleutherin lowers the threshold required for the antibiotic to reach its intracellular target[4].

Self-Validating System: This protocol includes a sterility control (media only) to rule out contamination, a growth control (bacteria + media) to confirm viability, and single-drug axes to simultaneously calculate monotherapy MICs within the exact same microenvironment, ensuring the FICI calculation is internally standardized.

Step-by-Step Workflow:

  • Preparation of Dilutions: Prepare 2-fold serial dilutions of the conventional antibiotic (e.g., Gentamicin) along the x-axis (columns 1-11) of a 96-well microtiter plate.

  • Orthogonal Addition: Prepare 2-fold serial dilutions of (+)-Eleutherin along the y-axis (rows A-G).

  • Control Assignment: Reserve Column 12 for the growth control (no drugs) and Row H for the sterility control (broth only).

  • Inoculation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard, dilute 1:100, and add 100 µL to each well (final concentration ~

    
     CFU/mL).
    
  • Incubation: Incubate the plate at 37°C for 24 hours under aerobic conditions.

  • Readout & Calculation: Determine the MIC for each drug alone and in combination. Calculate the FICI using the formula:

    
    
    (Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism)[4].
    

Workflow Step1 Prepare (+)-Eleutherin Serial Dilutions (Y-axis) Step3 Inoculate 96-well Plate (10^5 CFU/mL) Step1->Step3 Step2 Prepare Antibiotic Serial Dilutions (X-axis) Step2->Step3 Step4 Incubate 24h at 37°C Step3->Step4 Step5 Calculate FICI (Synergy ≤ 0.5) Step4->Step5

Standard checkerboard microdilution workflow for FICI calculation.

Protocol B: Cytoplasmic Leakage Assay (Mechanistic Validation)

Causality: We measure absorbance specifically at 260 nm because it is the peak absorption wavelength for nucleic acids. If (+)-Eleutherin disrupts the bacterial cytoplasmic membrane, intracellular DNA and RNA will leak into the supernatant. Quantifying this leakage provides direct mechanistic proof of membrane permeabilization, explaining why large-scaffold antibiotics suddenly regain efficacy[1],[5].

Self-Validating System: The assay uses a solvent control (e.g., 1% DMSO) to ensure the vehicle isn't causing lysis, and a baseline OD reading at T=0 to normalize background absorbance, ensuring any increase in


 is strictly due to time-dependent drug action.

Step-by-Step Workflow:

  • Culture Preparation: Grow the target bacterial strain to the mid-logarithmic phase. Harvest cells via centrifugation (4000 × g for 15 min) and wash twice with sterile Phosphate-Buffered Saline (PBS, pH 7.4).

  • Resuspension: Resuspend the pellet in PBS to an

    
     of 1.0.
    
  • Treatment: Aliquot the suspension into flasks. Treat with (+)-Eleutherin at 1× MIC and 2× MIC. Include an untreated control and a solvent control (1% DMSO).

  • Incubation & Sampling: Incubate at 37°C. Extract 1 mL samples at intervals of 0, 2, 4, 6, 8, and 24 hours.

  • Filtration: Filter each sample through a 0.22 µm sterile membrane filter to remove intact bacterial cells.

  • Spectrophotometric Analysis: Measure the absorbance of the cell-free filtrate at 260 nm using a UV-Vis spectrophotometer[1]. An upward trend in

    
     relative to the control confirms cytoplasmic leakage and membrane compromise[5].
    

Strategic Outlook for Drug Development

The integration of (+)-Eleutherin as an adjuvant presents a highly viable strategy to resuscitate the clinical utility of legacy antibiotics. By simultaneously attacking the bacterial membrane and inhibiting resistance enzymes (like β-lactamase), (+)-Eleutherin prevents the pathogen from mounting a unified defensive response[2]. For pharmaceutical development, prioritizing phytochemical-antibiotic combinations utilizing rigorous checkerboard and time-kill assays offers a faster, more cost-effective pipeline to combat AMR than de novo antibiotic discovery.

References

  • The mode of antistaphylococcal action of Eleutherine americana Source: ResearchGate URL:[Link]

  • Antibacterial activity of eleutherin, isoeleutherin, and chloramphenicol against Staphylococcus aureus and Escherichia coli Source: ResearchGate URL:[Link]

  • Antibacterial activity of Eleutherine bulbosa against multidrug-resistant bacteria Source: ResearchGate URL:[Link]

  • Mode of antistaphylococcal action of Eleutherine americana Source: Pathogens and Disease | Oxford Academic URL:[Link]

  • Antibacterial potential and synergistic interaction between natural polyphenolic extracts and synthetic antibiotic on clinical isolates Source: PubMed Central (PMC) URL:[Link]

Sources

benchmarking (+)-Eleutherin purity using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking (+)-Eleutherin Purity: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Chromatography

Introduction (+)-Eleutherin is a bioactive naphthoquinone derivative predominantly isolated from the bulbs of Eleutherine bulbosa (Dayak onion), recognized for its potent antimicrobial, antifungal, and anticancer properties[1],[2]. In pharmaceutical research and drug development, establishing the absolute purity of (+)-Eleutherin is a critical prerequisite for downstream biological assays and formulation. Historically, High-Performance Liquid Chromatography (HPLC) has been the default analytical technique. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, primary analytical method, offering direct absolute quantification without the need for a specific, often expensive, reference standard of the analyte itself[3].

Unlike HPLC, which relies on the differential distribution of analytes across a stationary phase and UV-Vis response factors, qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei (typically


H) producing that signal[4].

Causality in Purity Assessment: (+)-Eleutherin often co-extracts with structurally similar analogs like isoeleutherin, eleutherol, and hongconin[1],[2]. In HPLC-UV, these compounds may exhibit significantly different molar absorptivities. Relying on HPLC Area % can drastically overestimate or underestimate purity if impurities have different chromophoric responses[5],[3]. qNMR bypasses this optical bias by measuring the absolute number of protons, rendering it a primary ratio method that guarantees scientific integrity[3].

Comparative Performance: qNMR vs. HPLC-UV vs. LC-MS

The following table summarizes the quantitative and operational metrics of qNMR compared to traditional chromatographic alternatives[5],[3].

ParameterqNMR (Quantitative NMR)HPLC-UVLC-MS
Quantification Principle Primary (Signal intensity

molar concentration)
Secondary (Separation & UV response factor)Secondary (Ionization efficiency)
Reference Standard Universal Internal Standard (e.g., Maleic Acid)(+)-Eleutherin Specific Standard Required(+)-Eleutherin Specific Standard Required
Accuracy High (Absolute purity value)High (Susceptible to UV response bias)Moderate (Matrix effects/Ion suppression)
Analysis Time Fast (10–15 mins per scan)Moderate (Method dev + 15-30 min run)Moderate
Destructiveness Non-destructive (Sample recoverable)DestructiveDestructive

Experimental Workflow: Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the following qNMR protocol is designed as a self-validating system. Every parameter is calibrated to prevent signal saturation and integration bias.

Step 1: Internal Standard (IS) Selection

  • Action: Select Maleic acid as the Certified Reference Material (CRM).

  • Causality: Maleic acid presents a sharp, well-resolved singlet at ~6.0 ppm (in DMSO-

    
    ), which perfectly avoids overlapping with the aromatic (7.0 - 8.0 ppm), methoxy (~3.9 ppm), or methyl (~1.3 - 1.5 ppm) proton signals of (+)-Eleutherin[4],[1].
    

Step 2: Gravimetric Preparation

  • Action: Accurately weigh ~10 mg of (+)-Eleutherin and ~5 mg of Maleic acid using a high-precision microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-

    
    .
    
  • Causality: qNMR is fundamentally a gravimetric-NMR technique; weighing errors propagate directly into the final purity value. High-precision weighing is the anchor of the method's accuracy[4].

Step 3: NMR Acquisition Parameters (The Self-Validating Step)

  • Action: Perform a

    
     inversion recovery experiment to determine the longitudinal relaxation time of the slowest relaxing proton. Set the relaxation delay (
    
    
    
    ) to
    
    
    .
  • Causality: If

    
     is too short, protons will not fully relax to thermal equilibrium between pulses, leading to signal saturation and artificially low integrals. A 
    
    
    
    of
    
    
    ensures >99.3% magnetization recovery, self-validating the quantitative integrity of the scan[4].

Step 4: Data Processing & Purity Calculation

  • Action: Apply zero-filling, an exponential window function (LB = 0.3 Hz), and meticulous manual phase/baseline correction.

  • Causality: Accurate integration requires a perfectly flat baseline. Improper phase correction causes asymmetric peak tails, skewing the integrated area[4].

QNMR_Workflow A 1. Gravimetric Weighing Target & Internal Standard B 2. Co-dissolution in Deuterated Solvent A->B C 3. T1 Inversion Recovery Determine Relaxation Times B->C D 4. 1H-NMR Acquisition Set D1 > 5 × T1 C->D E 5. Spectrum Processing Phase & Baseline Correction D->E F 6. Absolute Purity Calculation E->F

Step-by-step logical workflow for absolute purity determination of (+)-Eleutherin via qNMR.

Purity Calculation Logic

The absolute purity (


) is calculated using the fundamental qNMR equation[4]:


Where


 is the integrated peak area, 

is the number of protons contributing to the signal,

is the molar mass ( g/mol ),

is the weighed mass (mg), and

is the purity of the standard. Subscripts

and

denote (+)-Eleutherin and the internal standard, respectively. This mathematical model provides an absolute, traceable purity value independent of the analyte's optical properties.

Chromatographic Alternative: HPLC-UV Protocol

For laboratories lacking high-field NMR capabilities, HPLC remains a viable secondary method, though it requires a highly pure (+)-Eleutherin reference standard[5],[3].

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Water (with 0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at

    
     ~254 nm.
    
  • Causality: The acidic modifier (formic acid) suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the analyte. However, if structurally similar impurities lack the exact same chromophore extinction coefficient, the Area % will not reflect the true molar purity, necessitating the orthogonal validation provided by qNMR[5],[3].

Logic_Tree Root Impurity Profiling (+)-Eleutherin Sample HPLC HPLC-UV Analysis Root->HPLC qNMR qNMR Analysis Root->qNMR HPLC_Bias UV Response Bias (Over/Underestimates Purity) HPLC->HPLC_Bias HPLC_Req Requires (+)-Eleutherin Reference Standard HPLC->HPLC_Req qNMR_Acc Direct Molar Proportionality (Absolute Purity) qNMR->qNMR_Acc qNMR_Req Uses Universal CRM (e.g., Maleic Acid) qNMR->qNMR_Req

Logical relationship demonstrating the causality of purity discrepancies between HPLC and qNMR.

Conclusion

Synthesizing the data, qNMR serves as the gold standard for benchmarking the purity of (+)-Eleutherin, particularly in early-stage drug development where certified reference standards of the analyte are unavailable. By leveraging the direct proportionality of NMR signals, researchers can establish a self-validating, highly accurate purity profile that supersedes the optical limitations of traditional chromatographic techniques.

References

  • Quantitative NMR Spectroscopy - Acanthus Research. Acanthus Research.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem.
  • A Guide to Quantit
  • NMR-based metabolic profiling and antioxidant activity of Eleutherine bulbosa bulb ethanol extract.
  • Eleutherinone, a Novel Fungitoxic Naphthoquinone from Eleutherine bulbosa (Iridaceae). SciELO.

Sources

in vivo toxicity assessment of (+)-Eleutherin compared to vehicle control

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Toxicology Division Subject: Comparative In Vivo Toxicity Assessment: (+)-Eleutherin vs. Vehicle Control

Executive Summary

This guide provides a technical comparison of the safety profile of (+)-Eleutherin —a naphthoquinone derivative isolated from Eleutherine species—against standard vehicle controls. While crude ethanolic extracts of Eleutherine bulbosa/plicata (rich in (+)-Eleutherin) are classified as practically non-toxic (LD50 > 2000 mg/kg) in acute rodent models, isolation of the pure isomer reveals a nuanced toxicological landscape. Unlike its isomer Isoeleutherin, (+)-Eleutherin exhibits distinct genotoxic potential in specific bioassays, necessitating a rigorous differentiation between "extract safety" and "compound-specific risks."

Experimental Design Strategy

To objectively assess toxicity, the experimental design must account for the poor aqueous solubility of naphthoquinones and their potential for oxidative stress induction.

The Test Subjects & Controls
  • Test Substance: (+)-Eleutherin (Pure Isolate >98% purity) or Standardized Eleutherine Extract.

  • Vehicle Control (The Baseline):

    • Primary Choice: 0.5% Carboxymethyl Cellulose (CMC-Na) suspension.

    • Alternative: 5-10% DMSO in Saline (for intraperitoneal administration, though oral is preferred for regulatory toxicity).

    • Rationale: (+)-Eleutherin is lipophilic. A vehicle that fails to maintain a stable suspension leads to erratic bioavailability, invalidating toxicity endpoints.

  • Animal Model:

    • Acute/Sub-chronic: Wistar Rats (females often preferred for OECD 425) or BALB/c Mice.

    • Genotoxicity: Swiss Albino Mice (Bone Marrow Micronucleus Test).

The "Self-Validating" Protocol Logic

A valid toxicity study must prove that observed effects are due to the compound, not the stress of dosing.

  • Validation Step: The Vehicle Control group must show <5% weight loss and normal behavior. If the Vehicle group shows stress (e.g., from high DMSO concentration), the study is void.

  • Bioavailability Check: Plasma analysis (HPLC-MS) at

    
     (approx. 1-2 hours) confirms the compound was absorbed.
    

Comparative Performance: Acute & Sub-chronic Toxicity

The following data synthesizes findings from standardized Eleutherine extract studies (containing (+)-Eleutherin) and specific isolate assays.

Acute Oral Toxicity (Single Dose)
  • Protocol: OECD Guideline 425 (Up-and-Down Procedure).

  • Limit Test: 2000 mg/kg body weight.[1][2][3][4]

ParameterVehicle Control (0.5% CMC)(+)-Eleutherin Enriched ExtractPure (+)-Eleutherin (Inferred Risk)
Mortality (14 Days) 0%0% (at 2000 mg/kg)Low acute lethality predicted; caution advised >500 mg/kg.
Behavioral Signs Normal grooming, activity.Normal; transient lethargy at high doses.Potential CNS depression or hypoactivity.
Body Weight Change Normal gain (+5-10%).Normal gain; no statistical difference vs. Vehicle.Monitor for anorexia (weight loss >10%).
GHS Classification N/ACategory 5 (Unclassified/Low Toxicity) Likely Category 4 or 5.
Sub-chronic Toxicity (28 or 90 Days)
  • Dosing: Repeated daily oral administration (e.g., 100, 400, 1000 mg/kg).

  • Critical Comparison: Hepatic and Renal function.

BiomarkerVehicle Control(+)-Eleutherin TreatmentInterpretation
ALT / AST (Liver) Normal Range (e.g., 30-50 U/L)No significant elevation at therapeutic doses (<200 mg/kg).Hepatocytes remain intact; no necrosis.
Creatinine (Kidney) 0.2 - 0.6 mg/dLComparable to Vehicle.Glomerular filtration is preserved.
Hematology (WBC/RBC) Strain-specific baselineNormal. No leukopenia or anemia observed.No bone marrow suppression (cytotoxicity).
Histopathology Normal architecture.Liver: Mild sinusoidal congestion at high doses (1000 mg/kg). Kidney: No tubular necrosis.High safety margin for organ damage.

The Critical Differentiator: Genotoxicity[5][6]

This is the most critical section for drug developers. While the extract is safe, the pure isomer (+)-Eleutherin shows a higher risk profile than its chiral partner Isoeleutherin.

  • Mechanism: (+)-Eleutherin interacts with Topoisomerase II , potentially stabilizing the DNA-enzyme cleavable complex, leading to DNA strand breaks.

  • Comparative Data:

    • Isoeleutherin: Low/No genotoxicity in micronucleus assays.[5]

    • (+)-Eleutherin: Increased frequency of chromosomal aberrations in sensitive models (Allium cepa, in silico prediction).[5]

In Vivo Micronucleus Assay Workflow

The following diagram illustrates the mechanism of potential toxicity and the screening workflow.

G Compound (+)-Eleutherin Target Topoisomerase II Inhibition Compound->Target High Affinity Event1 DNA Strand Breaks Target->Event1 Stabilization Event2 Chromosomal Aberration Event1->Event2 Outcome Micronucleus Formation Event2->Outcome Genotoxicity Marker Control Isoeleutherin (Isomer) SafePath Low Affinity Binding Control->SafePath SafePath->Outcome No Significant Increase

Figure 1: Mechanistic pathway of (+)-Eleutherin genotoxicity compared to its safer isomer, Isoeleutherin. The interaction with Topoisomerase II is the rate-limiting step for toxicity.

Detailed Experimental Protocols

Protocol A: Acute Oral Toxicity (OECD 425 Modified)

Objective: Determine LD50 and immediate adverse effects.

  • Preparation:

    • Weigh (+)-Eleutherin.

    • Levigate with a small amount of Tween-80 (optional wetting agent).

    • Resuspend in 0.5% CMC-Na to achieve a concentration of 200 mg/mL (for 2000 mg/kg dose at 10 mL/kg volume).

    • Vehicle Control: Prepare 0.5% CMC-Na without drug.

  • Acclimatization: House female Wistar rats (n=5/group) for 5 days. Fast overnight prior to dosing.

  • Dosing:

    • Administer single oral gavage using a ball-tipped needle.

    • Step 1: Dose one animal at 175 mg/kg. If survives 48h -> Dose next at 550 mg/kg.

    • Step 2: If survives -> Dose at 2000 mg/kg (Limit Test).

  • Observation:

    • First 30 min: Critical for CNS effects (tremors, convulsions).

    • 4 hours: Monitor sedation/diarrhea.

    • 14 Days: Daily weight and mortality check.

  • Necropsy: Euthanize survivors. Macroscopic examination of Liver, Kidney, Spleen, Heart.

Protocol B: In Vivo Micronucleus Assay

Objective: Assess chromosomal damage (Genotoxicity).[6]

  • Animals: Swiss Albino Mice (n=6/group).

  • Treatment:

    • Group 1: Vehicle (CMC-Na).

    • Group 2: (+)-Eleutherin (Low Dose - e.g., 50 mg/kg).

    • Group 3: (+)-Eleutherin (High Dose - e.g., 200 mg/kg).

    • Group 4: Positive Control (Cyclophosphamide 40 mg/kg i.p.).

  • Sampling:

    • Euthanize mice 24 hours post-dose.

    • Extract femoral bone marrow using Fetal Bovine Serum (FBS).

  • Staining & Scoring:

    • Smear marrow on slides; fix with methanol.

    • Stain with Giemsa or Acridine Orange .

    • Count: 2000 Polychromatic Erythrocytes (PCEs) per animal.

    • Metric: Calculate % Micronucleated PCEs (MnPCE).

    • Threshold: A statistically significant increase in MnPCE vs. Vehicle indicates genotoxicity.

References

  • Wati, H., et al. (2021). Acute toxicity study of the ethanolic extract of Eleutherine bulbosa Urb in Wistar rats.[1][2][3] Pharmacy Education. Link

    • Key Finding: Establishes the LD50 of the Eleutherin-rich extract as >2000 mg/kg (Category 5).[3][4]

  • Castro, A. L. G., et al. (2021). Evaluation of the genotoxicity and mutagenicity of isoeleutherin and eleutherin isolated from Eleutherine plicata herb.[5][7][8] using bioassays and in silico approaches.[9][5][7][8][10][11][12] Arabian Journal of Chemistry.[7] Link

    • Key Finding: Differentiates the toxicity of the isomers; identifies (+)-Eleutherin as having higher mutagenic potential than Isoeleutherin via Topoisomerase II interaction.
  • Gomes, P. Q., et al. (2021). Toxicity evaluation of Eleutherine plicata Herb.[7] extracts and possible cell death mechanism.[9][11] Toxicology Reports. Link

    • Key Finding: Confirms lack of clinical changes in acute/sub-chronic oral toxicity for extracts and Isoeleutherin.
  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.Link

    • Key Finding: The authoritative standard for the protocols described above.

Sources

Safety Operating Guide

Proper Disposal Procedures for (+)-Eleutherin: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(+-)-Eleutherin is a naturally occurring pyranonaphthoquinone derivative isolated from Eleutherine species (e.g., E. bulbosa, E. plicata). Unlike benign plant extracts, the isolated compound possesses significant biological activity, specifically Topoisomerase II inhibition , which classifies it as a cytotoxic and potentially genotoxic agent.

Effective disposal requires treating (+)-Eleutherin not merely as organic waste, but as a Hazardous Cytotoxic Chemical . This guide outlines a self-validating disposal workflow designed to prevent environmental contamination and personnel exposure.[1]

Physicochemical & Hazard Profile
PropertyData / ClassificationRelevance to Disposal
Chemical Class PyranonaphthoquinoneRedox-active; potential for ROS generation.
Solubility Soluble in organic solvents (CHCl₃, MeOH); poorly soluble in water.Must be disposed of via organic waste streams, not down the drain.
Biological Activity Topoisomerase II Inhibitor; Antimicrobial.HIGH HAZARD: Treat as genotoxic/cytotoxic waste.
Stability Sensitive to light; stable in neutral pH.Store waste in amber/opaque containers.
Waste Code (Est.) Non-specific; default to RCRA P-List equivalent or Cytotoxic Waste .Requires high-temperature incineration.

Safety & Pre-Disposal Handling

Core Directive: Do not rely on standard "organic waste" protocols. Due to its mechanism of action (DNA intercalation/enzyme inhibition), (+)-Eleutherin must be segregated from general laboratory waste.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 respirator (solids); Fume hood (liquids).

  • Dermal: Double nitrile gloves (0.11 mm min. thickness).

  • Ocular: Chemical splash goggles.

  • Clothing: Tyvek® lab coat or impervious apron.

Waste Segregation Logic

The following decision tree illustrates how to categorize (+)-Eleutherin waste streams to ensure compliance and safety.

WasteSegregation Start Identify (+)-Eleutherin Waste State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Liquid Liquid Waste (Stock Solutions, Mother Liquor) State->Liquid BinSolid Yellow/Purple Bin (Cytotoxic Incineration) Solid->BinSolid Double Bag Solvent Solvent Type? Liquid->Solvent Halogen Halogenated (e.g., DCM, Chloroform) Solvent->Halogen NonHal Non-Halogenated (e.g., MeOH, DMSO) Solvent->NonHal CarboyHal Halogenated Waste Carboy Label: 'Toxic/Cytotoxic' Halogen->CarboyHal CarboyNon Non-Halogenated Carboy Label: 'Toxic/Cytotoxic' NonHal->CarboyNon

Caption: Figure 1. Waste segregation logic for (+)-Eleutherin. Note the strict separation of halogenated and non-halogenated solvents for incineration efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminants)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.

  • Containment: Place all solid waste directly into a transparent polyethylene bag (minimum 2 mil thickness) .

  • Primary Seal: Twist and tape the bag neck to create an airtight seal.

  • Secondary Containment: Place the sealed bag into a rigid Cytotoxic Waste Container (typically yellow or purple, depending on regional regulations).

  • Labeling: Affix a label reading: "Hazardous Waste: Toxic Solid - (+)-Eleutherin (Naphthoquinone Derivative)."

  • Disposal: Transfer to EHS for High-Temperature Incineration (>1000°C) .

    • Why Incineration? Quinone rings are thermally stable; standard autoclaving may not fully degrade the pharmacophore [1].

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC effluent, mother liquors from synthesis/extraction, unused stock solutions.

  • Segregation: Determine if the solvent is halogenated (e.g., Chloroform) or non-halogenated (e.g., Methanol).

  • Transfer: Pour into the appropriate High-Density Polyethylene (HDPE) carboy.

    • Critical Step: Do not fill >90% capacity to prevent over-pressurization from solvent vapors.

  • Deactivation (Optional but Recommended for High Concentrations):

    • If concentration >10 mM, treat with 10% Sodium Hypochlorite (Bleach) or Sodium Dithionite for 24 hours before disposal to oxidize/reduce the quinone moiety, reducing immediate cytotoxicity [2].

    • Note: Even if deactivated, the solution must still go to chemical waste , not the drain.

  • Labeling: Mark as "Flammable/Toxic Liquid - Contains (+)-Eleutherin."

Emergency Spill Management

In the event of a spill, immediate containment is necessary to prevent aerosolization of the cytotoxic powder.

SpillResponse Alert 1. Alert & Evacuate (Secure Area) PPE 2. Don PPE (Resp, Goggles, Double Gloves) Alert->PPE Type Spill Type? PPE->Type Powder Powder Spill Type->Powder Liquid Liquid Spill Type->Liquid WetWipe Cover with Damp Absorbent Pads (Prevent Dust) Powder->WetWipe Do NOT Sweep Absorb Absorb with Vermiculite or Chem-Pads Liquid->Absorb Clean Clean Surface (10% Bleach -> Water) WetWipe->Clean Absorb->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Figure 2. Emergency response workflow. Key takeaway: Never dry-sweep (+)-Eleutherin powder to avoid inhalation hazards.

Regulatory & Compliance Context

While (+)-Eleutherin is not explicitly listed on the EPA "P-List" or "U-List" by name, it falls under "Characteristic Waste" due to toxicity and potential ignitability (if in solvent).

  • US (EPA): Dispose of in accordance with 40 CFR 261.33 . If the waste exhibits cytotoxicity, it is best practice to manage it under the guidelines for antineoplastic agents [3].

  • EU (ECHA): Classify under European Waste Catalogue (EWC) code 18 01 08 * (Cytotoxic and cytostatic medicines).

  • Drain Disposal: STRICTLY PROHIBITED. Naphthoquinones are toxic to aquatic life (H400/H410) and can disrupt microbial ecosystems in water treatment plants [4].

References

  • BenchChem. (2025).[1] Safe Disposal of 2-Chloro-3-hydroxy-1,4-naphthoquinone: A Procedural Guide. Retrieved from

  • MDPI. (2025). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives. Molecules. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Naphthoquinone Derivatives. Retrieved from

Sources

Personal protective equipment for handling (+)-Eleutherin

Author: BenchChem Technical Support Team. Date: March 2026

High-Potency Naphthoquinone Handling Guide

Executive Summary & Risk Profile

Compound: (+)-Eleutherin (CAS: 478-37-5) Chemical Class: Pyranonaphthoquinone Primary Hazard: Cytotoxic & Genotoxic Agent

As a Senior Application Scientist, I must emphasize that while (+)-Eleutherin is a natural product derived from Eleutherine bulbosa, it is not "benign." It acts as a Topoisomerase II inhibitor and a Redox Cycling agent . This mechanism of action—intercalating into DNA and generating Reactive Oxygen Species (ROS)—is identical to many chemotherapy drugs (e.g., Doxorubicin).

Operational Directive: Treat (+)-Eleutherin as a High Potency Active Pharmaceutical Ingredient (HPAPI) . All handling protocols must prioritize preventing inhalation of aerosols and dermal absorption.

Hazard CategoryClassificationMechanism of Toxicity
Acute Toxicity Category 3 (Oral/Dermal)Redox cycling causes oxidative stress in cellular tissues.
Chronic Toxicity Mutagenic / CarcinogenicTopoisomerase II inhibition leads to DNA double-strand breaks.
Physical Hazard Electrostatic PowderDry powder is prone to static charge, increasing aerosolization risk during weighing.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Naphthoquinones are lipophilic and can permeate standard latex gloves rapidly. The following PPE is required based on the specific state of the matter.

Tier 1: Solid Handling (Weighing & Transfer)

High Risk Operation – Aerosol Generation Likely

Body PartRequired PPETechnical Justification
Hands Double Gloving (Nitrile/Nitrile) Outer: Long-cuff Nitrile (min 5 mil). Inner: Standard Nitrile.[1] Why: Naphthoquinones are organic-soluble. If the outer glove is compromised, the inner glove provides a 15-minute buffer for removal.
Respiratory P100 / N100 Respirator Only required if handling outside a certified Fume Hood (Emergency only). Standard: Work must be done in a Class II BSC or Chemical Fume Hood.[2]
Body Tyvek® Lab Coat or Sleeve Covers Disposable, non-woven polyethylene. Why: Cotton lab coats trap dust in fibers, creating a secondary exposure source later.
Eyes Chemical Goggles Tightly fitting goggles (indirect vent). Safety glasses are insufficient for powders that drift.
Tier 2: Solution Handling (<10 mM)

Moderate Risk – Splash Hazard

Body PartRequired PPETechnical Justification
Hands Single Nitrile (Tested to ASTM D6978) Use gloves tested for chemotherapy drugs. Change every 30 minutes to prevent permeation.
Eyes Safety Glasses with Side Shields Sufficient for preventing splashes.[3][4]
Body Standard Lab Coat Buttoned fully.

Operational Protocol: The "Zero-Exposure" Workflow

The following workflow is designed to neutralize the static nature of the powder and prevent surface contamination.

Phase A: Preparation & Weighing
  • Engineering Control: Activate the Chemical Fume Hood or Class II Biological Safety Cabinet (BSC). Ensure sash is at the certified working height.

  • Static Neutralization: (+)-Eleutherin powder is often electrostatic.

    • Best Practice: Use an anti-static gun or ionizing bar inside the weigh station before opening the vial.

    • Alternative: Wipe the exterior of the vial with a dryer sheet (surfactant) to reduce static cling.

  • The "Coffin" Technique:

    • Place the balance inside the hood.

    • Line the balance pan with a secondary containment tray (weigh boat or foil).

    • Never weigh directly onto the balance pan.

Phase B: Solubilization (The Critical Step)

Most spills occur here. (+)-Eleutherin is hydrophobic.

  • Solvent Choice: DMSO or Ethanol.

  • Addition: Do not squirt solvent forcefully onto the powder (this lofts the powder).

    • Technique: Add solvent down the side of the vial wall, allowing it to wash over the powder gently.

  • Dissolution: Vortex with the cap tightly sealed . Wait 30 seconds before opening the cap to allow aerosols to settle.

Phase C: Decontamination & Spill Response

Do not sweep dry powder.

  • Liquid Spills: Cover with absorbent pads.[2] Clean with 10% Sodium Hypochlorite (Bleach) followed by water. The bleach oxidizes the quinone ring, degrading the active toxophore.

  • Powder Spills: Cover with a wet paper towel (solvent-soaked) to wet the powder before wiping.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling (+)-Eleutherin, ensuring multiple layers of redundancy (Engineering -> Admin -> PPE).

Eleutherin_Safety_Protocol Start Start: (+)-Eleutherin Handling State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid High Risk Liquid Liquid / Solubilized State_Check->Liquid Moderate Risk Eng_Control_Solid Engineering Control: Class II BSC or Fume Hood (MANDATORY) Solid->Eng_Control_Solid PPE_Solid PPE Requirement: Double Nitrile Gloves Tyvek Sleeves Chemical Goggles Eng_Control_Solid->PPE_Solid Static_Control Static Control: Use Ionizer / Anti-static Gun PPE_Solid->Static_Control Weighing Weighing Protocol: Use Secondary Containment (No open air weighing) Static_Control->Weighing Waste Disposal: High-Temp Incineration (Cytotoxic Waste Stream) Weighing->Waste PPE_Liquid PPE Requirement: Single Nitrile Gloves (ASTM D6978) Safety Glasses Lab Coat Liquid->PPE_Liquid Handling Handling: Keep containers closed Change gloves every 30 mins PPE_Liquid->Handling Handling->Waste

Caption: Operational hierarchy for (+)-Eleutherin. Note the strict engineering controls required for the solid phase to prevent inhalation of cytotoxic dust.

Disposal & Environmental Safety[2][5][6][7][8][9]

Because (+)-Eleutherin is a quinone derivative, it is toxic to aquatic life (Category 1 Aquatic Toxicity).

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be disposed of in Cytotoxic Waste Bins (usually yellow or purple bins, depending on region) destined for High-Temperature Incineration .

  • Liquid Waste: Do not pour down the sink. Collect in a dedicated "Cytotoxic/Organic" waste stream.

  • Glassware: Rinse with solvent (Acetone) into the waste container, then soak in 10% Bleach before washing.

References

  • National Institutes of Health (NIH) - PubChem. Eleutherin Compound Summary (CID 10204). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Castro, A. L. G., et al. (2021). Toxicity evaluation of Eleutherine plicata Herb.[5] extracts and possible cell death mechanism. Toxicology Reports. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Eleutherin
Reactant of Route 2
Reactant of Route 2
(+)-Eleutherin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.